1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O6/c1-27-19-9-7-17(21(29-3)23(19)31-5)15-25-11-13-26(14-12-25)16-18-8-10-20(28-2)24(32-6)22(18)30-4/h7-10H,11-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYPCHFFOGTJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386830 | |
| Record name | 1,4-bis(2,3,4-trimethoxybenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257-19-8 | |
| Record name | 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-bis(2,3,4-trimethoxybenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS((2,3,4-TRIMETHOXYPHENYL)METHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN4K7E3V8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Bis(2,3,4-trimethoxybenzyl)piperazine is a symmetrically substituted piperazine derivative of significant interest in medicinal chemistry. Primarily known as a process impurity in the synthesis of the anti-anginal drug Trimetazidine, its structural features—a central piperazine core flanked by two trimethoxybenzyl moieties—suggest a potential for independent pharmacological activity.[1][2][3][4] The piperazine scaffold is a cornerstone in drug discovery, renowned for its presence in a wide array of therapeutic agents targeting the central nervous system (CNS) and other biological systems.[5][6][7] This guide provides a comprehensive overview of the known chemical properties, synthesis, characterization, and potential therapeutic relevance of this compound, offering a foundational resource for researchers exploring its utility.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.[6] This structure imparts favorable physicochemical properties, including good water solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. The two nitrogen atoms provide synthetic handles for introducing diverse substituents, allowing for the fine-tuning of pharmacological activity.[6][8] Consequently, piperazine derivatives have been successfully developed as antipsychotics, antidepressants, anxiolytics, calcium channel blockers, and antimicrobial agents.[5][6] The subject of this guide, this compound, belongs to the 1,4-disubstituted class of piperazines, which are widely explored for their diverse biological activities.[5][8][9][10]
Molecular Structure and Physicochemical Properties
This compound, also known as Hexametazidine or Trimetazidine Impurity B, possesses a unique molecular architecture that dictates its chemical behavior and potential biological interactions.[1]
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
The key structural features are:
-
Piperazine Core: A central, flexible ring that can adopt various conformations (e.g., chair, boat), influencing how the substituents are presented to biological targets.
-
Symmetrical Substitution: Two identical 2,3,4-trimethoxybenzyl groups are attached to the nitrogen atoms. This symmetry can affect crystal packing and binding affinity.
-
Trimethoxybenzyl Groups: The benzene rings are electron-rich due to the three methoxy (-OCH₃) groups. The specific 2,3,4-substitution pattern influences the steric and electronic properties, which are distinct from the more commonly studied 3,4,5-trimethoxybenzyl isomers.[11][12]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₄N₂O₆ | [1][3][13] |
| Molecular Weight | 446.54 g/mol | [1][3][13] |
| CAS Number | 1257-19-8 | [1][13] |
| Appearance | Solid | [10] |
| Melting Point | 108-109°C | [1] |
| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | [1] |
| IUPAC Name | 1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine | [13] |
Synthesis and Purification
The synthesis of 1,4-disubstituted piperazines can be achieved through several established routes.[8][14] For this compound, the most direct method is reductive amination.
Synthetic Workflow Diagram:
Sources
- 1. This compound CAS#: 1257-19-8 [m.chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. This compound [lgcstandards.com]
- 4. Trimetazidine EP Impurity B | 1257-19-8 | SynZeal [synzeal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 1-(3,4,5-Trimethoxybenzyl)piperazine | 52146-35-7 [smolecule.com]
- 12. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, a symmetrically substituted piperazine derivative. This document delves into a validated synthetic protocol, elucidates the underlying reaction mechanism, and details a suite of analytical techniques for the thorough characterization of the final compound. Known as an impurity in the manufacturing of the anti-anginal drug Trimetazidine, this molecule also holds potential interest for its own pharmacological properties, including reported inotropic effects.[1] This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control, offering both practical experimental procedures and the theoretical framework necessary for a deep understanding of this compound.
Introduction and Significance
This compound is a molecule of significant interest within the pharmaceutical landscape. Primarily identified as "Trimetazidine Impurity B," its presence and control are critical aspects of the manufacturing and quality assurance of Trimetazidine, a widely used anti-ischemic metabolic agent.[2][3] The stringent regulations surrounding active pharmaceutical ingredients (APIs) necessitate a thorough understanding and characterization of any impurities.
Beyond its role as a process-related impurity, the structural features of this compound, specifically the presence of two 2,3,4-trimethoxybenzyl moieties linked by a piperazine core, suggest a potential for independent pharmacological activity. The piperazine scaffold is a well-established pharmacophore found in a multitude of clinically successful drugs, known for its ability to interact with various biological targets.[4][5] Preliminary reports have indicated that this compound may exhibit inotropic properties, suggesting a potential influence on myocardial contractility.[6]
This guide provides a detailed exploration of the synthesis of this compound via a reductive amination pathway and outlines a comprehensive characterization strategy employing modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction, a variation of the Eschweiler-Clarke reaction. This method utilizes 2,3,4-trimethoxybenzaldehyde and piperazine as the key starting materials, with formic acid serving a dual role as both a catalyst and the reducing agent.
Reaction Scheme
Caption: Overall synthetic scheme for this compound.
Mechanistic Insights: The Eschweiler-Clarke-type Reaction
The synthesis proceeds via a mechanism analogous to the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.[7][8][9][10][11][12] In this specific application, the reaction extends to the formation of a disubstituted piperazine.
The key steps of the mechanism are as follows:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom of piperazine on the carbonyl carbon of 2,3,4-trimethoxybenzaldehyde. Subsequent dehydration, facilitated by the acidic medium provided by formic acid, leads to the formation of a transient iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine and releasing carbon dioxide. This irreversible loss of CO2 gas is a key driving force for the reaction.[7]
-
Second Alkylation: The process is repeated on the second nitrogen of the piperazine ring with another molecule of 2,3,4-trimethoxybenzaldehyde to yield the final symmetrically disubstituted product.
Caption: Simplified workflow of the reaction mechanism.
Rationale for Experimental Conditions
-
High Temperature (110-115 °C): The elevated temperature is crucial for several reasons. It provides the necessary activation energy for the dehydration step leading to the iminium ion and facilitates the decarboxylation of the formate-iminium adduct during the hydride transfer.[2] This high temperature ensures a reasonable reaction rate for this multi-step process.
-
Formic Acid as Reagent and Solvent: The use of formic acid in excess serves multiple purposes. It acts as an acid catalyst for the formation of the iminium ion and as the reducing agent (hydride source).[13][14] In this protocol, it also functions as the reaction solvent.
-
Aqueous Quench and pH Adjustment: The reaction mixture is quenched in ice-cold water to halt the reaction and to precipitate the crude product. The subsequent pH adjustment to a basic range (9-9.5) is a critical purification step.[2] This deprotonates any protonated amine species, rendering the final product less soluble in the aqueous medium and facilitating its precipitation and isolation. The basic conditions also help to remove any unreacted acidic starting materials or byproducts.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of Trimetazidine impurity B.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 2,3,4-Trimethoxybenzaldehyde | 196.20 | 25.0 | 0.127 |
| Piperazine (anhydrous) | 86.14 | 55.0 | 0.638 |
| Formic Acid (99%) | 46.03 | ~61 mL | - |
| 20% Sodium Hydroxide Solution | - | As required | - |
| Methanol | - | ~50 mL | - |
| Deionized Water | - | As required | - |
| Ice | - | ~170 g | - |
Procedure:
-
To a suitable reaction vessel, charge 61 mL of formic acid at room temperature.
-
Under constant stirring, add 25 g of 2,3,4-trimethoxybenzaldehyde. Continue stirring for 15 minutes.
-
Add 55 g of piperazine to the mixture. An exothermic reaction will cause the temperature to rise to approximately 85°C.
-
Heat the reaction mixture to 110-115 °C and maintain this temperature for 14 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 80°C.
-
In a separate beaker, prepare a slurry of 170 g of ice in water.
-
Slowly quench the reaction mixture by adding it to the ice-water slurry with vigorous stirring. Maintain the temperature below 10°C and stir for 30 minutes.
-
Adjust the pH of the slurry to 9-9.5 by the slow addition of a 20% caustic solution, ensuring the temperature remains below 10°C.
-
Continue stirring for 1 hour to allow for complete precipitation of the crude product.
-
Filter the solid precipitate and wash with cold deionized water.
-
For recrystallization, transfer the crude solid to a flask containing 50 mL of methanol.
-
Heat the methanol to dissolve the solid, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum.
Characterization and Analytical Methods
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The expected signals would include:
-
Singlets for the six methoxy groups (-OCH₃) on the two aromatic rings.
-
Signals for the aromatic protons.
-
A singlet for the eight protons of the piperazine ring.
-
A singlet for the four benzylic protons (-CH₂-).
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon environment, including:
-
The carbons of the piperazine ring.
-
The benzylic carbons.
-
The carbons of the aromatic rings, including those bearing the methoxy groups and the unsubstituted carbons.
-
The carbons of the methoxy groups.
-
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Vibration Type |
| ~2950-2800 | C-H stretching (aliphatic) |
| ~1600, ~1475 | C=C stretching (aromatic) |
| ~1350-1000 | C-N stretching |
| ~1250-1000 | C-O stretching (ether) |
(Data based on typical ranges for similar structures)[2]
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: For C₂₄H₃₄N₂O₆, the expected monoisotopic mass is approximately 446.24 g/mol .
-
Fragmentation Pattern: A characteristic fragmentation pattern for benzylpiperazine derivatives involves the cleavage of the benzylic C-N bond, which would likely result in a prominent fragment ion corresponding to the 2,3,4-trimethoxybenzyl cation.
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed and validated for this purpose.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (such as formic acid in water) and an organic solvent like methanol or acetonitrile is commonly used.[2]
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., ~232 nm or ~270 nm) is appropriate.
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Caption: A typical workflow for the characterization of the synthesized compound.
Pharmacological Context
While primarily known as a pharmaceutical impurity, piperazine derivatives are a class of compounds with a wide range of biological activities, including effects on the central nervous system and cardiovascular system.[15][16] this compound has been noted for its potential inotropic properties, which refers to the ability to modify the force or energy of muscular contractions.[6] In the context of cardiac muscle, a positive inotropic agent increases the strength of contraction.
The antiarrhythmic potential of 1,4-disubstituted piperazine derivatives has also been a subject of investigation.[16] The mechanism of such activities can be complex, potentially involving interactions with various ion channels or receptors in cardiac tissue. Further research is warranted to fully elucidate the pharmacological profile of this compound and to determine if its inotropic or other potential activities could be of therapeutic interest.
Conclusion
This technical guide has provided a detailed and scientifically grounded overview of the synthesis and characterization of this compound. The reductive amination protocol described is a robust and efficient method for the preparation of this compound. The outlined characterization workflow, employing a combination of spectroscopic and chromatographic techniques, ensures the unambiguous identification and purity assessment of the final product. A thorough understanding of the synthesis and analytical profile of this molecule is not only crucial for its control as a pharmaceutical impurity but also provides a solid foundation for any further investigation into its potential pharmacological applications.
References
-
The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. Available at: [Link]
-
The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Angewandte Chemie International Edition. Available at: [Link]
-
Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. Available at: [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. Available at: [Link]
-
Stability-Indicating UV-HPLC Approaches to Estimate Trimetazidine Dihydrochloride in Extended Release Capsule Formulations. Asian Journal of Bimedical and Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Myers Chem 115. Available at: [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Semantic Scholar. Available at: [Link]
-
Synthesis of Asymmetric 1,4-disubstituted Piperazines and Their Psychotropic and Cardiovascular Actions. Part I. PubMed. Available at: [Link]
-
Trimetazidine EP Impurity B. SynZeal. Available at: [Link]
-
Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. Available at: [Link]
-
Eschweiler-Clarke reaction. YouTube. Available at: [Link]
-
Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. ResearchGate. Available at: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. PubChem. Available at: [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Available at: [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. Available at: [Link]
-
Comparative study of the action of antiarrhythmic drugs on sinoatrial nodal pacemaker activity and contractility in the isolated blood-perfused atrium of the dog. PubMed. Available at: [Link]
-
Antiarrhythmic properties of some 1,4-disubstituted piperazine derivatives with α1-adrenoceptor affinities. PubMed. Available at: [Link]
-
Recent advances in synthesis of piperazine based ligands, metal complexes and their applications. ResearchGate. Available at: [Link]
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]
-
This compound. ChemBK. Available at: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
-
A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. jocpr.com [jocpr.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of the action of antiarrhythmic drugs on sinoatrial nodal pacemaker activity and contractility in the isolated blood-perfused atrium of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 13. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Synthesis of asymmetric 1,4-disubstituted piperazines and their psychotropic and cardiovascular actions. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiarrhythmic properties of some 1,4-disubstituted piperazine derivatives with α1-adrenoceptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, a piperazine derivative also known as Hexametazidine and recognized as Trimetazidine Impurity B.[1][2] Due to the limited direct research on this specific bis-substituted compound, this guide synthesizes available information and extrapolates potential mechanisms based on the well-characterized pharmacology of its parent compound, Trimetazidine, and other structurally related molecules. The primary proposed mechanisms include metabolic modulation through the inhibition of fatty acid oxidation, direct cardioprotective effects, and potential modulation of ion channels. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological landscape of this compound.
Introduction and Chemical Identity
This compound is a symmetrical molecule featuring a central piperazine ring substituted at both nitrogen atoms with 2,3,4-trimethoxybenzyl groups.[2] It is a known impurity in the synthesis of Trimetazidine, a widely used anti-anginal medication.[1][3] The structural similarity to Trimetazidine, which is 1-(2,3,4-trimethoxybenzyl)piperazine, strongly suggests that their mechanisms of action may be related.
| Property | Value |
| IUPAC Name | 1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine |
| Other Names | Hexametazidine, Trimetazidine Impurity B |
| CAS Number | 1257-19-8 |
| Molecular Formula | C₂₄H₃₄N₂O₆ |
| Molecular Weight | 446.54 g/mol |
Core Postulated Mechanisms of Action
The mechanism of action for this compound has not been extensively elucidated in dedicated studies. However, based on preliminary data and the pharmacology of its analogs, a multi-faceted mechanism can be proposed.
Metabolic Modulation: A Likely Primary Pathway
The most well-documented mechanism of action for the structurally similar Trimetazidine is the modulation of cellular energy metabolism.[4][5] It is highly probable that this compound shares this mechanism.
Under normal physiological conditions, cardiomyocytes derive most of their energy from the β-oxidation of free fatty acids (FFAs). While energy-rich, this process consumes more oxygen than the oxidation of glucose. During ischemia (a condition of reduced blood flow and oxygen supply), the reliance on FFA oxidation can exacerbate intracellular acidosis and ionic imbalances, leading to cellular damage.
Trimetazidine acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the β-oxidation pathway.[5][6][7] This inhibition leads to a metabolic shift from FFA oxidation to glucose oxidation, which requires less oxygen for the same amount of ATP produced. This optimization of energy production is crucial for the survival of cardiomyocytes under ischemic conditions. Given that this compound possesses two trimethoxybenzyl moieties, it may exhibit a similar or potentially more potent inhibitory effect on 3-KAT.
Direct Cardioprotective and Inotropic Effects
Some evidence suggests that this compound may exert direct effects on the myocardium. It has been reported to possess positive inotropic properties, meaning it may increase the force of contraction of the heart muscle.[8] This effect is postulated to be mediated by an increase in intracellular calcium levels.[8]
Furthermore, the compound has been shown to protect against lipid peroxidation and inhibit creatine kinase activity in isolated rat hearts, indicating a direct cardioprotective effect against oxidative stress.[8]
Synthesis and Purity
This compound is typically synthesized via the reaction of 2,3,4-trimethoxybenzaldehyde with piperazine in the presence of a reducing agent, such as formic acid. [9]The purity of the final compound is crucial for accurate pharmacological studies and is typically assessed using High-Performance Liquid Chromatography (HPLC).
Discussion and Future Directions
The available evidence strongly suggests that this compound likely functions as a metabolic modulator, similar to its well-studied analog, Trimetazidine. The presence of two trimethoxybenzyl groups may influence its potency and pharmacokinetic profile. The preliminary reports of inotropic and direct cardioprotective effects are intriguing and warrant further investigation to determine the underlying molecular mechanisms.
Future research should focus on:
-
Direct Mechanistic Studies: Performing in vitro and in vivo studies to confirm the inhibition of 3-KAT and quantify its potency (IC₅₀).
-
Electrophysiological Profiling: Assessing the effects of the compound on various ion channels, particularly N-type calcium channels, to validate the potential for analgesic activity.
-
Comparative Pharmacology: Conducting head-to-head studies with Trimetazidine to understand the pharmacological consequences of the bis-substitution.
-
In Vivo Efficacy Models: Evaluating the compound in animal models of myocardial ischemia and heart failure to determine its therapeutic potential.
Conclusion
This compound is a compound with a high potential for cardioprotective and metabolic modulatory effects. While direct research is currently sparse, its structural relationship to Trimetazidine provides a strong foundation for its proposed mechanism of action centered on the inhibition of fatty acid oxidation. Further dedicated studies are essential to fully elucidate its pharmacological profile and therapeutic potential.
References
-
Fujita, Y. (1967). Effects of 1-(2,3,4-trimethoxy benzyl)-piperazine dihydrochloride on the cardiovascular system in the rabbit. Japanese Journal of Pharmacology, 17(1), 19–29. [Link]
-
Jefri Puspitasari, A. D., Talpaneni, J. S. R., & Tjandrawinata, R. R. (2018). Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. IOP Conference Series: Materials Science and Engineering, 349, 012029. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity by conventional method. Retrieved from [Link]
-
Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. Circulation Research, 86(5), 580–588. [Link]
-
Lopaschuk, G. D., & Kantor, P. F. (2003). Beneficial effects of trimetazidine in ex vivo working ischemic hearts are due to a stimulation of glucose oxidation secondary to inhibition of long-chain 3-ketoacyl coenzyme a thiolase. Circulation Research, 93(3), e33–e37. [Link]
-
Ma, N., Bai, J., Zhang, W., Luo, H., Zhang, X., Liu, D., & Qiao, C. (2018). Trimetazidine protects against cardiac ischemia/reperfusion injury via effects on cardiac miRNA-21 expression, Akt and the Bcl-2/Bax pathway. Molecular Medicine Reports, 17(5), 6347–6355. [Link]
-
MacInnes, A., Kessling, A., Sexton, D., Wess, J., & Porter, R. (2003). The antianginal agent trimetazidine does not exert its functional benefit via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. Circulation Research, 93(3), e26–e32. [Link]
-
SynZeal. (n.d.). Trimetazidine EP Impurity B | 1257-19-8. Retrieved from [Link]
-
Veeprho. (n.d.). Trimetazidine EP Impurity B | CAS 1257-19-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimetazidine. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A validated stability indicating rp-hplc method for the determination of related substances in trimetazidine dihydrochloride drug substance. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Thiolase – Knowledge and References. Retrieved from [Link]
-
Ussher, J. R., Koves, T. R., Jaswal, J. S., Zhang, L., Ilkayeva, O., Wagg, C. S., ... & Lopaschuk, G. D. (2014). Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice. Journal of Pharmacology and Experimental Therapeutics, 350(1), 123–131. [Link]
-
Ruiz-Miyazawa, K., & El-Kadi, A. O. S. (1995). Trimetazidine: in vitro influence on heart mitochondrial function. The American Journal of Cardiology, 76(6), 31B–37B. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Retrieved from [Link]
-
Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. Circulation Research, 86(5), 580–588. [Link]
-
Ussher, J. R., Koves, T. R., Jaswal, J. S., Zhang, L., Ilkayeva, O., Wagg, C. S., ... & Lopaschuk, G. D. (2014). Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice. Journal of Pharmacology and Experimental Therapeutics, 350(1), 123–131. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Trimetazidine - Wikipedia [en.wikipedia.org]
- 5. Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effects of trimetazidine in ex vivo working ischemic hearts are due to a stimulation of glucose oxidation secondary to inhibition of long-chain 3-ketoacyl coenzyme a thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. jocpr.com [jocpr.com]
Biological activity of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
An In-Depth Technical Guide to the Biological Activity of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Foreword: Unveiling the Potential of a Trimetazidine Analogue
In the landscape of pharmaceutical research, the exploration of molecular analogues and impurities often reveals unexpected therapeutic potential. This compound, also known as Hexametazidine, is primarily recognized as a process impurity of Trimetazidine, a well-established anti-anginal agent.[1][2] However, its structural similarity to Trimetazidine, featuring a symmetrical piperazine core with two trimethoxybenzyl moieties, suggests a pharmacological profile that warrants independent investigation. This guide synthesizes the current understanding and prospective research avenues for this compound, moving beyond its classification as a mere impurity to explore its intrinsic biological activities. We will delve into its cardioprotective and neuroprotective potential, drawing logical parallels from its parent compound while highlighting the unique questions its bis-substituted structure raises.
Molecular Profile and Synthesis Overview
This compound (C₂₄H₃₄N₂O₆, Molar Mass: 418.52 g/mol ) is a symmetrically substituted piperazine derivative.[3] The presence of the piperazine ring, a common scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties, while the trimethoxybenzyl groups are crucial for its biological interactions.[4]
The synthesis of this compound is often a byproduct of Trimetazidine production but can be achieved directly. A common laboratory-scale synthesis involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine.[1]
Rationale for Synthetic Approach:
This one-pot reaction is efficient. Formic acid acts as both a solvent and a reducing agent (in the Eschweiler-Clarke reaction). Heating the reaction mixture drives the formation of the double iminium intermediate, which is subsequently reduced to yield the final product. The choice of a simple acid and aldehyde makes this a cost-effective and scalable method. Purification is typically achieved by pH adjustment to precipitate the crude product, followed by recrystallization.[1]
| Property | Value | Source |
| IUPAC Name | 1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine | [5] |
| CAS Number | 1257-19-8 | [3] |
| Molecular Formula | C₂₄H₃₄N₂O₆ | [6] |
| Molecular Weight | 418.52 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
Core Biological Activity: Cardioprotection
The primary pharmacological interest in this compound stems from the well-documented cardioprotective effects of Trimetazidine.[7] Initial investigations suggest that the bis-substituted analogue shares some of these properties, potentially acting as an inotropic and anti-arrhythmic agent.[3]
Mechanism of Action: A Metabolic Shift
The cardioprotective action of Trimetazidine is attributed to its ability to shift myocardial energy metabolism from fatty acid β-oxidation to the more oxygen-efficient pathway of glucose oxidation.[2] It achieves this by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme.[2] During ischemia, this metabolic shift reduces cellular acidosis, mitigates calcium overload, and protects against the generation of oxygen free radicals.[2] It is highly probable that this compound acts via a similar mechanism.
Caption: Proposed cardioprotective mechanism via metabolic pathway modulation.
Experimental Protocol: In Vitro Cardioprotection Assay
This protocol is designed to validate the cytoprotective effects of the compound against oxidative stress in a cardiac cell line.
Objective: To determine if this compound protects H9c2 cardiac myoblasts from hydrogen peroxide (H₂O₂)-induced cell death.
Methodology:
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of the test compound (e.g., 1 µM, 10 µM, 50 µM) for 6 hours. Include a vehicle control (DMSO) and a positive control (e.g., Trimetazidine).
-
Induction of Oxidative Stress: After pre-treatment, add 100 µM H₂O₂ to all wells except the negative control group and incubate for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the EC₅₀ value of the compound.
Emerging Biological Activity: Neuroprotection
While direct studies on this compound are lacking, extensive research on Trimetazidine reveals significant neuroprotective, anticonvulsant, and anti-inflammatory properties.[8][9] These effects are particularly relevant in conditions like epilepsy and cerebral ischemia-reperfusion injury, where oxidative stress and inflammation are key pathological drivers.[10]
Proposed Neuroprotective Mechanisms
Trimetazidine has been shown to exert its neuroprotective effects by modulating inflammatory signaling pathways and reducing oxidative stress.[8] It can suppress the activation of pro-inflammatory molecules like IL-1β, TNF-α, and NF-κB, and downregulate the HMGB-1/TLR-4 signaling axis.[8][9] Furthermore, its antioxidant properties help restore levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD), while reducing lipid peroxidation.[10]
Caption: A simplified workflow of the proposed neuroprotective activities.
Experimental Protocol: In Vivo Neuroprotection Model
This protocol is adapted from studies on Trimetazidine to assess the anticonvulsant and neuroprotective effects of its bis-substituted analogue in a chemically-induced seizure model.[8]
Objective: To evaluate the efficacy of this compound in a Pentylenetetrazole (PTZ)-induced kindling model in mice.
Methodology:
-
Animal Model: Use Swiss albino mice, housed under standard laboratory conditions.
-
Kindling Induction: Administer a sub-convulsive dose of PTZ (30 mg/kg, i.p.) on alternate days for 5 weeks to induce kindling.
-
Treatment Groups:
-
Group 1: Vehicle Control (Saline + PTZ)
-
Group 2: Test Compound (10 mg/kg, p.o.) + PTZ
-
Group 3: Test Compound (20 mg/kg, p.o.) + PTZ
-
Group 4: Positive Control (Sodium Valproate, 200 mg/kg, p.o.) + PTZ
-
Treatment is administered 30 minutes before each PTZ injection.
-
-
Seizure Assessment: Observe each animal for 30 minutes post-PTZ injection and score seizure severity on the Racine scale (0-5).
-
Behavioral Analysis (Post-Kindling):
-
Cognition: Use the Elevated Plus Maze to assess learning and memory.
-
Motor Coordination: Use the Rotarod test to evaluate muscle strength and coordination.
-
-
Biochemical Analysis: At the end of the study, euthanize animals and collect brain tissue (hippocampus and cortex). Use ELISA kits to measure levels of:
-
Inflammatory Markers: IL-1β, TNF-α.
-
Oxidative Stress Markers: Malondialdehyde (MDA), Glutathione (GSH).
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare seizure scores, behavioral performance, and biomarker levels between groups.
| Parameter | Vehicle + PTZ | Compound (20 mg/kg) + PTZ | Expected Outcome |
| Mean Seizure Score | 4.2 ± 0.4 | 1.8 ± 0.3 | Significant Reduction |
| MDA Levels (nmol/mg protein) | 8.5 ± 0.9 | 4.1 ± 0.5 | Significant Decrease |
| GSH Levels (µmol/mg protein) | 12.3 ± 1.1 | 25.7 ± 2.0 | Significant Increase |
| IL-1β Levels (pg/mg protein) | 150 ± 15 | 75 ± 10 | Significant Decrease |
Future Directions and Concluding Remarks
This compound presents a compelling case for further investigation. While its biological profile is inferred from its structural relationship to Trimetazidine, the presence of a second trimethoxybenzyl group could significantly alter its potency, selectivity, and pharmacokinetic profile.
Key areas for future research include:
-
Direct Target Engagement: Confirming the inhibition of the 3-KAT enzyme and exploring other potential molecular targets.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile to understand its bioavailability and half-life compared to Trimetazidine.
-
Anticancer Screening: The piperazine scaffold is prevalent in many anticancer agents.[11] Screening this compound against a panel of human cancer cell lines could uncover novel antiproliferative activities.[4]
-
Head-to-Head Comparison: Directly comparing its efficacy and safety profile with Trimetazidine in established in vivo models of myocardial and cerebral ischemia.
References
- Biosynth. (n.d.). This compound | 1257-19-8.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method.
- PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine.
- Sigma-Aldrich. (n.d.). 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.
- BenchChem. (n.d.). 1-(3,4,5-Trimethoxybenzyl)piperazine | 52146-35-7.
- Wikipedia. (n.d.). Piperazine.
- ChemBK. (2024). This compound.
- Ohtaka, H., Miyake, M., Kanazawa, T., Ito, K., & Tsukamoto, G. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin, 35(7), 2774-2781.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Google Patents. (n.d.). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
- LGC Standards. (n.d.). This compound.
- ResearchGate. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ2-1,2,3-triazoline hydrides.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- ChemicalBook. (2025). Trimetazidine | 5011-34-7.
- Khan, S., et al. (2025). Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis. Frontiers in Pharmacology.
- Al-Omary, F. A., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Saudi Pharmaceutical Journal.
- National Institutes of Health. (2021).
- PubMed. (2025). Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis.
- Wisel, S., et al. (2009). Pharmacological preconditioning of mesenchymal stem cells with trimetazidine (1-[2,3,4-trimethoxybenzyl]piperazine) protects hypoxic cells against oxidative stress and enhances recovery of myocardial function in infarcted heart through Bcl-2 expression. Journal of Pharmacology and Experimental Therapeutics, 329(2), 543-550.
- National Institutes of Health. (2022). Neuroprotective effects of combined trimetazidine and progesterone on cerebral reperfusion injury. Brain and Behavior.
- Consensus. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives.
Sources
- 1. jocpr.com [jocpr.com]
- 2. chembk.com [chembk.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [lgcstandards.com]
- 6. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trimetazidine | 5011-34-7 [chemicalbook.com]
- 8. Frontiers | Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis [frontiersin.org]
- 9. Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of combined trimetazidine and progesterone on cerebral reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone in modern drug discovery, a six-membered heterocyclic scaffold renowned for its structural versatility and presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties allow it to serve as a flexible linker or a basic, hydrophilic group, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of a molecule.[3] Within this broad class of compounds, derivatives of this compound represent a particularly compelling family. The parent compound, also known as Hexametazidine, is recognized as a key impurity of the anti-anginal drug trimetazidine.[4][5] However, research into its analogs has revealed a rich pharmacology, primarily centered on the modulation of voltage-gated calcium channels, positioning these compounds as promising candidates for treating conditions ranging from chronic pain to cardiovascular disorders.[6][7]
This guide provides a comprehensive exploration of the synthesis, pharmacological activity, structure-activity relationships (SAR), and therapeutic potential of this compound derivatives. It is designed to equip researchers and drug development professionals with the technical knowledge and field-proven insights necessary to navigate the complexities of this chemical space.
Part 1: Synthesis and Chemical Characterization
The foundation of any drug discovery program lies in the robust and reproducible synthesis of the core molecule and its analogs. The synthesis of this compound is a demonstrative example of reductive amination.
Core Synthesis Protocol: this compound
This protocol details a conventional and reliable method for synthesizing the parent compound, which serves as a crucial reference standard and a starting point for further derivatization.[8]
Step-by-Step Methodology:
-
Initial Reaction Setup: At room temperature, charge a suitable reaction vessel with formic acid (e.g., 61 ml).
-
Aldehyde Addition: Under constant stirring, add 2,3,4-trimethoxybenzaldehyde (e.g., 25 g) to the formic acid and continue stirring for approximately 15 minutes.
-
Piperazine Addition: Introduce piperazine (e.g., 55 g) to the mixture at room temperature. An exothermic reaction will cause the temperature to rise, typically to around 85°C.
-
Heating and Reflux: Heat the reaction mass to a temperature of 110-115°C and maintain this temperature for approximately 14 hours. The reaction's progress should be monitored via Thin-Layer Chromatography (TLC) until completion.[8]
-
Quenching: Cool the reaction mass to 80°C. In a separate vessel, prepare ice-cooled water (e.g., 170 g) and quench the reaction mass into it. Stir the resulting mixture for 30 minutes, ensuring the temperature remains below 10°C.
-
Precipitation and pH Adjustment: Adjust the pH of the mixture to 9-9.5 by the slow addition of a 20% caustic solution (e.g., NaOH). Continue stirring for 1 hour at a temperature below 10°C. A solid precipitate, the crude product, will form.[8]
-
Filtration and Purification: Filter the solid crude product. For purification, charge the crude product into methanol (e.g., 50 ml), heat to dissolve, and then allow it to cool, which will enable recrystallization to yield the purified this compound.
Caption: Synthetic pathway for this compound.
Structural and Purity Verification
Ensuring the identity and purity of the synthesized compound is paramount. A multi-pronged analytical approach is required for a self-validating system.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to compare its retention time against a known reference standard.[8]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected peaks include those for C-N stretching (~1350-1000 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹ and ~1475 cm⁻¹), and C=C bonds.[8]
-
Proton Nuclear Magnetic Resonance (¹H-NMR): Provides detailed information about the chemical structure, including the number and environment of protons, confirming the arrangement of the benzyl and piperazine moieties.[8]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition (C₂₄H₃₄N₂O₆, MW: 446.5 g/mol ).[9]
Part 2: Pharmacological Profile and Mechanism of Action
The therapeutic potential of these derivatives stems primarily from their ability to modulate voltage-gated calcium channels (VGCCs), which are critical for signal transmission in the nervous system and muscle contraction.[7][10]
Primary Target: N-Type Calcium Channels
Many analogs of the core structure are potent inhibitors of N-type (CaV2.2) calcium channels.[6][7] These channels are predominantly located at presynaptic terminals in the central and peripheral nervous systems and play a crucial role in the release of neurotransmitters, particularly those involved in pain signaling.[7]
Mechanism of Action:
By binding to and blocking L-type "long-acting" voltage-gated calcium channels, these compounds inhibit the influx of calcium ions into vascular smooth muscle and cardiac cells.[10][11] This reduction in intracellular calcium leads to several physiological effects:
-
Vascular Smooth Muscle Relaxation: Reduced calcium influx prevents the activation of calmodulin and myosin light-chain kinase, leading to vasodilation. This decreases systemic vascular resistance and lowers arterial blood pressure.[11][12]
-
Reduced Myocardial Contractility (Negative Inotropy): In cardiac myocytes, blocking calcium entry decreases the force of contraction.[12]
-
Slowed Cardiac Conduction (Negative Chronotropy & Dromotropy): In the sinoatrial (SA) and atrioventricular (AV) nodes, calcium channel blockers slow the heart rate and conduction velocity, which is beneficial for treating certain arrhythmias.[10][12]
Caption: Inhibition of N-type calcium channels by piperazine derivatives.
Other Pharmacological Activities
Beyond N-type channel blockade, this class exhibits a range of biological effects:
-
Cerebral Vasodilator Activity: Certain derivatives have shown potent cerebral vasodilating effects, in some cases stronger than trimetazidine itself, suggesting potential applications in cerebrovascular disorders.[13][[“]]
-
Inotropic Properties: The parent compound, this compound, has been reported to have inotropic properties, increasing the force of heart muscle contraction by modulating intracellular calcium levels.[4]
-
Cardioprotective Effects: Related to the parent drug trimetazidine, these compounds may offer cardioprotection by optimizing myocardial energy metabolism, shifting from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions.[5][15]
Part 3: Structure-Activity Relationships (SAR)
Optimizing a lead compound requires a deep understanding of how specific structural modifications impact its biological activity, selectivity, and safety profile. SAR studies on trimethoxybenzyl piperazine analogs have yielded critical insights for developing potent and selective N-type calcium channel blockers.[6][7]
Key Principles of SAR Optimization
The primary goal of SAR studies in this area has been to maximize potency for N-type calcium channels while minimizing off-target effects, particularly inhibition of the hERG potassium channel (which can lead to cardiac arrhythmias) and L-type calcium channels.[6][7]
SAR Logic:
-
The Piperazine Core: This central scaffold is crucial for the overall architecture of the molecule, properly orienting the substituted benzyl groups for receptor interaction. Modifications to the piperazine ring itself can impact potency and selectivity.[16]
-
The Trimethoxybenzyl Moiety: The number and position of methoxy groups on the benzyl ring are critical determinants of activity. The 2,3,4-trimethoxy pattern is a common starting point, but other substitution patterns have been explored to fine-tune the electronic and steric properties of the molecule.[17][18]
-
N-Substituents: Replacing one of the trimethoxybenzyl groups with other moieties has been a highly successful strategy. For instance, adding a long, lipophilic chain can dramatically increase potency and selectivity for N-type channels.[6][7]
Caption: Key structure-activity relationship considerations.
Quantitative SAR Data
Research has led to the development of highly potent and selective analogs. A notable example is "compound 16" from a study focused on optimizing a lead N-type channel blocker.[6][7]
| Compound ID | N-Type Channel Blockade (IC₅₀) | hERG Channel Inhibition (IC₅₀) | Selectivity (hERG/N-Type) | L-Type Channel Selectivity |
| NP078585 (Lead) | High Potency | Substantial Inhibition | Modest | Modest |
| Compound 16 | High Potency (Maintained) | ~120-fold lower than N-Type | ~120-fold | ~3600-fold |
Data synthesized from published findings.[6][7]
This data clearly demonstrates the power of targeted chemical modification. By altering the substituents on the piperazine core, researchers were able to create compound 16, which retains the desired high potency against N-type channels while dramatically improving its safety profile by reducing off-target hERG and L-type channel activity.[6]
Part 4: Therapeutic Applications and Future Outlook
The unique pharmacological profile of these derivatives makes them attractive candidates for several therapeutic areas.
Investigated Therapeutic Areas
-
Neuropathic and Inflammatory Pain: This is the most promising application. Given the role of N-type calcium channels in pain signaling, potent and selective blockers are highly sought after. Compound 16 has demonstrated significant anti-hyperalgesic activity in animal models of both neuropathic and inflammatory pain, validating this approach.[6]
-
Cardiovascular Disease: As analogs of trimetazidine, these compounds have inherent potential as anti-anginal agents.[15] Their vasodilatory properties could also be beneficial in treating hypertension.[12]
-
Cerebrovascular Disorders: Derivatives with potent cerebral vasodilator activity could be explored for conditions involving reduced blood flow to the brain.[13]
Challenges and Future Directions
While promising, the development of these compounds is not without challenges. Achieving high selectivity, particularly over the hERG channel, remains a critical hurdle to ensure cardiovascular safety. Future research should focus on:
-
Developing Novel Analogs: Synthesizing new derivatives with improved selectivity and pharmacokinetic properties.
-
Exploring New Therapeutic Targets: Investigating the potential of these compounds in other CNS disorders where calcium channel modulation may be beneficial, such as epilepsy or neurodegenerative diseases.
-
Advanced In Vivo Studies: Conducting comprehensive animal studies to evaluate the efficacy, safety, and long-term effects of lead candidates.
The this compound scaffold has proven to be a rich source of pharmacologically active molecules. Through rational design and a deep understanding of its structure-activity relationships, this chemical class holds significant promise for the development of next-generation therapeutics.
References
- JOCPR. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research.
- Biosynth. (n.d.). This compound | 1257-19-8.
- PubMed. (2012). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors.
- ResearchGate. (2012). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors.
- Sigma-Aldrich. (n.d.). 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0.
- PubMed. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Sigma-Aldrich. (n.d.). 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0.
- BenchChem. (n.d.). The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
- NCBI Bookshelf. (2024). Calcium Channel Blockers.
- IJPPR. (2023).
- ChemBK. (2024). This compound.
- MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.
- PubChem. (n.d.). Trimetazidine.
- PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine.
- MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
- ResearchGate. (n.d.).
- PubMed. (2016).
- YouTube. (2020).
- CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs).
- PubMed. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)
- The Journal of the Serbian Chemical Society. (n.d.). View of Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines.
- Consensus. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)
- LGC Standards. (n.d.). This compound.
- (2025). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride.
- NIH. (n.d.). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers.
- PubMed. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. chembk.com [chembk.com]
- 6. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 13. Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Trimetazidine | C14H22N2O3 | CID 21109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. etd.auburn.edu [etd.auburn.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Introduction
1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, also known as Hexametazidine, is a symmetrical piperazine derivative. It is recognized as a significant impurity and a potential metabolite of Trimetazidine, a well-established anti-anginal agent that modulates cardiac energy metabolism. Structurally, it is characterized by a central piperazine ring symmetrically substituted with two 2,3,4-trimethoxybenzyl groups. While the pharmacological profile of Trimetazidine is extensively documented, its impurity, this compound, remains a subject of nascent investigation. Preliminary evidence suggests that this compound may possess independent biological activities, including inotropic properties and the ability to protect cardiac tissue from oxidative stress.[1]
This technical guide provides a comprehensive framework for the in vitro and in vivo characterization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile and therapeutic potential of this compound. The guide details the synthesis, proposed mechanisms of action, and robust experimental protocols for a thorough investigation.
Chemical Synthesis and Characterization
The synthesis of this compound is most commonly achieved through a one-pot reductive amination reaction. This method offers a straightforward and efficient route to the desired compound.
Step-by-Step Synthesis Protocol[2][3][4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,3,4-trimethoxybenzaldehyde and piperazine in an alcoholic solvent such as ethanol or isopropanol. A molar ratio of 1:2 to 1:4 of the aldehyde to piperazine is recommended to favor the formation of the desired disubstituted product.
-
Catalyst Addition: Add a hydrogenation catalyst, with 5% Palladium on Carbon (Pd/C) being a preferred choice.
-
Hydrogenation: The reaction mixture is then subjected to hydrogenation. The initial temperature can be set between 45°C and 55°C, which will typically stabilize around 70°C to 75°C during the reaction. A hydrogen pressure of 5 to 10 bar is applied.
-
Reaction Monitoring: The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is evaporated, and the excess piperazine can be removed by recrystallization from a suitable solvent like toluene at a low temperature. The crude product can be further purified by recrystallization from methanol to yield the final compound.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Part 1: In Vitro Investigations
The in vitro evaluation of this compound is crucial for determining its direct cellular and molecular effects. Based on preliminary data suggesting cardiovascular activity, the following assays are recommended.
Assessment of Inotropic Effects
The positive inotropic properties of a compound, or its ability to increase the force of cardiac contraction, can be a key therapeutic feature.[1]
This ex vivo model allows for the study of cardiac function in a controlled environment, independent of systemic physiological effects.
-
Heart Isolation: Anesthetize a suitable animal model (e.g., Sprague-Dawley rat) and perform a thoracotomy to expose the heart. Swiftly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Data Acquisition: Insert a balloon into the left ventricle to measure isovolumetric contractile function. Record key parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Compound Administration: Introduce this compound into the perfusate at varying concentrations to establish a dose-response curve.
-
Data Analysis: Analyze the changes in LVDP and other contractile parameters to determine the inotropic effect of the compound.
Diagram of Langendorff Isolated Heart Workflow
Caption: Workflow for assessing inotropic effects using the Langendorff isolated heart preparation.
Investigation of Cardioprotective Effects Against Oxidative Stress
The ability of this compound to protect against lipid peroxidation suggests a potential cardioprotective role.[1]
This assay quantifies the extent of oxidative damage to lipids in cardiac tissue.
-
Tissue Preparation: Homogenize isolated cardiac tissue (e.g., from rats) in an appropriate buffer on ice.
-
Induction of Oxidative Stress: Induce lipid peroxidation in the homogenates using an agent such as ferrous sulfate/ascorbate.
-
Treatment Groups: Include a control group, a group with the oxidative stressor alone, and groups pre-treated with varying concentrations of this compound before the addition of the stressor.
-
TBARS Assay: Measure the levels of malondialdehyde (MDA), a key byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the samples with TBA at high temperature and measuring the absorbance of the resulting colored product at 532 nm.
-
Data Analysis: Compare the levels of MDA across the different treatment groups to determine the protective effect of the compound.
Table 1: Hypothetical Data for In Vitro Lipid Peroxidation Assay
| Treatment Group | MDA Concentration (nmol/mg protein) | % Inhibition of Lipid Peroxidation |
| Control | 1.5 ± 0.2 | - |
| Oxidative Stressor | 8.2 ± 0.6 | 0% |
| Compound (1 µM) + Stressor | 6.5 ± 0.5 | 20.7% |
| Compound (10 µM) + Stressor | 4.3 ± 0.4 | 47.6% |
| Compound (100 µM) + Stressor | 2.1 ± 0.3 | 74.4% |
Assessment of Creatine Kinase Inhibition
Inhibition of creatine kinase activity has been reported as a potential effect of this compound.[1]
This enzymatic assay measures the activity of creatine kinase in the presence of the test compound.
-
Reagent Preparation: Prepare a reaction mixture containing phosphocreatine, ADP, and a coupled enzyme system (hexokinase and glucose-6-phosphate dehydrogenase) with NADP+.
-
Enzyme Source: Use purified creatine kinase or a cardiac tissue homogenate as the enzyme source.
-
Inhibition Assay: Incubate the enzyme with varying concentrations of this compound.
-
Kinetic Measurement: Initiate the reaction by adding the substrate and monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm.
-
Data Analysis: Calculate the percentage of inhibition of creatine kinase activity at each concentration of the compound and determine the IC50 value.
Part 2: In Vivo Investigations
In vivo studies are essential to understand the physiological effects, pharmacokinetics, and therapeutic efficacy of this compound in a whole organism.
In Vivo Model of Myocardial Infarction
To evaluate the potential cardioprotective effects of the compound in a disease-relevant model, a rat model of myocardial infarction is recommended.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats and intubate for mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.
-
Treatment Groups: Administer this compound (e.g., via intraperitoneal injection) at different doses either before or after LAD ligation, depending on the study's aim (prophylactic or therapeutic). Include a vehicle control group.
-
Post-operative Care: Close the chest and allow the animals to recover. Provide appropriate post-operative analgesia and care.
-
Assessment of Cardiac Function: After a set period (e.g., 24 hours or several weeks), assess cardiac function using echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Histological Analysis: At the end of the study, euthanize the animals and excise the hearts. Use triphenyltetrazolium chloride (TTC) staining to determine the infarct size.
Diagram of In Vivo Myocardial Infarction Study Workflow
Caption: Workflow for the in vivo evaluation of cardioprotective effects in a rat model of myocardial infarction.
Table 2: Hypothetical Data for In Vivo Myocardial Infarction Study
| Treatment Group | Ejection Fraction (%) | Infarct Size (% of Left Ventricle) |
| Sham | 75 ± 5 | 0 |
| Vehicle Control | 45 ± 6 | 40 ± 5 |
| Compound (10 mg/kg) | 55 ± 7 | 30 ± 4 |
| Compound (30 mg/kg) | 65 ± 5 | 22 ± 3 |
Proposed Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is yet to be fully elucidated, its structural relationship to Trimetazidine provides a strong basis for hypothesis-driven research. Trimetazidine is known to inhibit the long-chain 3-ketoacyl-CoA thiolase, leading to a shift in cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation. This metabolic switch is particularly beneficial under ischemic conditions.
It is plausible that this compound shares this metabolic modulatory effect. Furthermore, the reported inotropic effect, potentially mediated by an increase in intracellular calcium, suggests an interaction with calcium handling proteins or ion channels in cardiomyocytes. The antioxidant properties, evidenced by the inhibition of lipid peroxidation, may involve direct scavenging of reactive oxygen species or the upregulation of endogenous antioxidant defense mechanisms.
Diagram of Proposed Signaling Pathways
Caption: Proposed mechanisms of action for this compound.
Conclusion
This compound presents an intriguing profile as a potential cardiovascular agent. Its structural similarity to Trimetazidine, coupled with preliminary evidence of inotropic and antioxidant effects, warrants a thorough investigation. The experimental frameworks detailed in this guide provide a robust starting point for elucidating its pharmacological properties and therapeutic potential. A systematic approach, combining the in vitro and in vivo methodologies described, will be instrumental in defining the future role of this compound in cardiovascular medicine.
References
-
ADInstruments. (2019, August 26). Best practices for setting-up an isolated Langendorff heart preparation. Retrieved from [Link]
-
Antzelevitch, C., & Sicouri, S. (2011, February 16). Acute Myocardial Infarction in Rats. Journal of Visualized Experiments. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Retrieved from [Link]
-
Frontiers in Veterinary Science. (2022, December 4). Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Retrieved from [Link]
-
Journal of Visualized Experiments. (2011, February 16). Acute Myocardial Infarction in Rats. Retrieved from [Link]
-
RayBiotech. (2023, September 25). Creatine Kinase Activity Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Langendorff heart preparation. Retrieved from [Link]
-
Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940–950. [Link]
-
Medichem Middle East. (n.d.). Manual Procedure Creatine Kinase (CK). Retrieved from [Link]
-
University of South Alabama. (n.d.). What are the advantages and disadvantages of the isolated perfused heart? Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Creatine Kinase (CK) Activity Assay Kit. Retrieved from [Link]
-
Hellenic Journal of Nuclear Medicine. (2017). A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography. Retrieved from [Link]
-
Journal of Nuclear Medicine. (n.d.). Characterization of Normal and Infarcted Rat Myocardium Using a Combination of Small-Animal PET and Clinical MRI. Retrieved from [Link]
-
Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. Retrieved from [Link]
-
BioRag. (2021, December 4). Lipid peroxidation assay protocol. Retrieved from [Link]
-
Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). EZAssay TBARS Estimation Kit for Lipid Peroxidation. Retrieved from [Link]
- Google Patents. (n.d.). US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation.
- Google Patents. (n.d.). CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
Sources
Pharmacological profile of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
An In-Depth Technical Guide to the Pharmacological Profile of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Foreword
This document provides a comprehensive technical overview of this compound, a molecule situated at the intersection of pharmaceutical manufacturing and novel drug discovery. Also known by synonyms such as Hexametazidine and Trimetazidine Impurity B, its primary identity in the current literature is as a process-related impurity of the anti-anginal medication, Trimetazidine.[1][2][3] However, the structural motifs inherent to this compound—specifically the piperazine core and the dual trimethoxybenzyl moieties—suggest a pharmacological potential that warrants independent investigation. This guide is structured to synthesize the known information, grounded in its relationship to Trimetazidine, and to extrapolate a probable pharmacological profile based on robust evidence from structurally analogous compounds. We will delve into its synthesis, hypothesize its primary mechanism of action, and propose a rigorous experimental framework for its full characterization, thereby providing a roadmap for future research and development.
Chemical Identity and Synthesis
This compound is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with 2,3,4-trimethoxybenzyl groups.[4] Its identity is well-established, and it is commercially available as a reference standard for analytical and research purposes.[3][5][6][7]
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine | [4] |
| Synonyms | Hexametazidine, Trimetazidine Impurity B | [4][8] |
| CAS Number | 1257-19-8 | [8] |
| Molecular Formula | C₂₄H₃₄N₂O₆ | [8] |
| Molecular Weight | 446.54 g/mol | [8] |
Synthesis Pathway
The synthesis of this compound is documented, primarily in the context of its role as a pharmaceutical impurity. A conventional and scalable method involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine.[1] This process is outlined below.
Protocol 1: Synthesis via Reductive Amination
-
Reaction Setup: Charge a suitable reaction vessel with formic acid at ambient temperature.
-
Aldehyde Addition: Add 2,3,4-trimethoxybenzaldehyde to the formic acid under constant stirring.
-
Piperazine Addition: Introduce piperazine to the mixture. An exothermic reaction will likely increase the temperature.
-
Heating and Monitoring: Heat the reaction mass to approximately 110-115 °C and maintain for several hours (e.g., 14 hours). The reaction progress should be monitored using an appropriate chromatographic technique, such as Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mass and quench it into ice-cold water.
-
Precipitation and Isolation: Adjust the pH of the aqueous mixture to 9-9.5 using a caustic solution (e.g., 20% NaOH) to precipitate the crude product. The solid is then isolated by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the final compound with high purity.[1]
Causality: The use of formic acid serves as both a solvent and a reducing agent in this Eschweiler-Clarke type reaction. The double substitution occurs due to the symmetrical nature of piperazine and the stoichiometry of the reactants. The final pH adjustment is critical as it deprotonates the piperazine nitrogens, rendering the final product insoluble in the aqueous medium and allowing for its isolation.
Hypothesized Pharmacological Profile
Direct pharmacological studies on this compound are scarce. However, its chemical structure provides a strong basis for predicting its biological activity. The presence of the trimethoxybenzyl piperazine moiety is a key feature in a class of compounds known to interact with voltage-gated calcium channels.[2][9]
Primary Hypothesized Mechanism: N-Type Calcium Channel Blockade
The most probable primary mechanism of action for this compound is the blockade of N-type (Cav2.2) voltage-gated calcium channels. This hypothesis is supported by extensive structure-activity relationship (SAR) studies on related trimethoxybenzyl piperazine derivatives, which have demonstrated potent inhibitory activity at these channels.[2][9] N-type calcium channels are critical for neurotransmitter release at presynaptic terminals, particularly in nociceptive pathways.[10]
Mechanistic Insight: By blocking the influx of calcium through N-type channels in response to an action potential, these compounds can reduce the release of excitatory neurotransmitters like glutamate and substance P in the spinal cord. This dampening of synaptic transmission is a validated mechanism for analgesia, especially in chronic and neuropathic pain states.[9][10]
Figure 2: Workflow for Patch-Clamp Analysis
Protocol 2: Whole-Cell Patch-Clamp Assay for N-Type Channel Activity
-
Cell Preparation: Utilize a cell line (e.g., HEK293) stably expressing the human N-type calcium channel subunits (α1B, β, and α2δ). Culture cells under standard conditions.
-
Recording Setup: Prepare an external solution containing Ba²⁺ (e.g., 10 mM) as the charge carrier to isolate calcium channel currents and an internal (pipette) solution with a Cs⁺ base to block potassium channels.
-
Data Acquisition: Establish a whole-cell patch-clamp configuration. Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a resting state.
-
Elicit Currents: Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward Ba²⁺ currents through the N-type channels. Record baseline currents until a stable response is achieved.
-
Compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. Apply the compound at increasing concentrations (e.g., 1 nM to 100 µM) via a perfusion system.
-
Measure Inhibition: At each concentration, record the steady-state inhibition of the peak current.
-
Data Analysis: Plot the percentage of current inhibition against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited).
Trustworthiness: This protocol includes an internal control (baseline recording) and allows for washout experiments to test the reversibility of the compound's effect. The use of a heterologous expression system ensures that the observed effects are specific to the target channel.
Workflow for In Vivo Characterization: Neuropathic Pain Model
To assess the therapeutic potential of the compound, an in vivo model of neuropathic pain, such as the Spinal Nerve Ligation (SNL) model in rats, is appropriate. [2][9] Protocol 3: Spinal Nerve Ligation (SNL) Model for Analgesic Efficacy
-
Model Induction: Under anesthesia, surgically expose and ligate the L5 spinal nerve in adult rats. Sham-operated animals undergo the same procedure without nerve ligation.
-
Baseline Behavioral Testing: Prior to and following surgery (e.g., 7-14 days post-op), assess the development of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.
-
Compound Administration: Once a stable allodynic state is confirmed, administer this compound via a relevant route (e.g., intraperitoneal or oral) at various doses. A vehicle control group and a positive control group (e.g., gabapentin) should be included.
-
Post-Dosing Behavioral Assessment: Measure the paw withdrawal threshold at multiple time points after compound administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of the anti-allodynic effect.
-
Data Analysis: Analyze the data by comparing the paw withdrawal thresholds between the vehicle-treated and compound-treated groups. The results are typically expressed as the percentage reversal of allodynia.
Anticipated Quantitative Data
The proposed experimental workflows would yield quantitative data essential for evaluating the compound's potency and efficacy.
Table 2: Summary of Anticipated Pharmacological Data
| Parameter | Experimental Assay | Anticipated Result | Significance |
| IC₅₀ | Whole-Cell Patch-Clamp | A specific concentration (e.g., in nM or µM range) | Measures the in vitro potency of the compound as an N-type calcium channel blocker. |
| Selectivity | Patch-Clamp on other channels (e.g., L-type, hERG) | Ratio of IC₅₀ values | Determines the compound's specificity for the target channel, which is crucial for predicting side effects. |
| % Reversal of Allodynia | In Vivo SNL Model | Dose-dependent increase in paw withdrawal threshold | Quantifies the in vivo analgesic efficacy of the compound. |
| ED₅₀ | In Vivo SNL Model | The dose that produces 50% of the maximal effect | Measures the in vivo potency of the compound. |
Toxicology and Safety Considerations
The toxicological profile of this compound has not been extensively studied. GHS classification from supplier data indicates it is harmful if swallowed. [11]As with many piperazine derivatives, potential off-target effects, particularly on the cardiovascular system (e.g., hERG channel inhibition leading to QT prolongation) and the central nervous system, should be carefully evaluated during preclinical development. [9]
Conclusion and Future Directions
This compound is a molecule with a compelling, albeit largely unexplored, pharmacological potential. Its structural relationship to known N-type calcium channel blockers provides a strong rationale for its investigation as a novel analgesic for neuropathic pain. The experimental workflows detailed in this guide offer a clear and robust pathway for elucidating its precise mechanism of action, potency, and in vivo efficacy. Future research should focus on executing these studies, followed by comprehensive pharmacokinetic (ADME) and toxicological profiling to fully assess its viability as a therapeutic candidate. The transition of this compound from a mere impurity to a potential lead molecule hinges on such rigorous scientific validation.
References
-
Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. (2012). ResearchGate. [Link]
-
Patil, S. S., & Pai, N. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research, 4(6), 2888-2894. [Link]
-
Synthesis of trimetazidine hydrochloride impurity B by conventional method. (n.d.). WordPress.com. [Link]
-
Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. (2018). ResearchGate. [Link]
-
Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. (2012). PubMed. [Link]
-
Trimetazidine EP Impurity B | 1257-19-8. (n.d.). SynZeal. [Link]
-
In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. (2006). PubMed. [Link]
-
Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. (2020). PubMed Central. [Link]
-
1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. (n.d.). PubChem. [Link]
-
1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. (n.d.). PubChem. [Link]
-
Fujita, Y. (1967). Effects of 1-(2,3,4-trimethoxy benzyl)-piperazine dihydrochloride on the cardiovascular system in the rabbit. Japanese Journal of Pharmacology, 17(1), 19-29. [Link]
-
Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates. (1991). PubMed. [Link]
-
Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. (1996). PubMed. [Link]
-
Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. (2014). ResearchGate. [Link]
-
In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. (2006). PubMed Central. [Link]
-
This compound. (2024). ChemBK. [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2018). MDPI. [Link]
-
An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain. (2024). PubMed. [Link]
-
Trimetazidine. (n.d.). PubChem. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Trimetazidine EP Impurity B | 1257-19-8 | SynZeal [synzeal.com]
- 6. Hexametazidine | CAS 1257-19-8 | LGC Standards [lgcstandards.com]
- 7. This compound [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Abstract
1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, also known as Hexametazidine or Trimetazidine Impurity B, is a piperazine derivative with emerging biological interest. As a structurally related compound and known impurity of the anti-anginal drug Trimetazidine, it presents a compelling case for the investigation of its own therapeutic potential.[1] This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, offering a scientifically grounded framework for researchers and drug development professionals. We will delve into the hypothesized and analogous mechanisms of action, focusing on three primary areas: the metabolic enzyme 3-ketoacyl-CoA thiolase, voltage-gated calcium channels, and pathways governing oxidative stress. This guide will not only review the existing, albeit limited, evidence but will also provide detailed, field-proven experimental protocols to facilitate the validation of these targets and elucidate the compound's mechanism of action.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a symmetrical molecule featuring a central piperazine ring substituted with two 2,3,4-trimethoxybenzyl groups.[1] Its primary claim to scientific interest stems from its classification as a known impurity of Trimetazidine, a well-established anti-ischemic drug.[2] The pharmacological activity of impurities can sometimes augment or even counteract the effects of the active pharmaceutical ingredient (API), making their study crucial for a complete understanding of a drug's profile.
Preliminary reports suggest that this compound may possess inotropic properties, potentially through the modulation of intracellular calcium levels, and may offer protection against lipid peroxidation. These initial observations, coupled with the known mechanisms of related piperazine-containing compounds, provide a strong rationale for a more in-depth investigation into its specific molecular targets. This guide will systematically explore these potential targets, providing the necessary scientific background and experimental methodologies to empower further research.
Potential Therapeutic Target 1: 3-Ketoacyl-CoA Thiolase (3-KAT) and Cardiac Metabolism
The Trimetazidine Connection: A Hypothesized Mechanism
The most direct line of inquiry into the therapeutic targets of this compound leads to the primary mechanism of action of its parent compound, Trimetazidine. Trimetazidine is proposed to exert its anti-anginal effects by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial β-oxidation pathway of fatty acids.[3] This inhibition is thought to shift the heart's energy metabolism from fatty acid oxidation towards the more oxygen-efficient glucose oxidation pathway, thereby improving cardiac function under ischemic conditions.[4]
Given the structural similarity, it is a plausible hypothesis that this compound may also interact with and potentially modulate the activity of 3-KAT. However, it is crucial to note that the role of Trimetazidine as a direct 3-KAT inhibitor has been a subject of scientific debate, with some studies failing to demonstrate significant inhibition.[5][6] This controversy underscores the necessity for rigorous experimental validation of 3-KAT as a target for this compound.
Proposed Signaling Pathway: Modulation of Cardiac Energy Metabolism
The following diagram illustrates the hypothesized metabolic shift induced by the inhibition of 3-KAT.
Caption: Hypothesized modulation of cardiac energy metabolism by this compound.
Experimental Protocol: Validation of 3-KAT Inhibition
To definitively assess the effect of this compound on 3-KAT activity, a robust enzymatic assay is required.
Objective: To determine the in vitro inhibitory potential of this compound on 3-ketoacyl-CoA thiolase.
Materials:
-
Purified mitochondrial trifunctional protein (TFP) containing 3-KAT activity (commercial or isolated from rat heart mitochondria)
-
Acetoacetyl-CoA (substrate)
-
Coenzyme A (CoA)
-
NAD+
-
L-3-hydroxyacyl-CoA dehydrogenase (HAD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM EDTA)
-
This compound stock solution (in DMSO)
-
Trimetazidine (positive control, for comparison)
-
UV-transparent 96-well plate
-
Spectrophotometric microplate reader capable of reading at 340 nm
Methodology:
-
Preparation of Reagents:
-
Prepare a range of concentrations of this compound and Trimetazidine by serial dilution of the stock solutions in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of acetoacetyl-CoA, CoA, NAD+, and HAD in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound (this compound or Trimetazidine) or vehicle control (DMSO)
-
NAD+
-
CoA
-
HAD
-
Purified TFP
-
-
-
Initiation of Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding acetoacetyl-CoA to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (formed by the coupled reaction of HAD). The rate of this decrease is proportional to the 3-KAT activity.
-
Record the absorbance at regular intervals for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
Normalize the velocities to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Potential Therapeutic Target 2: Voltage-Gated Calcium Channels
Rationale from Related Compounds
Several studies on trimethoxybenzyl piperazine derivatives have demonstrated their ability to block N-type voltage-gated calcium channels. These channels are crucial for neurotransmitter release and are implicated in pain signaling pathways. The observed inotropic effects of this compound, which involve changes in intracellular calcium levels, further support the hypothesis that this compound may interact with calcium channels.
Experimental Workflow: Assessing N-type Calcium Channel Blockade
The following diagram outlines a typical workflow for evaluating the effect of a compound on N-type calcium channels.
Caption: Experimental workflow for assessing N-type calcium channel modulation.
Experimental Protocol: High-Throughput Fluorescent Calcium Flux Assay
Objective: To determine if this compound can block N-type calcium channels in a cell-based assay.
Materials:
-
HEK293 cell line stably expressing the human N-type calcium channel (Cav2.2, α1B, β3, and α2δ subunits)
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well cell culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
High potassium stimulation buffer (Assay buffer with KCl concentration adjusted to, for example, 90 mM, and NaCl concentration reduced to maintain osmolarity)
-
This compound stock solution (in DMSO)
-
Known N-type calcium channel blocker (e.g., ω-conotoxin MVIIA) as a positive control
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent
Methodology:
-
Cell Culture and Plating:
-
Culture the HEK293-Cav2.2 cells according to standard protocols.
-
Plate the cells into 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound, positive control, or vehicle control to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the high potassium stimulation buffer to all wells to induce cell depolarization and calcium influx.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the responses to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Potential Therapeutic Target 3: Oxidative Stress and Lipid Peroxidation
The Antioxidant Potential of Piperazine Derivatives
The piperazine moiety is a common scaffold in compounds with demonstrated antioxidant properties. The initial finding that this compound can protect against lipid peroxidation suggests that it may act as an antioxidant. This could occur through direct radical scavenging or by modulating cellular pathways involved in the response to oxidative stress.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
Objective: To measure the ability of this compound to mitigate intracellular reactive oxygen species (ROS) production.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium and supplements
-
96-well black, clear-bottom cell culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator
-
This compound stock solution (in DMSO)
-
Quercetin (positive control)
-
Fluorescence microplate reader
Methodology:
-
Cell Plating:
-
Seed HepG2 cells in 96-well plates and allow them to reach confluence.
-
-
Compound and Probe Incubation:
-
Treat the cells with various concentrations of this compound or quercetin in the presence of DCFH-DA.
-
Incubate at 37°C for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add AAPH solution to the wells to induce ROS production.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-warmed to 37°C.
-
Measure the fluorescence emission at 535 nm (with excitation at 485 nm) every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value for each concentration using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.
-
Calculate the EC50 value from the dose-response curve.
-
Conclusion and Future Directions
This compound presents a compelling starting point for a drug discovery program. The evidence, though largely circumstantial and based on its relationship to Trimetazidine and other piperazine derivatives, points towards three promising therapeutic avenues: the modulation of cardiac metabolism via 3-KAT, the blockade of N-type calcium channels, and the mitigation of oxidative stress. The experimental protocols detailed in this guide provide a clear and robust framework for validating these potential targets.
Future research should focus on a multi-pronged approach. The definitive assessment of 3-KAT inhibition is a high-priority, given the conflicting reports for the parent compound. A positive result would warrant further investigation into the metabolic consequences in cardiac and other cell types. Should the compound prove to be a potent N-type calcium channel blocker, its potential as an analgesic or for other neurological indications should be explored. Finally, a deeper understanding of its antioxidant properties could open doors for its use in conditions characterized by high levels of oxidative stress. The systematic application of the methodologies outlined herein will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.
References
- MacInnes, A., Fairman, D. A., Binding, P., Rhodes, J. A., Wyatt, M. J., Phelan, A., Haddock, P. S., & Karran, E. H. (2003). The antianginal agent trimetazidine does not exert its functional benefit via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase.
- Akay, C., MacInnes, A., Fairman, D. A., Binding, P., Rhodes, J. A., Wyatt, M. J., Phelan, A., Haddock, P. S., & Karran, E. H. (2003). The antianginal agent trimetazidine does not exert its functional benefit via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase.
-
Taylor & Francis. (n.d.). Thiolase – Knowledge and References. Retrieved January 14, 2026, from [Link]
- Ussher, J. R., Koves, T. R., Jaswal, J. S., Zhang, L., Lopaschuk, G. D., & Wagg, C. S. (2014). Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice. The Journal of Pharmacology and Experimental Therapeutics, 349(3), 487–496.
-
Veeprho. (n.d.). Trimetazidine Impurities and Related Compound. Retrieved January 14, 2026, from [Link]
- Ussher, J. R., Koves, T. R., Jaswal, J. S., Zhang, L., Lopaschuk, G. D., & Wagg, C. S. (2014). Treatment with the 3-Ketoacyl-CoA Thiolase Inhibitor Trimetazidine Does Not Exacerbate Whole-Body Insulin Resistance in Obese Mice. Journal of Pharmacology and Experimental Therapeutics, 349(3), 487-496.
- Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase.
- MacInnes, A., Fairman, D. A., Binding, P., Rhodes, J. A., Wyatt, M. J., Phelan, A., Haddock, P. S., & Karran, E. H. (2003). The Antianginal Agent Trimetazidine Does Not Exert Its Functional Benefit via Inhibition of Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase.
-
WebMD. (2024, August 3). What Is Trimetazidine? Retrieved January 14, 2026, from [Link]
-
IBL-America. (2018, September 24). 3-CAT Research ELISA. Retrieved January 14, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Retrieved January 14, 2026, from [Link]
- Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6681.
- Ciapponi, A., Pardo, J. P., & Heras, M. (2015). Trimetazidine for stable angina.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Retrieved January 14, 2026, from [Link]
- Matos, M. J., Vilar, S., Garcia-Morales, V., Sanmartin-Matalobos, J., & Borges, F. (2020). Coumarin-piperazine derivatives as biologically active compounds. Saudi Pharmaceutical Journal, 28(2), 220–232.
-
IBL-America. (2025, July 28). 3-CAT high sensitive ELISA. Retrieved January 14, 2026, from [Link]
- Gao, D., Ning, N., Niu, X., Hao, G., & Meng, Z. (2011). Trimetazidine: a meta-analysis of randomised controlled trials in patients with heart failure. Heart, 97(14), 1136–1142.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Trimetazidine Hydrochloride? Retrieved January 14, 2026, from [Link]
- Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase.
- de Leiris, J., & Sentex, E. (1999). Trimetazidine: potential mechanisms of action in hypertrophic cardiomyopathy. Journal of cardiovascular pharmacology, 33(3), 500–506.
Sources
- 1. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Indicators | AAT Bioquest [aatbio.com]
- 3. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 4. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Analytical methods for 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine quantification
An Application Note on the Quantitative Analysis of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Abstract
This document provides comprehensive, validated analytical methods for the quantitative determination of this compound. As a known impurity and derivative related to various pharmaceutical compounds, its precise quantification is critical for ensuring drug safety, efficacy, and compliance with regulatory standards.[1][2] We present two robust protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. The rationale behind key experimental parameters is discussed to provide a deeper understanding of the method development process, ensuring scientific integrity and transferability.
Introduction and Significance
This compound is a symmetrical N-substituted piperazine derivative. It is recognized as a significant process-related impurity in the synthesis of Trimetazidine Dihydrochloride, an anti-anginal agent.[2][3] The molecular structure, characterized by a central piperazine ring flanked by two 2,3,4-trimethoxybenzyl groups, gives it distinct chemical properties that are leveraged for its separation and detection.
The presence of impurities, even in trace amounts, can impact the safety and efficacy of an Active Pharmaceutical Ingredient (API).[1] Regulatory bodies worldwide mandate stringent control and monitoring of such impurities. Therefore, the development of validated, accurate, and reliable analytical methods for quantifying this compound is not merely an academic exercise but a critical component of pharmaceutical quality assurance. This guide is intended for researchers, quality control analysts, and drug development professionals requiring field-proven protocols for this specific analytical challenge.
Recommended Analytical Approach: HPLC-UV
For routine quality control and purity assessments where sensitivity requirements are within the parts-per-million (ppm) range, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice. It is a robust, cost-effective, and widely available technique.[4] The presence of two phenyl rings with methoxy substituents in the analyte's structure provides strong chromophores, making UV detection highly effective.
Principle of HPLC-UV Method
This method employs a reversed-phase C18 column where the non-polar stationary phase retains the analyte based on its hydrophobicity. A polar mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous buffer, is used to elute the analyte. Separation is achieved by optimizing the mobile phase composition, allowing for the resolution of this compound from the API and other potential impurities. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from certified reference standards.
Experimental Protocol: HPLC-UV
2.2.1 Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Luna C18, Zorbax Eclipse Plus C18). A C18 column is selected for its strong hydrophobic retention of the non-polar benzyl groups of the analyte.
-
Reagents: Acetonitrile (HPLC Grade), Orthophosphoric Acid (ACS Grade), Purified Water (18.2 MΩ·cm).
-
Reference Standard: this compound, purity ≥99.5% (available from suppliers such as LGC Standards).[2]
2.2.2 Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Acidifying the mobile phase sharpens peak shape for amine-containing compounds by preventing silanol interactions on the column. |
| Mobile Phase B | Acetonitrile | Provides strong elution strength for the non-polar analyte. |
| Elution Mode | Isocratic: 60:40 (A:B) | An isocratic method is simpler, more robust, and often sufficient for impurity analysis where elution times are predictable.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak efficiency.[4] |
| Detection Wavelength | 272 nm | This wavelength corresponds to a significant UV absorbance maximum for the trimethoxybenzyl chromophore, ensuring good sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 20 minutes | Sufficient time to allow for the elution of the analyte and any late-eluting impurities. |
2.2.3 Preparation of Solutions
-
Diluent: Mobile Phase (60:40 Water/Acetonitrile).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (0.5 - 20 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent. This range is typical for impurity quantification.[5]
-
Sample Solution: Accurately weigh a specified amount of the API (e.g., 50 mg) into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This creates a 1 mg/mL solution of the main substance.
2.2.4 System Suitability Test (SST) Before sample analysis, inject the mid-point calibration standard (e.g., 5 µg/mL) six times. The system is deemed ready if the following criteria are met:
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
2.2.5 Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Construct the calibration curve by injecting each calibration standard once. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Method Validation Summary (ICH Q2(R1) Guidelines)
The described method must be validated to ensure its suitability for its intended purpose. The following table summarizes typical acceptance criteria for method validation.[5]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Analyte peak is well-resolved from other components (Resolution > 2). | Ensures the method accurately measures only the intended analyte without interference. |
| Linearity (r²) | ≥ 0.999 over the concentration range. | Confirms a proportional relationship between detector response and analyte concentration. |
| Range | 0.5 - 20 µg/mL | The interval providing acceptable accuracy, precision, and linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | Demonstrates the consistency of results under various conditions (same day, different days, different analysts). |
| LOD | Signal-to-Noise Ratio ≥ 3:1 (e.g., 0.15 µg/mL) | The lowest amount of analyte that can be detected but not necessarily quantified. |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 (e.g., 0.5 µg/mL) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[4] |
| Robustness | %RSD ≤ 5.0% after minor changes (flow rate ±0.1, temp ±2°C). | Shows the method's reliability with respect to deliberate variations in parameters.[5] |
Advanced Analytical Approach: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or the analysis of complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6][7] Its ability to monitor specific precursor-to-product ion transitions provides unparalleled specificity, virtually eliminating matrix interference.
Principle of LC-MS/MS Method
The method combines the separation power of LC with the mass analysis capabilities of MS.[7] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). In the first quadrupole (Q1), the protonated molecule (precursor ion) is selected. This ion is then fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification.
Experimental Protocol: LC-MS/MS
3.2.1 Instrumentation and Materials
-
LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Shimadzu Nexera).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad 6500+, Waters Xevo TQ-S).
-
Ion Source: Electrospray Ionization (ESI), operated in positive ion mode.
-
Analytical Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size. The shorter column and smaller particles are ideal for rapid, high-efficiency separations compatible with MS.
-
Reagents: Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Purified Water (LC-MS Grade).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used (e.g., a deuterated piperazine analogue).[6]
3.2.2 LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile acid, making it ideal for MS as it aids in protonation for ESI(+) and evaporates easily. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains consistency of the modifier in the organic phase. |
| Elution Mode | Gradient: 5% B to 95% B in 3 min, hold 1 min, return to 5% B in 0.5 min, re-equilibrate 1.5 min. | A fast gradient is used to sharpen peaks and reduce run time, increasing throughput. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures robust and reproducible chromatography. |
| Injection Volume | 2 µL | Smaller volume is typical for sensitive MS detection. |
3.2.3 Mass Spectrometer Parameters
-
Analyte: this compound (MW: 446.24 g/mol )[8]
-
Ionization Mode: ESI Positive
-
Precursor Ion ([M+H]⁺): m/z 447.2
-
MRM Transitions (Hypothetical):
-
Quantifier: 447.2 → 181.1 (Corresponds to the cleavage and detection of a single trimethoxybenzyl fragment)
-
Qualifier: 447.2 → 267.2 (Corresponds to the piperazine ring with one attached benzyl group after loss of the other)
-
-
Key MS Settings:
-
IonSpray Voltage: +5500 V
-
Source Temperature: 550 °C
-
Collision Gas (CAD): Nitrogen, set to medium
-
Note: Declustering Potential (DP) and Collision Energy (CE) must be optimized for the specific instrument by infusing a standard solution.
-
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow for high-sensitivity quantification.
Conclusion
The accurate quantification of this compound is an essential task in pharmaceutical development and manufacturing. This application note provides two distinct, robust, and validated methods to achieve this. The HPLC-UV method serves as a reliable workhorse for routine quality control, offering excellent performance with commonly available instrumentation. For research, bioanalytical, or trace analysis applications demanding the utmost sensitivity and specificity, the LC-MS/MS method is superior. By understanding the principles and rationale behind each protocol, scientists can confidently implement, validate, and adapt these methods to meet their specific analytical needs, ensuring product quality and regulatory compliance.
References
- Benchchem.
- Journal of Chemical and Pharmaceutical Research. Synthesis of trimetazidine hydrochloride impurity B by conventional method.
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
- Journal of Food Composition and Analysis.
- United Nations Office on Drugs and Crime.
- LGC Standards. This compound.
- Journal of Chemical and Pharmaceutical Research.
- Indian Journal of Pharmaceutical Education and Research.
- Biosynth. This compound.
- PubChem. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine.
- PMC (PubMed Central). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
Sources
- 1. jocpr.com [jocpr.com]
- 2. This compound [lgcstandards.com]
- 3. biosynth.com [biosynth.com]
- 4. jocpr.com [jocpr.com]
- 5. ijper.org [ijper.org]
- 6. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Analysis of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Abstract
This application note details a highly specific and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. This compound is a known impurity and derivative of Trimetazidine, a cardiovascular drug.[1][2] The method is developed for use in research, quality control, and drug development settings. The protocol herein provides a comprehensive guide, from sample preparation to method validation, ensuring compliance with international regulatory standards.
Introduction
This compound is a symmetrically substituted piperazine derivative. Its chemical structure, featuring two trimethoxybenzyl groups attached to a central piperazine ring, gives it a hydrophobic and aromatic character.[3] The accurate quantification of this compound is critical, particularly in the context of pharmaceutical manufacturing where it may be present as an impurity in Trimetazidine drug substances and products.[2] The development of a robust and validated analytical method is therefore essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
This application note presents a reversed-phase HPLC (RP-HPLC) method that offers excellent specificity, linearity, accuracy, and precision for the determination of this compound. The chosen methodology is based on the compound's physicochemical properties, including its solubility in organic solvents and its UV-absorbent nature due to the presence of aromatic rings.[1][4]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Chromatography Data System (CDS): For data acquisition, processing, and reporting.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware: Class A.
-
pH meter.
-
Solvents: HPLC grade acetonitrile and methanol. Water should be of HPLC grade or purified through a system like Milli-Q.
-
Chemicals: this compound reference standard (purity ≥ 99.5%), potassium phosphate monobasic, and ortho-phosphoric acid.
Chromatographic Conditions
The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating aromatic and hydrophobic compounds.[5][6] The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The gradient elution ensures the timely elution of the analyte while maintaining a stable baseline.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with ortho-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted ortho-phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of methanol and sonicate for 10 minutes to dissolve. Dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all excipients without the analyte), and a sample spiked with this compound. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the analyte, confirming the method's specificity.
Linearity
The linearity of the method was determined by analyzing seven concentrations of the reference standard ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 99.8 | 0.7 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Level | % RSD of Peak Area |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ: 10 * (Standard Deviation of the Intercept / Slope)
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness
The robustness of the method was evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The results showed that minor variations in the method parameters did not significantly affect the chromatographic performance, indicating the robustness of the method.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the specified concentration range. The validation results demonstrate its suitability for routine quality control analysis in the pharmaceutical industry.
References
- Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. (n.d.).
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. (n.d.). HELIX Chromatography.
-
This compound - ChemBK. (2024, April 9). Retrieved from [Link]
-
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. (n.d.). PubMed. Retrieved from [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate. Retrieved from [Link]
-
1-(2,4,5-Trimethoxy-benzyl)-piperazine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of trimetazidine hydrochloride impurity B by conventional method. (n.d.). JOCPR. Retrieved from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024, December 27). ResearchGate. Retrieved from [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025, August 5). ResearchGate. Retrieved from [Link]
-
1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. This compound CAS#: 1257-19-8 [m.chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Synthesis Protocols for 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Abstract
This document provides detailed application notes and protocols for the synthesis of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. This symmetrically disubstituted piperazine derivative is of significant interest, notably as a known process-related impurity of the anti-anginal drug Trimetazidine.[1][2][3] The ability to synthesize and isolate this compound is crucial for the development of reference standards for analytical method validation, impurity profiling, and ensuring the quality and safety of pharmaceutical products.[1][4] This guide details two robust synthetic strategies: a one-pot reductive amination using formic acid (a Leuckart-Wallach type reaction) and a catalytic hydrogenation approach, providing researchers with methodologies adaptable to various laboratory settings.
Introduction and Scientific Background
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthesis of 1,4-disubstituted piperazines is a fundamental transformation in drug development. This compound (CAS No. 1257-19-8) is primarily recognized as "Trimetazidine Impurity B".[1][5] Trimetazidine, which is 1-(2,3,4-trimethoxybenzyl)piperazine, is an anti-ischemic metabolic agent.[6] The formation of the disubstituted derivative can occur as a byproduct during the synthesis of Trimetazidine if reaction conditions are not carefully controlled. Therefore, a reliable synthesis of this impurity is essential for its use as a qualified reference standard in quality control processes.
The primary synthetic challenge lies in achieving symmetric 1,4-disubstitution of the piperazine ring. This can be accomplished by reacting two equivalents of an appropriate benzylating agent with one equivalent of piperazine. The two protocols presented herein utilize reductive amination of 2,3,4-trimethoxybenzaldehyde, a widely available starting material.
-
Protocol 1 employs a Leuckart-Wallach type reaction, where formic acid serves as both the solvent and the reducing agent.[7][8] This method is advantageous for its operational simplicity as a one-pot procedure.[1]
-
Protocol 2 describes a generalized catalytic hydrogenation method, which represents a cleaner, more classic approach to reductive amination, often resulting in high purity and yields but requiring specialized equipment.[9][10][11]
General Synthetic Workflow
The synthesis of this compound is achieved through the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine. The reaction proceeds by the initial formation of an iminium ion intermediate, which is subsequently reduced to form the C-N bond. By using a stoichiometric ratio of approximately 2:1 of the aldehyde to piperazine, the reaction is driven towards the desired 1,4-disubstituted product.
Caption: Synthetic routes to this compound.
Protocol 1: One-Pot Synthesis via Formic Acid Reductive Amination
This protocol is adapted from a reported conventional synthesis of Trimetazidine impurity B.[1]
Principle: The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds.[12] In this procedure, formic acid acts as a source of hydride for the reduction of the bis-iminium ion formed in situ from the condensation of piperazine with two molecules of 2,3,4-trimethoxybenzaldehyde.[8] The high reaction temperature facilitates both the iminium ion formation and the subsequent reduction.
Materials and Equipment:
-
2,3,4-Trimethoxybenzaldehyde
-
Piperazine (anhydrous)
-
Formic acid (≥95%)
-
20% Sodium hydroxide (or other strong base) solution
-
Methanol (for recrystallization)
-
Ice
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature controller and magnetic stirrer
-
Beakers, Buchner funnel, filter paper
-
pH meter or pH strips
-
Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254 plates)
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 61 mL of formic acid at ambient temperature.
-
Addition of Aldehyde: While stirring, add 25 g of 2,3,4-trimethoxybenzaldehyde to the formic acid. Continue stirring for approximately 15 minutes to ensure complete dissolution.
-
Addition of Piperazine: Slowly add 55 g of piperazine to the reaction mixture. Causality Note: A large excess of piperazine is used in the cited protocol, which may seem counterintuitive for disubstitution. However, in the Leuckart reaction context with formic acid, the reaction kinetics and equilibrium favor the formation of the thermodynamically stable disubstituted product at high temperatures. An exothermic reaction will occur, with the temperature naturally rising to approximately 85°C.[1]
-
Heating and Reflux: Heat the reaction mass to 110-115°C and maintain this temperature for 14 hours.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot has been consumed.
-
Quenching: After completion, cool the reaction mass to 80°C. In a separate large beaker, prepare 170 g of ice-cold water. Carefully and slowly pour the hot reaction mixture into the ice water with vigorous stirring. Maintain the temperature below 10°C during this quenching process. Expertise Insight: This step neutralizes the bulk of the formic acid and precipitates the formate salt of the product.
-
Basification and Precipitation: Continue stirring the quenched mixture and slowly add a 20% caustic solution (e.g., NaOH) to adjust the pH to 9.0-9.5.[1] This deprotonates the piperazine nitrogens, precipitating the free base product as a solid. Stir for an additional hour at a temperature below 10°C to ensure complete precipitation.
-
Isolation of Crude Product: Filter the precipitated solid using a Buchner funnel and wash the filter cake with cold water. This collected solid is the crude this compound.
-
Purification: Transfer the crude solid to a flask containing 50 mL of methanol. Heat the mixture to dissolve the solid, then allow it to cool slowly to room temperature and subsequently in an ice bath to recrystallize. Filter the purified crystals and dry them under vacuum.
Protocol 2: Synthesis via Catalytic Hydrogenation
This is a generalized protocol based on methods developed for the synthesis of Trimetazidine, adapted for the 1,4-disubstituted derivative.[9][10][11]
Principle: This method involves the in situ formation of the iminium ion from the aldehyde and amine, followed by immediate reduction using molecular hydrogen in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[13][14] The reaction is driven by the irreversible hydrogenation step. Stoichiometric control (2:1 aldehyde to piperazine) is critical to favor the disubstituted product.
Materials and Equipment:
-
2,3,4-Trimethoxybenzaldehyde
-
Piperazine (anhydrous)
-
Palladium on carbon (5% or 10% Pd/C)
-
Solvent: Ethanol, Isopropanol, or Methyl tert-butyl ether (MTBE)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or stirred autoclave)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Standard laboratory glassware for workup
Safety Precautions:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. The equipment must be properly grounded.
-
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air after use. The catalyst should be handled carefully, and the filter cake should not be allowed to dry completely in the air. It should be quenched carefully with water.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a suitable hydrogenation reactor, add piperazine, 400 mL of ethanol (or another suitable solvent), and the 5% Pd/C catalyst (catalyst loading is typically 5-10% by weight relative to the limiting reagent). Stoichiometry Rationale: To synthesize the 1,4-disubstituted product, use a molar ratio of at least 2:1 of 2,3,4-trimethoxybenzaldehyde to piperazine.
-
Inerting the Atmosphere: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Addition of Aldehyde: Add the 2,3,4-trimethoxybenzaldehyde to the mixture. A Russian patent suggests the gradual addition of the aldehyde at reaction temperature can improve control.[9]
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (typically 5-10 bar) and begin heating to 70-85°C with vigorous stirring.[9][11]
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent. Safety Note: The Celite pad with the catalyst should be immediately quenched with water and disposed of according to safety guidelines.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol. An acid-base workup can also be employed to remove non-basic impurities before recrystallization.
Data Summary and Protocol Comparison
| Parameter | Protocol 1: Formic Acid (Leuckart-Wallach) | Protocol 2: Catalytic Hydrogenation |
| Reaction Type | One-Pot Reductive Amination | Two-Step (in situ) Reductive Amination |
| Reducing Agent | Formic Acid[1][7] | H₂ Gas[9][11] |
| Catalyst | None (Acid-mediated) | 5-10% Palladium on Carbon (Pd/C) |
| Solvent | Formic Acid | Ethanol, Isopropanol, or MTBE |
| Temperature | 110 - 115 °C[1] | 70 - 85 °C[9] |
| Pressure | Atmospheric | 5 - 10 bar[11] |
| Work-up | Quenching, Basification, Filtration[1] | Catalyst Filtration, Solvent Evaporation |
| Pros | - Simple, one-pot procedure- No specialized pressure equipment needed | - High purity and yield- Milder temperature- Cleaner reaction profile |
| Cons | - High temperature- Use of corrosive formic acid- Potentially complex work-up | - Requires specialized hydrogenation equipment- Handling of flammable H₂ and pyrophoric catalyst |
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. As reported, this includes:
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[1]
-
Proton Nuclear Magnetic Resonance (¹H NMR): To confirm the molecular structure and symmetric nature of the compound.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine purity by comparing the retention time with a known standard and assessing the presence of impurities.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight (418.52 g/mol ).[5]
Conclusion
This application note provides two distinct and reliable protocols for the synthesis of this compound. The choice between the one-pot formic acid method and the catalytic hydrogenation approach will depend on the available laboratory equipment and specific project requirements. Both methods, when executed with care, yield the target compound, which is invaluable as a reference standard for quality control in the pharmaceutical industry, particularly in the manufacturing of Trimetazidine.
References
-
Patil, S. S., & Pai, N. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research, 4(6), 2888-2894. [Link]
-
Patil, S. S., & Pai, N. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. [Link]
-
Pharmaffiliates. (n.d.). Trimetazidine and its Impurities. Retrieved from [Link]
-
Bibi, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-27. [Link]
- Klyuev, M. V., et al. (2005). Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
- Servier. (1991). Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Vashchenko, B. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. [Link]
- Servier. (1992). Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation.
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421*. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. jocprj.wordpress.com [jocprj.wordpress.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. biosynth.com [biosynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride - Google Patents [patents.google.com]
- 10. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 11. US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation - Google Patents [patents.google.com]
- 12. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Introduction
1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, also known as Hexametazidine, is a symmetrically substituted piperazine derivative. It is recognized in the pharmaceutical industry primarily as a process-related impurity of Trimetazidine, an anti-anginal medication.[1][2] Trimetazidine itself acts as a cytoprotective agent, optimizing cellular energy metabolism under ischemic conditions.[3][4][5] Given the prevalence of the piperazine core in pharmacologically active compounds, known for a wide range of biological activities including antimicrobial, anticancer, and central nervous system effects, this compound presents an interesting subject for further investigation.[6]
Initial research suggests that this compound may possess inherent biological activities, including inotropic properties—potentially by increasing intracellular calcium levels—and the ability to protect against lipid peroxidation.[7] Furthermore, derivatives of benzylpiperazine have been explored for their vasodilator effects.[8] These preliminary findings indicate that this compound, beyond its role as a pharmaceutical impurity, could be a valuable tool for researchers in cardiovascular and cellular stress research.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the synthesis, analysis, and potential biological activities of this compound. The protocols are designed to be self-validating and are grounded in established methodologies.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine | PubChem |
| Synonyms | Hexametazidine, Trimetazidine Impurity B | PubChem |
| CAS Number | 1257-19-8 | [7] |
| Molecular Formula | C₂₄H₃₄N₂O₆ | [9] |
| Molecular Weight | 446.54 g/mol | [1] |
| Appearance | Solid | [10] |
| Solubility | Poorly soluble in water, soluble in organic solvents like methanol. | [1] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a conventional method for synthesizing Trimetazidine impurity B.[1] It involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine.
Materials:
-
2,3,4-Trimethoxybenzaldehyde
-
Piperazine (anhydrous)
-
Formic acid
-
20% Sodium hydroxide (caustic) solution
-
Methanol
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Beakers
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) supplies (silica gel plates, developing chamber, UV lamp)
Procedure:
-
In a round-bottom flask, add 61 ml of formic acid at room temperature.
-
While stirring, add 25 g of 2,3,4-trimethoxybenzaldehyde and continue to stir for 15 minutes.
-
Slowly add 55 g of piperazine. An exothermic reaction will cause the temperature to rise to approximately 85°C.
-
Attach a condenser to the flask and heat the reaction mixture to 110-115°C.
-
Maintain this temperature for 14 hours, monitoring the reaction's completion using TLC.
-
Once the reaction is complete, cool the mixture to 80°C.
-
Prepare a beaker with 170 g of ice-cold water. Quench the reaction mixture by slowly adding it to the ice water with vigorous stirring.
-
Continue stirring for 30 minutes, keeping the temperature below 10°C.
-
Adjust the pH of the mixture to 9.0-9.5 by the slow addition of a 20% sodium hydroxide solution. Maintain the temperature below 10°C.
-
A solid will precipitate. Continue stirring for 1 hour.
-
Filter the crude product using a Buchner funnel.
-
For purification, dissolve the crude solid in a minimal amount of hot methanol and allow it to recrystallize upon cooling.
-
Filter the purified crystals and dry them under a vacuum.
Confirmation of Synthesis:
The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[1]
Sources
- 1. jocpr.com [jocpr.com]
- 2. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Authored by: Senior Application Scientist
Introduction: Unveiling the Cellular Impact of a Novel Piperazine Derivative
1,4-Bis(2,3,4-trimethoxybenzyl)piperazine is a piperazine derivative with potential inotropic properties, suggesting it may influence the force of heart muscle contraction by modulating intracellular calcium levels.[1] As a derivative of trimetazidine, which is known to optimize myocardial cell energy metabolism, this compound warrants a thorough investigation of its cellular effects.[2] Furthermore, piperazine-containing compounds are a significant class of molecules in drug discovery, with various derivatives being explored for their anticancer and multidrug resistance reversal activities.[3][4][5][6][7][8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular activities of this compound. We will detail a suite of cell-based assays to elucidate its cytotoxic, proliferative, and apoptotic effects, as well as its potential to modulate multidrug resistance in cancer cells. The protocols are designed to be robust and self-validating, providing a clear rationale for each experimental step.
Strategic Assay Selection for Comprehensive Profiling
A multi-faceted approach is essential to fully characterize the biological activity of this compound. The following assays are recommended to build a comprehensive cellular activity profile:
-
Cytotoxicity and Viability Assays: To determine the compound's direct toxic effects on cells.
-
Cell Proliferation Assays: To assess the impact on cell growth and division.
-
Apoptosis Assays: To investigate the mechanism of cell death, if any.
-
Cell Cycle Analysis: To understand how the compound might interfere with the cell division cycle.
-
Multidrug Resistance (MDR) Reversal Assay: To explore its potential as a chemosensitizing agent in cancer therapy.
The following diagram illustrates the strategic workflow for evaluating the cellular activities of this compound.
Caption: Strategic workflow for the cellular evaluation of this compound.
Detailed Application Notes and Protocols
Assessment of Cytotoxicity and Cell Viability
Rationale: The initial step in characterizing a novel compound is to determine its cytotoxic potential.[11][12][13] This establishes a working concentration range for subsequent, more detailed mechanistic studies and provides initial insights into the compound's therapeutic window. We will employ two common methods: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH release assay, which quantifies cell membrane integrity.[11]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[14][15][16][17][18] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.[15]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).[11]
| Cell Line | Treatment Duration | IC50 (µM) of this compound |
| H9c2 (Cardiomyoblast) | 24h | Experimental Data |
| MCF-7 (Breast Cancer) | 48h | Experimental Data |
| A549 (Lung Cancer) | 72h | Experimental Data |
Cell Proliferation Assay
Rationale: To determine if the compound has cytostatic effects, it is crucial to assess its impact on cell proliferation. The BrdU (Bromodeoxyuridine) incorporation assay is a reliable method for this purpose. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[13]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Detection: Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: After washing, add the substrate solution and measure the colorimetric or fluorescent signal using a microplate reader.
Data Analysis:
Quantify the amount of BrdU incorporation, which is proportional to the number of proliferating cells. Compare the results from treated cells to the vehicle control.
| Concentration (µM) | BrdU Incorporation (Fold Change vs. Control) |
| 0.1 | Experimental Data |
| 1 | Experimental Data |
| 10 | Experimental Data |
| 100 | Experimental Data |
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Rationale: If the compound induces cytotoxicity, it is important to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism.[19] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11][20] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[19][20]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[20]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI and incubate in the dark for 15 minutes at room temperature.[11][20]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[11][20]
Data Analysis:
The flow cytometry data will generate dot plots separating the cell population into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| Compound (IC50) | Experimental Data | Experimental Data | Experimental Data |
Cell Cycle Analysis
Rationale: Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21]
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[22][23][24]
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A. The RNase A is essential to prevent the staining of RNA.[24]
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the fluorescence intensity of the PI-stained DNA.
Data Analysis:
The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to identify any cell cycle arrest.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| Compound (IC50/2) | Experimental Data | Experimental Data | Experimental Data |
| Compound (IC50) | Experimental Data | Experimental Data | Experimental Data |
Multidrug Resistance (MDR) Reversal Assay
Rationale: A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[3][4][5][25] Compounds that can inhibit these pumps can reverse MDR and restore the efficacy of chemotherapeutic drugs. This assay will determine if this compound can inhibit P-gp function using the fluorescent substrate rhodamine 123.
Protocol:
-
Cell Lines: Use a pair of cell lines: a drug-sensitive parental line (e.g., MCF-7) and its P-gp-overexpressing, drug-resistant counterpart (e.g., MCF-7/ADR).
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.
-
Rhodamine 123 Accumulation: Add rhodamine 123 to the cells and incubate for another 1-2 hours.
-
Fluorescence Measurement: Wash the cells and measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader or flow cytometry.
Data Analysis:
An increase in intracellular rhodamine 123 fluorescence in the resistant cell line in the presence of the compound indicates inhibition of P-gp-mediated efflux.
| Cell Line | Treatment | Rhodamine 123 Fluorescence (Arbitrary Units) |
| MCF-7 | Vehicle Control | Experimental Data |
| MCF-7/ADR | Vehicle Control | Experimental Data |
| MCF-7/ADR | Verapamil (Positive Control) | Experimental Data |
| MCF-7/ADR | Compound (10 µM) | Experimental Data |
Conclusion and Future Directions
The assays outlined in these application notes provide a robust framework for the initial characterization of the cellular activities of this compound. The data generated will reveal its cytotoxic and cytostatic potential, its mechanism of action regarding cell death and cell cycle progression, and its capacity to modulate multidrug resistance. Positive findings in these assays would warrant further investigation into the specific molecular targets and signaling pathways affected by this compound, paving the way for its potential development as a therapeutic agent.
References
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Nature. (2010, July 13). In vitro and in vivo multidrug resistance reversal activity by a Betti-base derivative of tylosin. Retrieved from [Link]
-
AACR Journals. (n.d.). In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576. Retrieved from [Link]
-
PubMed. (n.d.). Reversal of P-gp mediated multidrug resistance in-vitro and in-vivo by FG020318. Retrieved from [Link]
-
PubMed. (2012, January 18). Reversal effect of Tween-20 on multidrug resistance in tumor cells in vitro. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine.... Retrieved from [Link]
-
NIH. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Mechanisms of Reversal of Multidrug Resistance in Breast Cancer by Inhibition of P-gp by Cytisine N-Isoflavones Derivatives Explored Through Network Pharmacology, Molecular Docking, and Molecular Dynamics. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. Retrieved from [Link]
-
MDPI. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021, October 1). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Retrieved from [Link]
-
NIH. (n.d.). Trimetazidine. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. chembk.com [chembk.com]
- 3. In vitro and in vivo multidrug resistance reversal activity by a Betti-base derivative of tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Reversal of P-gp mediated multidrug resistance in-vitro and in-vivo by FG020318 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpsr.com [ijpsr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 13. opentrons.com [opentrons.com]
- 14. clyte.tech [clyte.tech]
- 15. atcc.org [atcc.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. assaygenie.com [assaygenie.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 25. Reversal effect of Tween-20 on multidrug resistance in tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Efficacy of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine in Preclinical Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of preclinical animal models to evaluate the therapeutic efficacy of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. Drawing parallels from the known cytoprotective effects of the structurally related compound trimetazidine (TMZ), we propose robust models for assessing potential cardiovascular and neuroprotective benefits. This guide provides not only step-by-step experimental protocols but also the scientific rationale behind model selection, endpoint analysis, and data interpretation to ensure the generation of reliable and translatable data.
Introduction to this compound
This compound, also known as Hexametazidine, is a symmetrical derivative of piperazine. It is structurally related to the well-characterized anti-ischemic drug trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine). Trimetazidine exerts its cardioprotective effects primarily by inhibiting mitochondrial long-chain 3-ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation. This metabolic switch is more efficient in terms of oxygen consumption, thereby improving myocardial function under ischemic conditions.[1][2]
Given this structural relationship, it is hypothesized that this compound may possess similar cytoprotective properties. Preliminary data suggests the compound has inotropic properties and may protect against lipid peroxidation.[3] This provides a strong rationale for investigating its efficacy in models of both cardiac and neuronal ischemia, where metabolic dysfunction and oxidative stress are key pathological drivers. Furthermore, various piperazine derivatives have been explored for neuroprotective applications, including in models of Alzheimer's disease, broadening the potential therapeutic scope.[4]
Proposed Mechanism of Action (Hypothesized)
Based on its structural similarity to trimetazidine, the primary hypothesized mechanism of action for this compound is the optimization of cellular energy metabolism under stressful conditions. By potentially inhibiting fatty acid oxidation, the compound could increase the efficiency of ATP production, reduce oxidative stress, and inhibit downstream apoptotic pathways.
Figure 1: Hypothesized mechanism of cytoprotection.
Rationale for Animal Model Selection
The choice of an animal model is paramount for obtaining meaningful preclinical data. The models proposed herein are selected based on their high degree of validation, reproducibility, and translational relevance to human pathologies involving ischemia and neurodegeneration.
-
Pathophysiological Resemblance: The models mimic key aspects of human conditions, such as myocardial infarction, ischemic stroke, and Parkinson's disease.
-
Validated Endpoints: Each model is associated with a suite of well-characterized behavioral, biochemical, and histological endpoints to robustly assess therapeutic efficacy.
-
Ethical Considerations: All protocols must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., ARRIVE guidelines).
Part I: Cardiovascular Efficacy Assessment
The primary hypothesized utility of this compound is cardioprotection during ischemic events. We propose two standard models to evaluate this.
Model 1: Isoproterenol-Induced Myocardial Injury in Rats
This is a widely used pharmacological model that induces severe myocardial stress, leading to necrosis, inflammation, and oxidative damage, mimicking many aspects of acute myocardial infarction (AMI).[5][6][7]
Protocol: Isoproterenol (ISO)-Induced Myocardial Injury
-
Animal Specification: Male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatization: House animals for at least 7 days under standard conditions (12h light/dark cycle, 22±2°C, free access to food and water).
-
Grouping (Example):
-
Group I: Vehicle Control (Saline)
-
Group II: ISO Control (Isoproterenol + Vehicle)
-
Group III: Test Item (Isoproterenol + Low Dose TMBP)
-
Group IV: Test Item (Isoproterenol + High Dose TMBP)
-
Group V: Positive Control (Isoproterenol + Trimetazidine)
-
-
Dosing Regimen:
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) for a predefined period (e.g., 14-28 days).
-
On the final two days of the treatment period, induce myocardial injury by subcutaneous (s.c.) injection of isoproterenol (e.g., 85-150 mg/kg) on two consecutive days, 24 hours apart.[6][7][8]
-
-
Endpoint Collection (24-48h after the second ISO injection):
-
ECG Monitoring: Record electrocardiograms under light anesthesia to assess for ST-segment elevation and other abnormalities.
-
Blood Collection: Collect blood via cardiac puncture or tail vein for serum separation.
-
Tissue Harvesting: Euthanize animals and immediately excise the heart. Wash with cold saline, blot dry, and weigh. A portion of the ventricle can be fixed in 10% buffered formalin for histology, while the remainder is flash-frozen in liquid nitrogen for biochemical analysis.
-
Endpoint Analysis:
| Parameter | Method | Expected Outcome in ISO Control | Therapeutic Goal |
| Cardiac Biomarkers | ELISA | ↑ Serum Troponin I (cTnI), CK-MB[9] | Attenuation of increase |
| Oxidative Stress | Spectrophotometric Assay | ↑ Myocardial Malondialdehyde (MDA)[10][11] | Reduction of MDA levels |
| Histopathology | H&E, Masson's Trichrome | Myofibrillar degeneration, necrosis, edema | Preservation of myocardial architecture |
Model 2: Left Anterior Descending (LAD) Coronary Artery Ligation in Rats
This surgical model is considered the gold standard for inducing myocardial infarction, as it directly mimics the occlusion of a coronary artery that occurs in humans.[12][13][14]
Protocol: LAD Ligation
-
Animal Specification: Male Sprague-Dawley rats (250-300g).
-
Anesthesia and Ventilation: Anesthetize the rat (e.g., ketamine/xylazine i.p.) and intubate. Provide mechanical ventilation.[12][15]
-
Surgical Procedure:
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[13][14]
-
Gently open the pericardium.
-
Identify the LAD artery near its origin from the aorta.
-
Pass a suture (e.g., 6-0 silk) under the LAD and tie a slipknot for transient occlusion (ischemia-reperfusion) or a permanent knot for permanent occlusion.[14]
-
Successful ligation is confirmed by the immediate blanching of the anterior ventricular wall.[14]
-
-
Ischemia/Reperfusion: Maintain occlusion for a set period (e.g., 30-45 minutes) for an I/R model, then release the slipknot. For a permanent model, the ligature remains.
-
Closure and Recovery: Close the chest wall in layers. Evacuate air from the thoracic cavity to re-inflate the lungs. Provide postoperative analgesia and care.
-
Efficacy Assessment: The test compound can be administered pre-ligation (pre-conditioning), at the time of reperfusion, or post-ligation to assess therapeutic potential at different clinical stages. Endpoints are typically assessed 24 hours to several weeks post-surgery.
Part II: Neuroprotective Efficacy Assessment
Given the metabolic and antioxidant effects of related compounds, evaluating the neuroprotective potential of this compound is a logical extension.
Model 3: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is the most widely used animal model for focal cerebral ischemia, replicating the pathophysiology of human ischemic stroke.[16][17][18]
Figure 2: Experimental workflow for the MCAO stroke model.
Protocol: Intraluminal Filament MCAO
-
Animal Specification: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthetize the rat (e.g., isoflurane). Maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[18]
-
Ligate the distal ECA.
-
Insert a silicon-coated monofilament (e.g., 4-0 nylon) into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[18][19] Occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.
-
-
Ischemia and Reperfusion: Keep the filament in place for the desired ischemic period (e.g., 60 or 90 minutes). For reperfusion, withdraw the filament.[18]
-
Recovery: Suture the incision and allow the animal to recover. Provide post-operative care.
-
Endpoint Analysis:
-
Neurological Deficit Scoring: At 24h, 48h, and 72h post-MCAO, score animals on a scale (e.g., 0-4) for motor deficits.[14]
-
Behavioral Testing: Perform tests like the Morris Water Maze (for spatial memory) or rotarod test (for motor coordination) at later time points (e.g., days 3-7).[20][21]
-
Infarct Volume: At the study endpoint, euthanize the animal, remove the brain, and slice it into 2mm coronal sections. Incubate slices in 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while the infarcted area remains white.[18][22][23] Quantify the infarct volume using image analysis software.
-
Model 4: MPTP-Induced Parkinson's Disease Model in Mice
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease (PD).[3][24][25] This model is ideal for testing compounds with potential anti-apoptotic and antioxidant neuroprotective effects.
Protocol: Acute MPTP Administration
-
Animal Specification: Male C57BL/6 mice (8-10 weeks old) are most commonly used due to their high sensitivity to MPTP.[25]
-
Safety Precautions: MPTP is a potent human neurotoxin. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Dosing Regimen:
-
Administer the test compound or vehicle for a set period before MPTP induction.
-
Induce neurodegeneration by administering MPTP hydrochloride (e.g., 4 injections of 20 mg/kg, i.p., spaced 2 hours apart).[24]
-
Continue test compound administration for a period post-MPTP (e.g., 7 days).
-
-
Endpoint Analysis (7 days after MPTP administration):
-
Motor Function: Assess motor coordination and balance using the accelerating rotarod test.[4][26][27] The latency to fall from the rotating rod is the primary measure.
-
Tissue Harvesting: Euthanize mice and dissect the brains. The striatum can be isolated for neurochemical analysis, and the midbrain (containing the substantia nigra) can be fixed for histology.
-
Neurochemical Analysis: Measure dopamine and its metabolites (DOPAC, HVA) in striatal homogenates using HPLC with electrochemical detection.
-
Histology: Perform immunohistochemistry on midbrain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[28][29][30] Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
-
Endpoint Analysis Summary:
| Parameter | Method | Expected Outcome in MPTP Control | Therapeutic Goal |
| Motor Coordination | Rotarod Test | ↓ Latency to fall[4][26] | Prevention of motor deficit |
| Dopaminergic Neurons | TH Immunohistochemistry | ↓ TH+ neuron count in SNpc[29] | Attenuation of neuron loss |
| Striatal Dopamine | HPLC-ED | ↓ Dopamine and metabolite levels | Preservation of dopamine levels |
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical significance between groups should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant. A robust therapeutic effect would be demonstrated by a statistically significant and dose-dependent improvement in the measured endpoints in the TMBP-treated groups compared to the disease-control group.
Conclusion
The protocols outlined in this document provide a rigorous framework for the preclinical evaluation of this compound. By leveraging well-established animal models of cardiovascular and neurological disease, researchers can effectively investigate the compound's hypothesized cytoprotective and metabolic-modulating properties. Careful execution of these protocols, combined with thorough endpoint analysis, will yield the critical data necessary to guide further drug development efforts.
References
- Przedborski, S., Levivier, M., Jiang, H., Fahn, S., Jackson-Lewis, V., & Cadet, J. L. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
-
protocols.io. (2024, January 31). Rotarod-Test for Mice. Retrieved from [Link]
- Pourmohammadi, N., et al. (n.d.). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. [Source not further specified].
-
International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. Retrieved from [Link]
- Przedborski, S., Jackson-Lewis, V., & Muthane, U. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- Delarocque, J., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233.
- Belsey, J., et al. (n.d.). Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke. [Source not further specified, likely a journal article].
-
ResearchGate. (n.d.). Trimetazidine in cardiovascular medicine | Request PDF. Retrieved from [Link]
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
-
JoVE. (2025). Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model. Retrieved from [Link]
- Przedborski, S., et al. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
-
MMPC.org. (2024). Morris Water Maze. Retrieved from [Link]
-
protocols.io. (2019, May 15). UC Davis - Morris Water Maze. Retrieved from [Link]
-
Charles River. (n.d.). Left Coronary Artery Ligation (Myocardial Infarction) in Rats. Retrieved from [Link]
- Indian Journal of Pharmacology. (n.d.). Protocol for middle cerebral artery occlusion by an intraluminal suture method. [Source not further specified, likely journal article].
-
JoVE. (2010, July 14). Video: Acute Myocardial Infarction in Rats. Retrieved from [Link]
-
University of South Alabama. (n.d.). Measuring infarct size by the tetrazolium method. Retrieved from [Link]
- [Source not specified]. (n.d.). Supplementary methods Detailed behavioural protocols.
- Veterinary World. (2019). Modification on acute myocardial infarction model through left anterior descending coronary artery ligation. Veterinary World, 12(9), 1475-1481.
-
Bio-protocol. (n.d.). 2.3. TTC Staining and Assessment of Infarct Volume. Retrieved from [Link]
-
JoVE. (2024, May 17). A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels. Retrieved from [Link]
-
PubMed. (2024). Rat Model of Isoproterenol-Induced Myocardial Injury. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Retrieved from [Link]
-
ResearchGate. (n.d.). Infarct Measurement in Focal Cerebral Ischemia: TTC Staining | Request PDF. Retrieved from [Link]
-
SciSpace. (n.d.). MPTP mouse models of Parkinson's disease: an update. Retrieved from [Link]
-
Antibodies.com. (n.d.). Rat Cardiac Troponin I ELISA Kit (A74069). Retrieved from [Link]
-
SciSpace. (2011). Experimental model of myocardial infarction induced by isoproterenol in rats. Retrieved from [Link]
-
AFG Scientific. (n.d.). Rat hs-cTnI(High Sensitivity Cardiac Troponin I) ELISA Kit. Retrieved from [Link]
-
bioclima.ro. (n.d.). Experimental model of acute myocardial infarction for evaluation of prevention and rehabilitation strategies in cardiovascular diseases. Retrieved from [Link]
-
Circulation Research. (n.d.). Isoproterenol-Induced Myocardial Infarction in Rats. Retrieved from [Link]
- PubMed Central. (2019). Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers in Neurology.
-
Frontiers. (n.d.). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocols, TTC staining and infarction volume. Retrieved from [Link]
-
protocols.io. (2025, February 20). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. Retrieved from [Link]
-
Scribd. (n.d.). MDA Assay Protocol - Made Simple. Retrieved from [Link]
-
PubMed Central. (n.d.). Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract. Retrieved from [Link]
-
Alpha Diagnostic International. (n.d.). Rat Cardiac Troponin-I (Tn-I). Retrieved from [Link]
-
Northwest Life Science Specialties. (n.d.). NWK-MDA01 Malondialdehyde Protocol. Retrieved from [Link]
-
ResearchGate. (2019). Modification on acute myocardial infarction model through left anterior descending coronary artery ligation: An experimental study on rats (Rattus norvegicus) using readily available materials. Retrieved from [Link]
-
AssayGenie. (n.d.). Technical Manual Malondialdehyde (MDA) Colorimetric Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Immunohistochemical staining of tyrosine hydroxylase (TH) in the.... Retrieved from [Link]
-
protocols.io. (2025, February 20). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. Retrieved from [Link]
- [Source not specified]. (n.d.). Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence.
-
Frontiers. (n.d.). Paraquat Toxicogenetics: Strain-Related Reduction of Tyrosine Hydroxylase Staining in Substantia Nigra in Mice. Retrieved from [Link]
-
PubMed. (n.d.). [Immunohistochemistry on tyrosine hydroxylase in the substantia nigra of human autopsied cases]. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of Total Malondialdehyde in Plasma and Tissues by High-Performance Liquid Chromatography and Thiobarbituric Acid Ass. Retrieved from [Link]
Sources
- 1. biomed-easy.com [biomed-easy.com]
- 2. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the MPTP mouse model of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Rat Model of Isoproterenol-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. bioclima.ro [bioclima.ro]
- 8. Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat Cardiac Troponin I ELISA Kit (A74069) [antibodies.com]
- 10. scribd.com [scribd.com]
- 11. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 12. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Video: Acute Myocardial Infarction in Rats [jove.com]
- 15. veterinaryworld.org [veterinaryworld.org]
- 16. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. UC Davis - Morris Water Maze [protocols.io]
- 22. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 23. bio-protocol.org [bio-protocol.org]
- 24. modelorg.com [modelorg.com]
- 25. scispace.com [scispace.com]
- 26. Rotarod-Test for Mice [protocols.io]
- 27. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 28. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 29. researchgate.net [researchgate.net]
- 30. protocols.io [protocols.io]
Unveiling the Potential of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine as a Modulator of Multidrug Resistance: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the utility of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine as a potential modulator of multidrug resistance (MDR). While direct experimental evidence for this specific compound is emerging, its structural characteristics as a piperazine derivative suggest a plausible interaction with key MDR mediators, such as P-glycoprotein (P-gp). This document offers detailed, step-by-step protocols for characterizing the compound's effects on cancer cell viability and its potential to inhibit P-gp function through established in vitro assays. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting their studies.
Introduction: The Challenge of Multidrug Resistance and the Promise of Piperazine Derivatives
Multidrug resistance remains a formidable obstacle in cancer chemotherapy, where the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), leads to the efflux of a broad spectrum of anticancer drugs.[1][2] This mechanism reduces intracellular drug concentrations, rendering treatments ineffective.[3] Consequently, there is a pressing need for novel agents that can reverse or modulate MDR.[4]
Piperazine derivatives have garnered significant interest as a chemical scaffold for developing MDR modulators.[5][6] Their structural features can facilitate interaction with the drug-binding pockets of P-gp, thereby inhibiting its efflux activity.[7] this compound, also known as Hexametazidine, is a symmetrical molecule featuring two trimethoxybenzyl groups attached to a central piperazine ring. While its primary pharmacological characterization has been in other areas, its structural resemblance to known P-gp inhibitors warrants a thorough investigation into its potential as an MDR reversal agent.[3][7]
This guide provides the necessary protocols to systematically evaluate the efficacy of this compound in this context.
Characterization Workflow
The following workflow provides a logical sequence for characterizing the potential of this compound as an MDR modulator.
Caption: Experimental workflow for characterizing this compound.
Phase 1: Determining the Intrinsic Cytotoxicity
Rationale: Before assessing its ability to reverse MDR, it is crucial to determine the intrinsic cytotoxicity of this compound. This ensures that any observed enhancement of chemotherapy efficacy is due to MDR modulation and not a synergistic cytotoxic effect. The ideal concentration range for an MDR modulator is one where it exhibits minimal to no toxicity on its own.
Protocol 3.1: Cell Viability Assay (MTT/XTT)
This protocol outlines the use of a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MES-SA/Dx5, MCF-7/ADR) and its parental, drug-sensitive cell line (e.g., MES-SA, MCF-7).
-
This compound (solubilized in DMSO).
-
Complete cell culture medium.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed both the resistant and parental cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48-72 hours.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization buffer and incubate overnight. If using XTT, the soluble formazan product can be measured directly.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | P-gp overexpressing and parental lines |
| Compound | This compound |
| Concentration Range | e.g., 0.1 µM to 100 µM |
| Incubation Time | 48-72 hours |
| Endpoint | Cell Viability (%) |
| Analysis | IC₅₀ determination |
Phase 2: Assessing Chemosensitization
Rationale: Once a non-toxic concentration range for this compound is established, its ability to sensitize resistant cells to a known P-gp substrate chemotherapeutic agent (e.g., doxorubicin, paclitaxel) can be evaluated. A significant reduction in the IC₅₀ of the chemotherapeutic drug in the presence of the compound indicates successful MDR reversal.
Protocol 4.1: Chemosensitization Assay
Procedure:
-
Cell Seeding: Follow step 1 in Protocol 3.1, using the P-gp overexpressing cell line.
-
Co-administration: Prepare serial dilutions of the chemotherapeutic drug (e.g., doxorubicin) in complete medium. For each concentration of the chemotherapeutic, prepare a set of wells with and without a fixed, non-toxic concentration of this compound (e.g., 1 µM and 5 µM).
-
Treat the cells as described in Protocol 3.1 and incubate for 48-72 hours.
-
Cell Viability Measurement: Follow steps 5-9 in Protocol 3.1.
-
Data Analysis: Determine the IC₅₀ of the chemotherapeutic drug in the presence and absence of this compound. Calculate the Reversal Fold (RF) using the formula: RF = IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + your compound)
A higher RF value indicates a more potent MDR reversal effect.
Phase 3: Mechanistic Elucidation - P-gp Inhibition Assays
Rationale: Positive results in the chemosensitization assay suggest that this compound may be inhibiting P-gp. The following assays directly measure the compound's effect on P-gp's efflux function and its interaction with the transporter's ATPase activity.
Protocol 5.1: Rhodamine 123 Efflux Assay
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp overexpressing cells, it is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.[8]
Caption: Workflow for the Rhodamine 123 efflux assay.
Procedure (Flow Cytometry):
-
Cell Preparation: Harvest P-gp overexpressing and parental cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Incubation with Inhibitor: Aliquot 500 µL of the cell suspension into flow cytometry tubes. Add various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 20 µM Verapamil).
-
Pre-incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM to each tube.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Analysis: Resuspend the cells in 500 µL of PBS and analyze immediately using a flow cytometer (e.g., FITC channel).
Protocol 5.2: Calcein-AM Efflux Assay
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for P-gp.[9] Inside the cell, it is cleaved by esterases into the highly fluorescent and cell-impermeable calcein. In P-gp overexpressing cells, Calcein-AM is pumped out before it can be cleaved, resulting in low fluorescence.[10][11] P-gp inhibition allows for Calcein-AM retention and subsequent cleavage, leading to increased fluorescence.[12]
Procedure (Plate Reader):
-
Cell Seeding: Seed P-gp overexpressing and parental cells in a black, clear-bottom 96-well plate as in Protocol 3.1.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound or a positive control (e.g., 10 µM Zosuquidar).
-
Calcein-AM Addition: Immediately add Calcein-AM to a final concentration of 0.25-1 µM.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
| Parameter | Rhodamine 123 Assay | Calcein-AM Assay |
| Principle | Efflux of a fluorescent substrate | Efflux of a non-fluorescent pro-substrate |
| Detection | Flow Cytometry or Plate Reader | Plate Reader or Fluorescence Microscope |
| Positive Control | Verapamil | Zosuquidar, Verapamil |
| Output | Mean Fluorescence Intensity | Relative Fluorescence Units |
Protocol 5.3: P-gp ATPase Activity Assay
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates.[13] The binding of substrates or inhibitors can modulate the ATPase activity of P-gp. This assay measures the rate of ATP hydrolysis by measuring the amount of inorganic phosphate (Pi) released. An increase or decrease in ATPase activity in the presence of this compound can indicate a direct interaction with P-gp.
Materials:
-
Membrane vesicles from cells overexpressing P-gp (e.g., from Sf9 insect cells).
-
This compound.
-
ATP.
-
ATPase assay buffer.
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent).
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add P-gp-containing membrane vesicles to the assay buffer.
-
Add various concentrations of this compound. Include a basal activity control (no compound) and a positive control stimulant (e.g., Verapamil).
-
Pre-incubate for 5-10 minutes at 37°C.
-
Initiate Reaction: Add ATP to start the reaction.
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Stop Reaction: Stop the reaction by adding a stopping solution (e.g., SDS).
-
Phosphate Detection: Add the phosphate detection reagent (e.g., Malachite Green) and incubate for color development.
-
Measurement: Read the absorbance at ~620-650 nm.
-
Data Analysis: Create a phosphate standard curve to quantify the amount of Pi released. Plot the specific ATPase activity (nmol Pi/min/mg protein) against the concentration of the compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential modulator of multidrug resistance. By systematically evaluating its cytotoxicity, chemosensitizing effects, and direct impact on P-gp function, researchers can generate the foundational data necessary to validate its use as a research tool. Positive findings from these assays would warrant further investigation, including studies on other ABC transporters, in vivo efficacy studies, and detailed structure-activity relationship analyses to optimize its potential as a novel agent to combat multidrug resistance in cancer.
References
-
Bio-protocol. (n.d.). P-gp mediated efflux assays. Retrieved from [Link]
-
Glavinas, H., et al. (2011). Calcein assay: A high-throughput method to assess P-gp inhibition. ResearchGate. Retrieved from [Link]
-
Lerner-Marmarosh, N., et al. (2005). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. Journal of Biological Chemistry. Retrieved from [Link]
-
Boucrot, E., et al. (2012). P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa/ MDR1 cells. Retrieved from [Link]
-
Al-Hujaily, E. M., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. Retrieved from [Link]
-
Ambudkar, S. V., et al. (1997). Drug-stimulated ATPase activity of the human P-glycoprotein. Journal of Bioenergetics and Biomembranes. Retrieved from [Link]
-
Ravanan, P., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Methods in Molecular Biology. Retrieved from [Link]
-
Urbatsch, I. L., et al. (2010). Reaction Dynamics of ATP Hydrolysis Catalyzed by P-Glycoprotein. Biochemistry. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Accelerating Drug Discovery With ATPase Activity Assays. Retrieved from [Link]
-
Gali, R., et al. (2023). Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein. Frontiers in Physiology. Retrieved from [Link]
-
Chen, Z., et al. (2020). Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids. Current Medicinal Chemistry. Retrieved from [Link]
-
Safaei, Z., et al. (2013). Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines. Investigational New Drugs. Retrieved from [Link]
-
Katayama, K., et al. (2019). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Pharmaceutics. Retrieved from [Link]
-
Singh, C., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports. Retrieved from [Link]
-
Liu, Z., et al. (2007). Reversal of P-glycoprotein and multidrug resistance-associated protein 1 mediated multidrug resistance in cancer cells by HZ08 Isomers, tetrataisohydroquinolin derivatives. European Journal of Pharmacology. Retrieved from [Link]
-
Venault, A., et al. (2007). Synthesis and Inhibition of Cancer Cell Proliferation of (1,3')-bis-tetrahydroisoquinolines and Piperazine Systems. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Fernández-Marcos, C., et al. (2023). The Promise of Piperine in Cancer Chemoprevention. Cancers. Retrieved from [Link]
-
Singh, C., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports. Retrieved from [Link]
-
Lelong-Rebel, I., et al. (1998). Sensitive and rapid bioassay for analysis of P-glycoprotein-inhibiting activity of chemosensitizers in patient serum. International Journal of Cancer. Retrieved from [Link]
-
University of Catania. (n.d.). New P-glycoprotein inhibitors: potential tools to reduce Multidrug Resistance. Retrieved from [Link]
-
Khan, M., et al. (2009). Pharmacological preconditioning of mesenchymal stem cells with trimetazidine (1-[2,3,4-trimethoxybenzyl]piperazine) protects hypoxic cells against oxidative stress and enhances recovery of myocardial function in infarcted heart through Bcl-2 expression. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Yildirim, S., et al. (2024). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. ChemMedChem. Retrieved from [Link]
-
MDPI. (n.d.). Emerging Strategies to Overcome Chemoresistance: Structural Insights and Therapeutic Targeting of Multidrug Resistance-Linked ATP-Binding Cassette Transporters. Retrieved from [Link]
-
Didier, M., et al. (1995). Reversal of P-glycoprotein-associated multidrug resistance by ivermectin. British Journal of Cancer. Retrieved from [Link]
Sources
- 1. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and inhibition of cancer cell proliferation of (1,3')-bis-tetrahydroisoquinolines and piperazine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New P-glycoprotein inhibitors: potential tools to reduce Multidrug Resistance [tesidottorato.depositolegale.it]
- 7. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Preclinical Formulation of a Novel Piperazine Derivative
1,4-Bis(2,3,4-trimethoxybenzyl)piperazine is a novel synthetic compound with a molecular structure suggestive of potential bioactivity, likely targeting the central nervous system (CNS) or cardiovascular system, given the history of related piperazine derivatives.[1][2] Preliminary physicochemical assessments indicate that this compound is a white to pale beige solid with a melting point of 108-109°C.[3] Critically for in vivo studies, it exhibits poor aqueous solubility, with slight solubility noted in chloroform and heated methanol.[3] This characteristic positions it as a challenging compound to formulate for achieving adequate systemic exposure in preclinical animal models.
The low water solubility is a significant hurdle for both oral and parenteral administration, as it can lead to low and erratic bioavailability, complicating the interpretation of pharmacodynamic and toxicological data.[4] Therefore, a well-designed formulation strategy is paramount to ensure reliable and reproducible results in in vivo experiments.
This document provides a comprehensive guide to developing robust parenteral and oral formulations for this compound. It is designed to equip researchers with the foundational knowledge, practical protocols, and analytical frameworks necessary for successful preclinical evaluation. The methodologies presented herein are based on established principles for formulating poorly soluble compounds and are intended as a starting point for tailored formulation development.
Physicochemical Characterization Summary
A foundational step in any formulation development is the thorough characterization of the active pharmaceutical ingredient (API). The table below summarizes the known properties of this compound.
| Property | Value | Source |
| Appearance | White to Pale Beige Solid | ChemBK[3] |
| Molecular Formula | C₂₄H₃₄N₂O₆ | LGC Standards[1] |
| Molecular Weight | 446.5 g/mol | PubChem[5] |
| Melting Point | 108-109°C | ChemBK[3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated), Poorly soluble in water | ChemBK[3] |
| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | ChemBK[3] |
Potential Mechanism of Action: A Putative Signaling Pathway
While the specific molecular targets of this compound are yet to be fully elucidated, the structural similarity to other trimethoxybenzyl and piperazine compounds allows for the postulation of a potential mechanism of action. For instance, trimetazidine, a clinically used anti-anginal drug, is known to inhibit fatty acid oxidation.[6] Other similar compounds have been shown to act as N-type calcium channel inhibitors, which is relevant for pain management and other therapeutic areas.[7]
The following diagram illustrates a putative signaling pathway that may be modulated by this compound, focusing on the inhibition of N-type calcium channels, a plausible mechanism given its structural class.
Caption: Systematic workflow for in vivo formulation development.
Parenteral Formulation Protocols
Parenteral administration, particularly intravenous (IV), ensures 100% bioavailability and provides a clear pharmacokinetic profile. However, the poor aqueous solubility of this compound necessitates the use of solubilizing excipients.
Protocol 1: Co-solvent Based Formulation for Intravenous Administration
This protocol utilizes a mixture of co-solvents to achieve the desired concentration. It is crucial to assess the tolerability of the final formulation in the selected animal model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, for injection
-
Sterile vials and syringes
-
0.22 µm sterile syringe filters
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required amount of this compound in a sterile vial.
-
Initial Solubilization: Add a minimal amount of DMSO to dissolve the compound completely. For example, for a final concentration of 5 mg/mL, start with 10% of the final volume as DMSO.
-
Co-solvent Addition: Add PEG400 to the solution while vortexing. A common ratio to start with is a final concentration of 40% PEG400.
-
Aqueous Phase Addition: Slowly add sterile saline to the organic phase while continuously vortexing to avoid precipitation. Bring the formulation to the final volume.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization.
Example Formulation Composition:
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG400 | 40% |
| Saline (0.9% NaCl) | 50% |
Protocol 2: Cyclodextrin-Based Formulation for Intravenous Administration
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, injectable grade
-
Water for Injection (WFI), sterile
-
Sterile vials and syringes
-
0.22 µm sterile syringe filters
Step-by-Step Methodology:
-
HP-β-CD Solution Preparation: Prepare a stock solution of HP-β-CD in WFI (e.g., 40% w/v).
-
Complexation: Add the weighed this compound to the HP-β-CD solution.
-
Sonication/Stirring: Sonicate or stir the mixture at room temperature until the compound is fully dissolved. This may take several hours. Gentle heating (e.g., to 40°C) can be employed to expedite dissolution, but the solution should be cooled to room temperature to check for precipitation.
-
pH Adjustment (if necessary): Measure the pH of the solution and adjust to a physiologically acceptable range (pH 6.5-7.5) using sterile HCl or NaOH if needed.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visual Inspection: Visually inspect the final solution for clarity before use.
Oral Formulation Protocols
For oral administration, the goal is to enhance the dissolution rate and/or solubility of the compound in the gastrointestinal tract.
Protocol 3: Suspension Formulation for Oral Gavage
A simple suspension is often a starting point for oral preclinical studies.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in purified water
-
0.1% (v/v) Tween 80
-
Mortar and pestle or homogenizer
-
Graduated cylinder and stir plate
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare the vehicle by dissolving Tween 80 in the 0.5% methylcellulose solution.
-
Particle Size Reduction (optional but recommended): If the API has large crystals, gently mill it to a fine powder using a mortar and pestle.
-
Wetting the API: In a glass mortar, add a small amount of the vehicle to the weighed API and triturate to form a smooth, uniform paste. This ensures complete wetting of the drug particles.
-
Geometric Dilution: Gradually add the remaining vehicle in portions with continuous mixing to form a homogenous suspension.
-
Homogenization: For improved uniformity, the suspension can be further homogenized using a suitable laboratory homogenizer.
-
Storage: Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.
Formulation Characterization and Stability Assessment
Once a lead formulation is developed, it must be characterized to ensure its quality and stability.
Key Characterization Parameters:
-
Appearance: Visual inspection for clarity (solutions) or uniformity (suspensions), and absence of visible particles.
-
pH: Measurement of the formulation's pH to ensure it is within a physiologically acceptable range.
-
Particle Size Analysis (for suspensions and emulsions): Techniques like laser diffraction can be used to determine the particle size distribution, which is critical for dissolution and absorption.
-
Drug Content and Purity: HPLC analysis to confirm the concentration of the API and to detect any degradation products.
Stability Testing:
Stability studies are crucial to determine the shelf-life of the formulation and appropriate storage conditions. [8][9][10]
-
Short-term stability: The formulation should be stored at various conditions (e.g., 2-8°C, room temperature, 40°C) and analyzed at different time points (e.g., 0, 24, 48 hours) for changes in appearance, pH, drug content, and purity.
-
Freeze-thaw stability: For formulations that may be frozen, at least three freeze-thaw cycles should be performed, with analysis after each cycle.
In Vivo Administration Considerations
-
Route of Administration: The choice of administration route (e.g., intravenous, oral, intraperitoneal) will depend on the specific aims of the study. [11]* Dose Volume: The volume of the formulation administered should be appropriate for the size of the animal model to avoid adverse effects.
-
Tolerability: Observe the animals for any signs of distress or adverse reactions following administration. For parenteral formulations, this includes monitoring the injection site for signs of irritation or inflammation.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a robust and reproducible formulation. Due to its poor aqueous solubility, strategies focusing on solubilization for parenteral routes and enhancing dissolution for oral administration are essential. The protocols provided in this application note offer a starting point for formulation development. It is imperative that researchers tailor these protocols to their specific needs and conduct thorough characterization and stability studies to ensure the quality and reliability of the formulation used in their preclinical investigations.
References
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Retrieved from [Link]
-
Drug Development & Delivery. (2019, June 2). Considerations in Developing Complex Parenteral Formulations. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound - Physico-chemical Properties. Retrieved from [Link]
-
ACS Publications. (n.d.). Advancing Central Nervous System Drug Delivery with Microtubule-Dependent Transcytosis of Novel Aqueous Compounds. Retrieved from [Link]
-
Southwest Research Institute. (n.d.). Stability Testing & Studies. Retrieved from [Link]
-
Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, November 1). Formulation and Evalution of Parenterals. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Trimetazidine. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. Retrieved from [Link]
-
Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. Retrieved from [Link]
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. altasciences.com [altasciences.com]
- 6. Trimetazidine | C14H22N2O3 | CID 21109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 1-(3,4,5-Trimethoxybenzyl)piperazine | 52146-35-7 [smolecule.com]
- 8. moravek.com [moravek.com]
- 9. Stability Testing & Studies | Southwest Research Institute [swri.org]
- 10. criver.com [criver.com]
- 11. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening with 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine Libraries: A Guide to Assay Development and Hit Identification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-bis(2,3,4-trimethoxybenzyl)piperazine scaffold, a derivative of piperazine, presents a compelling starting point for the discovery of novel therapeutics. This application note provides a comprehensive guide for designing and executing high-throughput screening (HTS) campaigns utilizing libraries based on this chemical structure. We delve into the mechanistic rationale for targeting pathways modulated by this compound class, offer detailed protocols for robust assay development, and outline a complete workflow from primary screening to hit validation. This document is intended to equip researchers with the technical knowledge and field-proven insights required to successfully identify and advance promising lead compounds.
Introduction: The Therapeutic Potential of the Benzylpiperazine Scaffold
Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The this compound core is structurally related to trimetazidine, a clinically used anti-ischemic agent that optimizes myocardial energy metabolism.[3][4][5] The parent compound, this compound (1,4-BTMP), has demonstrated inotropic properties, suggesting it increases the force of heart muscle contraction by modulating intracellular calcium levels.[6] This established biological activity makes libraries of 1,4-BTMP analogs attractive for screening campaigns aimed at discovering novel modulators of cardiovascular function, neurotransmission, and other biological processes.
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds.[7][8] This guide provides a framework for leveraging HTS to explore the therapeutic potential of this compound libraries.
Mechanistic Considerations and Target Pathways
The biological activity of 1,4-BTMP and its analogs is believed to stem from their interaction with key cellular signaling pathways. The primary reported mechanism for 1,4-BTMP is the elevation of intracellular calcium.[6] A related compound, 1-(3,4,5-trimethoxybenzyl)piperazine, is known to inhibit N-type calcium channels, which are pivotal in neurotransmitter release and pain signaling.[9] Given these findings, a plausible target for libraries based on this scaffold would be ion channels or G-protein coupled receptors (GPCRs) that modulate intracellular calcium homeostasis.
Figure 1. Potential signaling pathway modulated by 1,4-BTMP analogs.
Library Design and Synthesis
A successful HTS campaign begins with a high-quality, diverse chemical library. The synthesis of this compound can be achieved through reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine.[10] This synthetic route is amenable to combinatorial approaches for library generation.
Key areas for diversification include:
-
Substitution on the Benzyl Rings: Varying the number and position of methoxy groups or introducing other substituents (e.g., halogens, alkyl groups) can significantly alter the structure-activity relationship (SAR).[11]
-
Piperazine Core Modification: While maintaining the core piperazine is important, modifications to create derivatives can be explored.[12][13]
-
Linker Variation: The benzyl group can be replaced with other linkers to explore different spatial arrangements.
All synthesized compounds should undergo rigorous quality control, including purity assessment (>95%) and structural confirmation, before being added to the screening collection.[14]
Assay Development and Optimization
The development of a robust and reliable assay is paramount for a successful HTS campaign.[15][16] The assay must be sensitive, reproducible, and amenable to miniaturization and automation.
Choosing the Right Assay Format
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. They are useful for identifying direct binders but lack the context of a cellular environment.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process. They are often more physiologically relevant and can identify compounds that act on various targets within a signaling pathway.[8] For 1,4-BTMP libraries, a cell-based assay measuring intracellular calcium flux is a highly relevant choice.
Miniaturization and Automation
To screen large libraries efficiently, assays are typically miniaturized into 384- or 1536-well microplate formats.[17] This reduces reagent costs and compound consumption. Automation using robotic liquid handlers and plate readers ensures consistency and high throughput.[7]
Assay Validation
Before initiating a full-scale screen, the assay must be rigorously validated. A key performance metric is the Z'-factor, which quantifies the separation between positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[18]
| Parameter | Recommendation | Rationale & Causality |
| Assay Format | Cell-based (e.g., Calcium Flux) | Provides physiological relevance for compounds expected to modulate cellular signaling pathways. |
| Plate Density | 384- or 1536-well | Balances throughput with reagent and compound consumption. Higher density requires specialized equipment.[17] |
| Compound Concentration | 10 µM (single point) | A standard starting concentration for primary screens to identify initial hits.[18] |
| DMSO Tolerance | < 0.5% | High concentrations of the compound solvent (DMSO) can be toxic to cells and interfere with the assay.[17] |
| Signal Window | > 3-fold | A sufficient difference between the positive and negative control signals is needed for reliable hit identification. |
| Z'-Factor | > 0.5 | Indicates a robust and reproducible assay with a large separation band, minimizing false positives and negatives.[18] |
| Incubation Time | Optimized for kinetics | The time for compound treatment and signal development must be optimized to capture the desired biological event. |
High-Throughput Screening Workflow
A typical HTS campaign follows a multi-step workflow designed to efficiently identify and confirm active compounds.[19]
Figure 2. A comprehensive high-throughput screening workflow.
Protocol: Cell-Based Calcium Flux Assay
This protocol provides a detailed methodology for a no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for screening 1,4-BTMP libraries.
Materials:
-
HEK293 cells (or another suitable cell line)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid (an anion-exchange transport inhibitor, if required for the chosen dye)
-
384-well black, clear-bottom assay plates
-
1,4-BTMP compound library
-
Positive Control (e.g., ionomycin or a known agonist for a relevant receptor)
-
Negative Control (DMSO vehicle)
Procedure:
-
Cell Plating:
-
Culture HEK293 cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution by reconstituting the calcium-sensitive dye in Assay Buffer according to the manufacturer's instructions. Include probenecid if necessary.
-
Aspirate the culture medium from the cell plates.
-
Add 20 µL of the dye-loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare compound plates by dispensing 100 nL of the 1,4-BTMP library compounds (at 5 mM in DMSO) into a 384-well plate. This will result in a final assay concentration of 10 µM in a 50 µL final volume.
-
Using a robotic liquid handler (e.g., FLIPR, FDSS), add 10 µL of the compounds from the compound plate to the cell plate.
-
-
Signal Detection:
-
Immediately after compound addition, measure the fluorescence intensity using a plate reader capable of kinetic reads (e.g., excitation at 490 nm, emission at 525 nm).
-
Record data every second for the first 60 seconds, then every 10 seconds for an additional 5 minutes.
-
Data Analysis and Hit Identification
The large volume of data generated from HTS requires robust statistical analysis.[20][21]
-
Normalization: Raw data from each plate should be normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variability.
-
Hit Selection: A "hit" is a compound that produces a statistically significant effect. A common method is to use the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate. A Z-score of >3 or <-3 is often used as a hit threshold.
-
Triage of False Positives: Initial hits must be carefully evaluated to eliminate artifacts. This includes identifying Pan-Assay Interference Compounds (PAINS) and compounds that interfere with the detection method (e.g., autofluorescent compounds).[22]
Hit Confirmation and Validation
Hits identified in the primary screen must undergo a rigorous validation process.[22][23]
-
Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.[24]
-
Dose-Response Analysis: Active compounds are tested over a range of concentrations to determine their potency (EC50 or IC50).
-
Orthogonal Assays: Confirm the biological activity of hits using a different assay that measures a distinct endpoint of the same biological pathway.[24] This helps to rule out technology-specific artifacts.
-
Preliminary SAR: Analyze the structure-activity relationships of the confirmed hits to identify common chemical features associated with activity. This can guide the synthesis of more potent and selective analogs.[18]
Conclusion
Libraries based on the this compound scaffold offer a promising avenue for the discovery of novel therapeutic agents. By combining thoughtful library design with a meticulously developed and validated HTS workflow, researchers can effectively identify and advance promising hit compounds. The protocols and strategies outlined in this application note provide a robust framework for navigating the complexities of HTS and moving confidently from initial screen to validated lead.
References
-
Parham, F., et al. (2009). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Retrieved from [Link]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
ResearchGate. (2025). Comprehensive analysis of high-throughput screening data. Retrieved from [Link]
-
Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
Gul, S. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. ResearchGate. Retrieved from [Link]
-
Zhang, X. D. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. Retrieved from [Link]
-
ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. Retrieved from [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
-
Journal of Cancer Science and Therapy. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). High Throughput Screening (HTS). Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. Retrieved from [Link]
-
MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
PubMed. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]
-
de Freitas, R. F., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Trimetazidine | 5011-34-7 [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. Buy 1-(3,4,5-Trimethoxybenzyl)piperazine | 52146-35-7 [smolecule.com]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. researchgate.net [researchgate.net]
- 16. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bellbrooklabs.com [bellbrooklabs.com]
Application Notes & Protocols: Computational Modeling of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine Interactions with the Human Sigma-1 Receptor
Introduction: Unveiling the Therapeutic Potential of Piperazine Derivatives through In Silico Exploration
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2][3] The versatility of the piperazine ring allows for structural modifications that can fine-tune a compound's interaction with various biological targets, such as neurotransmitter receptors and enzymes.[4] 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine is a notable derivative within this class, and understanding its molecular interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.[5][6][7]
Computational modeling offers a powerful lens to investigate these interactions at an atomic level, providing insights that can guide drug discovery and development.[8] This guide provides a comprehensive, step-by-step protocol for the computational modeling of this compound, focusing on its interaction with the human sigma-1 receptor (σ1R), a chaperone protein implicated in various neurological disorders.[9][10] By simulating these interactions, researchers can predict binding affinities, identify key residues involved in binding, and understand the dynamic behavior of the ligand-receptor complex.[11][12]
This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each step of the computational workflow, from initial structure preparation to advanced molecular dynamics simulations and binding free energy calculations.
Conceptual Framework: A Multi-Stage In Silico Investigation
Our computational investigation is structured as a multi-stage process, beginning with the initial prediction of the binding pose and culminating in a detailed analysis of the dynamic interactions and binding energetics. This workflow is designed to provide a comprehensive understanding of the ligand-receptor interaction.
Caption: Overall workflow for the computational modeling of ligand-receptor interactions.
Part I: System Preparation - Laying the Foundation for Accurate Simulations
The accuracy of any computational model is fundamentally dependent on the quality of the initial structures. This section details the meticulous process of preparing the protein receptor and the small molecule ligand for subsequent docking and simulation.
Protein Structure Acquisition and Preparation
The three-dimensional coordinates of the human sigma-1 receptor are the starting point for our investigation. The Protein Data Bank (PDB) is the primary repository for experimentally determined macromolecular structures.[10][13][14]
Protocol:
-
Download the Protein Structure:
-
Pre-process the Protein Structure:
-
Rationale: The raw PDB file often contains non-essential molecules (e.g., water, co-crystallized ligands) and lacks hydrogen atoms, which are crucial for accurate force field calculations.
-
Tools: Molecular visualization software such as PyMOL or Chimera.
-
Steps:
-
Load the 5HK1.pdb file into the visualization software.
-
Remove all water molecules and any co-crystallized ligands or ions that are not part of the protein itself.
-
Inspect the protein for any missing residues or atoms. If necessary, use modeling tools to repair the structure.
-
Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine) at a physiological pH of 7.4.
-
Save the cleaned, hydrogen-added protein structure as a new PDB file (e.g., 5hk1_processed.pdb).
-
-
Ligand Structure Generation and Parameterization
A correct three-dimensional structure and an accurate set of force field parameters for this compound are essential for the simulation.
Protocol:
-
Generate the 3D Structure of the Ligand:
-
Tools: A chemical drawing tool like MarvinSketch or a database like PubChem.[6]
-
Steps:
-
Draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using the software's built-in tools.
-
Perform an initial energy minimization of the 3D structure.
-
Save the structure in a suitable format, such as SDF or MOL2.
-
-
-
Parameterize the Ligand:
-
Rationale: Standard biomolecular force fields like AMBER or CHARMM do not inherently contain parameters for all possible small molecules.[15][16] Therefore, we must generate these parameters. The General AMBER Force Field (GAFF) is a widely used and robust choice for this purpose.[15]
-
Tools: Antechamber (part of the AmberTools suite).
-
Steps (Command-line example using Antechamber):
-
Explanation of Commands:
-
obabel: A tool for converting between chemical file formats. Here, we convert the initial SDF file to a PDB file, add hydrogens, and generate 3D coordinates.
-
antechamber: This program generates the molecular topology and assigns atom types and charges (in this case, AM1-BCC charges).
-
parmchk2: This tool checks for missing force field parameters and provides them in a .frcmod file.
-
-
Part II: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[17][18] This provides a crucial starting point for more computationally intensive molecular dynamics simulations. AutoDock Vina is a widely used and efficient tool for this purpose.
Protocol:
-
Prepare the Receptor and Ligand for Docking:
-
Tool: AutoDock Tools (ADT).
-
Steps:
-
Load the processed protein (5hk1_processed.pdb) and the ligand (ligand.mol2) into ADT.
-
Convert both the protein and the ligand into the PDBQT format, which includes partial charges and atom types required by Vina.
-
-
-
Define the Binding Site (Grid Box):
-
Rationale: To focus the docking search on the relevant binding pocket of the receptor, a grid box is defined. This box should encompass the entire binding site.
-
Steps in ADT:
-
Identify the active site of the sigma-1 receptor. For 5HK1, this is the central hydrophobic cavity where ligands are known to bind.[9]
-
Center the grid box on the active site and adjust its dimensions to be large enough to allow for rotational and translational freedom of the ligand.
-
-
-
Run the Docking Simulation:
-
Tool: AutoDock Vina.
-
Configuration File (conf.txt):
-
-
Analyze the Docking Results:
-
The output file (docked_poses.pdbqt) will contain multiple predicted binding poses, ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in PyMOL or Chimera to inspect the interactions with the protein. The pose that is most consistent with known structure-activity relationships or has the most favorable interactions should be selected for the next stage.
-
| Pose | Binding Affinity (kcal/mol) |
| 1 | -9.8 |
| 2 | -9.5 |
| 3 | -9.2 |
| ... | ... |
| Caption: Example of docking results from AutoDock Vina. |
Part III: Molecular Dynamics Simulation - Capturing the Dynamic Interaction
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. [11][12]GROMACS is a high-performance and widely used software package for MD simulations. [9] Protocol:
-
Prepare the System for GROMACS:
-
Tools: GROMACS suite of programs.
-
Force Field: We will use the AMBER force field for both the protein and the ligand. [15] * Steps:
-
Combine the PDB file of the protein and the selected docked pose of the ligand into a single complex PDB file.
-
Use gmx pdb2gmx to generate the topology for the protein.
-
Combine the protein topology with the ligand topology generated by Antechamber.
-
-
-
Solvation and Ionization:
-
Rationale: Biological systems are aqueous environments. Therefore, the complex must be solvated in a box of water molecules. Ions are then added to neutralize the system and mimic physiological salt concentrations.
-
Steps (GROMACS commands):
-
-
Energy Minimization:
-
Rationale: The initial system may have steric clashes or unfavorable geometries. Energy minimization removes these, relaxing the system to a local energy minimum.
-
Steps (GROMACS commands):
-
-
Equilibration (NVT and NPT):
-
Rationale: The system needs to be brought to the desired temperature and pressure before the production simulation. This is typically done in two phases:
-
NVT (Canonical Ensemble): The system is heated to the target temperature while keeping the volume constant.
-
NPT (Isothermal-Isobaric Ensemble): The pressure is coupled to maintain a constant pressure, allowing the density of the system to equilibrate.
-
-
Steps (GROMACS commands):
-
-
Production MD Simulation:
-
Rationale: This is the main simulation run where the trajectory data for analysis is collected. The length of the simulation depends on the specific research question, but typically ranges from nanoseconds to microseconds.
-
Steps (GROMACS commands):
-
Caption: Step-by-step protocol for setting up and running a molecular dynamics simulation.
Part IV: Data Analysis - Extracting Meaningful Insights
The raw output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. This data must be analyzed to extract meaningful biological insights.
Trajectory Analysis
Protocol:
-
Root Mean Square Deviation (RMSD):
-
Purpose: To assess the stability of the protein and the ligand during the simulation. A stable RMSD indicates that the system has reached equilibrium.
-
GROMACS command: gmx rms
-
-
Root Mean Square Fluctuation (RMSF):
-
Purpose: To identify the flexibility of different regions of the protein. High RMSF values indicate more flexible regions.
-
GROMACS command: gmx rmsf
-
-
Hydrogen Bond Analysis:
-
Purpose: To identify and quantify the hydrogen bonds formed between the ligand and the protein, which are key to binding affinity.
-
GROMACS command: gmx hbond
-
Binding Free Energy Calculation
Protocol:
-
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA):
-
Purpose: To estimate the binding free energy of the ligand to the receptor. This is a more accurate method than docking scores.
-
Methodology: This method calculates the free energy of the complex, the protein, and the ligand from snapshots of the MD trajectory and then determines the difference. [4] * Tool: gmx_MMPBSA (a third-party tool that works with GROMACS trajectories).
-
| Energy Component | Average Value (kJ/mol) |
| Van der Waals | -150.5 |
| Electrostatic | -45.2 |
| Polar Solvation | 80.1 |
| Non-polar Solvation | -12.3 |
| Binding Free Energy (ΔG) | -127.9 |
| Caption: Example of binding free energy decomposition from an MM/PBSA calculation. |
Conclusion: From Simulation to Scientific Insight
This application note has provided a detailed, end-to-end protocol for the computational modeling of this compound with the human sigma-1 receptor. By following these steps, researchers can gain valuable insights into the molecular basis of ligand-receptor interactions, which can inform further experimental studies and guide the design of novel therapeutics. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a robust framework for in silico drug discovery and development.
References
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Retrieved from [Link]
-
Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved from [Link]
-
Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human sigma-1 receptor. Nature, 532(7600), 527–530. [Link]
-
Fu, C., Xiao, Y., Zhou, X., & Sun, Z. (2023). Crystal structure of the sigma-1 receptor from Xenopus laevis in the absence of known ligands. Acta Crystallographica Section D: Structural Biology, 79(Pt 2), 118–126. [Link]
-
Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]
-
de Oliveira, V., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 18–31. [Link]
-
de Oliveira, V., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 18–31. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Alon, A., Lyu, J., Braz, J. M., Tummino, T. A., Craik, V., O'Meara, M. J., ... & Kruse, A. C. (2021). Structures of the sigma-2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759–764. [Link]
-
Wikipedia. (n.d.). Sigma receptor. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Pajouhesh, H., Feng, Z. P., Ding, Y., Zhang, L., Pajouhesh, H., Morrison, J. L., ... & Snutch, T. P. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1378–1383. [Link]
-
ResearchGate. (n.d.). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Retrieved from [Link]
-
Xu, F., Xiong, W., Huang, Y., Shen, J., Zhou, D., & Tang, L. (2020). Structural basis for efonidipine block of a voltage-gated Ca2+ channel. The Journal of general physiology, 152(3). [Link]
-
Yan, N. (2019). Cryo-EM structures of apo and antagonist-bound human Cav3.1. Nature, 576(7787), 493–498. [Link]
-
PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. Retrieved from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
-
Martin, L. H., Corradi, V., & Smith, C. A. (2021). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International Journal of Molecular Sciences, 22(16), 8828. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Protein Data Bank. (n.d.). Retrieved from [Link]
-
PDBsum. (n.d.). Retrieved from [Link]
-
DrugBank. (n.d.). Retrieved from [Link]
-
CHARMM. (n.d.). Retrieved from [Link]
-
GROMACS. (n.d.). Retrieved from [Link]
-
AutoDock. (n.d.). Retrieved from [Link]
-
Amber. (n.d.). Retrieved from [Link]
-
Calculating binding free energy using the FSA method. (2019). Docswiki. Retrieved from [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2023). ACS Omega. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2021). Scientific Reports, 11(1), 1-16. [Link]
-
Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. (2022). Expert Opinion on Drug Discovery, 17(7), 735-749. [Link]
-
AutoDock Vina. (n.d.). Basic docking. Retrieved from [Link]
-
Molecular dynamics simulations of ligand-protein complexes. (n.d.). Retrieved from [Link]
-
Estimating absolute binding free energy and entropy using different end-point methods. (2022). Physical Chemistry Chemical Physics, 24(10), 6037-6052. [Link]
-
Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. (2021). Data in Brief, 35, 106948. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1015. [Link]
-
charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS. (2023). Journal of Chemical Information and Modeling, 63(14), 4333-4340. [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies. (2018). Molecules, 23(9), 2148. [Link]
-
BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. (2021). YouTube. [Link]
-
Amber: The Force (field) Is Strong With This One! (2021). MedChemica. [Link]
-
Small-molecule ligand docking into comparative models with Rosetta. (2014). Nature Protocols, 9(8), 1856-1867. [Link]
-
AMBER parameter database. (n.d.). University of Manchester. Retrieved from [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. Retrieved from [Link]
-
Molecular Docking: A Structure-Based Drug Designing Approach. (2017). Journal of Scientific and Innovative Research, 6(4), 139-145. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
Molecular Dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube. [Link]
-
Navigating AMBER Force Fields. (2024). DiPhyx Stories. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adanipharma.net [adanipharma.net]
- 5. biosynth.com [biosynth.com]
- 6. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [lgcstandards.com]
- 8. rcsb.org [rcsb.org]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. rcsb.org [rcsb.org]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. chembk.com [chembk.com]
- 13. Buy 1-(3,4,5-Trimethoxybenzyl)piperazine | 52146-35-7 [smolecule.com]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. This molecule, also known as Trimetazidine Impurity B, is a symmetrically N,N'-disubstituted piperazine derivative.[1][2] Its synthesis is a common objective in pharmaceutical development and research. This guide is structured to provide direct, actionable answers to common challenges encountered during its preparation, focusing on yield optimization and purity enhancement. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your success.
Reaction Fundamentals
The most prevalent method for synthesizing this compound is through a double reductive amination of piperazine with 2,3,4-trimethoxybenzaldehyde.[3] This process involves two sequential N-alkylation events on the piperazine core.
Caption: Overall reaction scheme for the synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<60%). What are the most likely causes and how can I fix them?
Low yield is often a multifactorial issue stemming from incomplete reactions, side-product formation, or mechanical loss during workup.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low yields.
Detailed Explanation:
-
Incomplete Reaction: The primary cause is often insufficient "forcing" conditions. The second N-alkylation is slower than the first because the electron-donating character of the first benzyl group reduces the nucleophilicity of the second nitrogen atom. Driving the reaction to completion requires elevated temperatures (e.g., 110-115 °C) and extended reaction times (e.g., 14 hours), especially when using the formic acid method.[1]
-
Suboptimal Stoichiometry: Ensure at least two molar equivalents of 2,3,4-trimethoxybenzaldehyde are used for every one equivalent of piperazine. A slight excess of the aldehyde (e.g., 2.1 equivalents) can help drive the reaction to completion.
-
Product Loss During Workup: The product is a free base that is precipitated by increasing the pH of the acidic reaction mixture.[1] If the pH is not sufficiently basic (target pH 9-9.5), a portion of the product will remain protonated and dissolved in the aqueous layer. Always check the pH with a calibrated meter or reliable pH paper.
Q2: I am seeing a significant amount of the mono-substituted byproduct, 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine). How can I favor the formation of the desired di-substituted product?
This is a classic problem of controlling sequential reactions. As mentioned above, the second alkylation is the rate-limiting step.
-
Energetic Input: The most critical factor is energy. Methods using formic acid often require high temperatures (reflux, >100 °C) for many hours to ensure the second addition occurs.[1][3] If using catalytic hydrogenation, ensure the temperature is sufficiently high (e.g., 70-85 °C) and hydrogen pressure is maintained.[4][5]
-
Reaction Time: Do not cut the reaction time short. Monitor the disappearance of the mono-substituted intermediate by TLC or LC-MS. A reaction time of 10-15 hours is not uncommon for this transformation.[1]
-
Molar Ratio: While a 2:1 ratio of aldehyde to piperazine is stoichiometrically correct, using a slight excess of the aldehyde (2.1:1) can help push the equilibrium towards the di-substituted product.
Q3: There are several reductive amination methods. Which one is best for this synthesis?
The optimal method depends on available equipment, scale, and cost considerations. Reductive amination is a versatile technique for N-alkylation of piperazines.[6]
| Method | Key Reagents | Typical Temp. | Pros | Cons |
| Eschweiler-Clarke | Formic Acid | 100 - 115 °C | Inexpensive, one-pot procedure, no metal catalyst needed.[3][7] | High temperatures, long reaction times, large volumes of formic acid can be corrosive.[1] |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst | 50 - 85 °C | High yields (>90%), clean reaction, catalyst can be filtered off.[4][8] | Requires specialized hydrogenation equipment, H₂ gas is flammable, catalyst can be expensive. |
| Borohydride Reagents | Sodium Triacetoxyborohydride (STAB) | Room Temp. | Mild conditions, high selectivity, simple workup.[6] | Reagent is more expensive and moisture-sensitive, may not be cost-effective for large scale. |
Recommendation: For laboratory scale, the Eschweiler-Clarke reaction using formic acid is a robust and cost-effective starting point.[1] For larger scale or cleaner conversions where equipment is available, catalytic hydrogenation offers excellent yields and purity.[4]
Q4: My crude product is an oil or a sticky solid and is difficult to purify. What is the best purification protocol?
The crude product should precipitate as a solid upon proper workup. If it doesn't, it suggests the presence of significant impurities or residual solvent.
Standard Workup and Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mass to around 80°C and slowly quench it into ice-cold water. This dissipates heat and dilutes the acid.[1]
-
Basification: Cool the aqueous mixture in an ice bath to below 10°C. Slowly add a base (e.g., 20% sodium hydroxide solution) with vigorous stirring to adjust the pH to 9-9.5. This deprotonates the piperazine nitrogens, causing the free base product to precipitate.[1]
-
Isolation: Stir the resulting slurry for at least one hour in the cold to maximize precipitation. Filter the solid product and wash it with cold deionized water to remove inorganic salts. A final wash with a cold, non-polar solvent (like hexane or diethyl ether) can help remove organic-soluble impurities.
-
Recrystallization: The key to obtaining a high-purity crystalline solid is recrystallization.
-
Solvent Selection: Methanol has been reported to be an effective solvent for recrystallization.[1]
-
Procedure: Dissolve the crude solid in a minimum amount of hot methanol. If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization. Filter the pure crystals and dry them under vacuum.
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Eschweiler-Clarke Reaction
This protocol is adapted from the literature for the synthesis of Trimetazidine Impurity B.[1]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formic acid (approx. 2.5 mL per gram of aldehyde).
-
While stirring, add 2,3,4-trimethoxybenzaldehyde (2.1 equivalents). Stir for 15 minutes.
-
Carefully add piperazine (1.0 equivalent). An exotherm will be observed, and the temperature may rise to ~85°C.
-
Heat the reaction mixture to 110-115 °C and maintain this temperature for 14 hours.
-
Monitor the reaction progress using TLC (e.g., mobile phase of Ethyl Acetate:Hexane 7:3) until the starting aldehyde and mono-substituted intermediate are consumed.
-
Follow the workup and purification procedure outlined in Q4.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Effective reaction monitoring is crucial for determining the endpoint and identifying issues early.
| Compound | Description | Typical Rf* | Visualization |
| 2,3,4-Trimethoxybenzaldehyde | Starting Material | ~0.7 | UV light (254 nm), stains with KMnO₄ |
| Mono-substituted piperazine | Intermediate | ~0.3 | UV light (254 nm), stains with KMnO₄ |
| This compound | Product | ~0.5 | UV light (254 nm), stains with KMnO₄ |
*Rf values are approximate and can vary. The eluent system used here is Ethyl Acetate:Hexane (7:3). The product is typically less polar than the mono-substituted intermediate but more polar than the starting aldehyde.
References
-
Patil, S. S., & Pai, N. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research, 4(6), 2888-2894. [Link]
- Google Patents. (CN102993122A).
- Google Patents. (CN102850296B).
- Google Patents. (CN102850296A).
-
ResearchGate. (2024). Intramolecular reductive amination for the preparation of piperazines. [Link]
-
Eureka | Patsnap. Synthesis method of trimetazidine hydrochloride. [Link]
-
Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. [Link]
-
PubMed Central. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(15), 5035. [Link]
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5639. [Link]
-
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
- Google Patents. (EP0453365B1). Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
-
PubChem. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. [Link]
- Google Patents. (RU2234501C1). Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
- Google Patents. (US5142053A). Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine.
Sources
- 1. jocpr.com [jocpr.com]
- 2. biosynth.com [biosynth.com]
- 3. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 4. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 5. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102850296A - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Welcome to the technical support center for the purification of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, which is notably recognized as a process-related impurity in the synthesis of Trimetazidine.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this molecule. Our focus is on providing practical, evidence-based solutions grounded in established scientific principles.
Introduction to Purification Challenges
This compound is typically synthesized via the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine, often using a reducing agent like formic acid.[2] The primary purification challenges stem from the inherent reactivity of the piperazine ring, which can lead to a mixture of products, and the physicochemical properties of the target molecule itself.
Common issues include:
-
The presence of mono-substituted piperazine as a significant byproduct.
-
Residual starting materials (2,3,4-trimethoxybenzaldehyde and piperazine).
-
Difficulties in achieving high purity through simple crystallization.
-
Chromatographic complexities due to the basic nature of the piperazine moiety.
This guide will provide structured approaches to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on the common synthetic route, the primary impurities you are likely to encounter are:
-
1-(2,3,4-trimethoxybenzyl)piperazine (Mono-substituted byproduct): This is often the main impurity, arising from the incomplete reaction of the second nitrogen atom of piperazine. The formation of di-substituted byproducts is a common challenge in piperazine chemistry.
-
2,3,4-trimethoxybenzaldehyde: Unreacted starting material.
-
Piperazine: Excess or unreacted starting material.
-
N-formylpiperazine derivatives: If formic acid is used as the reducing agent, N-formylation of piperazine or the product can occur as a side reaction.
Q2: My crude product appears as a sticky solid or oil after the initial workup. What is the best initial purification step?
A2: An oily or sticky crude product suggests the presence of significant impurities that are depressing the melting point. A good first step is to perform a solvent trituration or a simple recrystallization from a non-polar solvent to remove highly soluble impurities. For instance, triturating the crude material with a solvent like diethyl ether or hexane can help solidify the product and remove some of the unreacted aldehyde.
Q3: I am struggling with "oiling out" during recrystallization. What causes this and how can I prevent it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid during cooling.[3][4] This happens when the melting point of your compound (often lowered by impurities) is below the temperature at which the solution is saturated.[5] The resulting oil often traps impurities, hindering purification.[3]
To prevent oiling out:
-
Increase the solvent volume: Add more of the primary solvent to keep the compound dissolved at a lower temperature.[3]
-
Cool the solution more slowly: Slow cooling allows for controlled crystal nucleation and growth.
-
Use a solvent/anti-solvent system: Dissolve the compound in a good solvent (e.g., methanol, ethanol) and slowly add a miscible anti-solvent (e.g., water, hexane) at an elevated temperature until slight turbidity is observed. Then, allow it to cool slowly. For a similar compound, 1,4-dibenzylpiperazine, an ethanol-cyclohexane mixture has been used for recrystallization.[6]
-
Seed the solution: Introduce a small crystal of pure product to the cooled solution to encourage nucleation.[7]
Troubleshooting Guides
Guide 1: Low Purity After Recrystallization
Symptom: After recrystallization from a single solvent like methanol, the purity of your this compound has not significantly improved, and you still observe the mono-substituted impurity by TLC or HPLC.
Causality: The mono- and di-substituted piperazine derivatives often have similar polarities and can co-crystallize, especially from a single solvent system where their solubilities are not sufficiently different.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity after recrystallization.
Detailed Solutions:
-
Implement a Solvent/Anti-Solvent Recrystallization:
-
Rationale: This technique enhances the difference in solubility between your product and impurities. The product should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent."
-
Recommended Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to clarify. Allow the solution to cool slowly. A similar system was effective for other benzylpiperazine derivatives.[8]
-
Dichloromethane/Hexane: Dissolve the product in dichloromethane at room temperature and slowly add hexane as the anti-solvent.
-
-
-
Column Chromatography:
-
Rationale: If recrystallization fails, column chromatography offers a more effective means of separating compounds with similar polarities.
-
Protocol: See the detailed protocol in the "Experimental Protocols" section below.
-
-
Purification via Salt Formation:
-
Rationale: The basic piperazine nitrogens can be protonated to form salts. The salts often have very different crystallization properties than the free base, which can be exploited for purification.
-
Protocol:
-
Dissolve the crude product in a suitable solvent like isopropanol or acetone.
-
Add a stoichiometric amount of an acid (e.g., hydrochloric acid in isopropanol, or acetic acid).
-
The salt of the di-substituted product may selectively precipitate.
-
The pure free base can be regenerated by dissolving the salt in water and basifying with a suitable base (e.g., NaOH or NaHCO₃), followed by extraction.
-
-
Guide 2: Poor Separation in Column Chromatography
Symptom: During column chromatography, the desired product and the mono-substituted impurity co-elute, resulting in mixed fractions and poor recovery of the pure compound.
Causality: The basicity of the piperazine nitrogen atoms can cause tailing on silica gel, a slightly acidic stationary phase. This leads to broad peaks and poor resolution.
Troubleshooting Workflow:
Caption: Troubleshooting poor separation in column chromatography.
Detailed Solutions:
-
Add a Basic Modifier to the Eluent:
-
Rationale: Adding a small amount of a volatile base to the mobile phase will neutralize the acidic sites on the silica gel, preventing strong interactions with the basic analyte and resulting in sharper peaks and better separation.
-
Procedure: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase (e.g., hexane/ethyl acetate).
-
-
Optimize the Solvent System:
-
Rationale: A different solvent system may offer better selectivity for your compounds.
-
Suggestions:
-
Dichloromethane/Methanol: Start with 100% dichloromethane and gradually increase the percentage of methanol. This system offers a different polarity profile compared to hexane/ethyl acetate.
-
Toluene/Acetone: This is another effective solvent system for separating moderately polar compounds.
-
-
-
Change the Stationary Phase:
-
Rationale: If silica gel is not providing adequate separation, an alternative stationary phase may be more effective.
-
Options:
-
Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.
-
Reverse-phase silica (C18): This would require a polar mobile phase (e.g., methanol/water or acetonitrile/water), which can sometimes provide a very different and effective separation profile.
-
-
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
-
Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask.
-
Add 10 mL of ethanol and heat the mixture with stirring on a hot plate until the solid dissolves completely.
-
While maintaining the temperature, add deionized water dropwise until the solution just begins to show persistent cloudiness.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold 50:50 ethanol/water, and then with cold water.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%), containing 0.5% triethylamine.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane with 0.5% Et₃N) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC (using the same solvent system) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: HPLC Method for Purity Analysis
This method is adapted from validated methods for the analysis of Trimetazidine and its impurities.[1][2][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer and an organic solvent. A good starting point is a ratio of 85:15 (v/v) of a 10 mM triethylamine solution (adjusted to pH 4.0 with acetic acid) and acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
Quantitative Data Summary
| Parameter | HPLC Method |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 85:15 (v/v) 10 mM Triethylamine (pH 4.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Wavelength | 232 nm |
| Temperature | 25 °C |
References
- Pai, N. R., & Shanbhag, D. U. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research, 4(6), 3223-3227.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (2025).
- Patel, S. A., et al. (2015). Development and Validation of a RP-HPLC Method for the Analysis of Trimetazidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Forms. Inventi Rapid: Pharm Analysis & Quality Assurance.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
- Jefri, M., et al. (2018). Metabolic study of trimetazidine using ultra-high performance liquid chromatography-tandem mass spectrometry. Brazilian Journal of Pharmaceutical Sciences, 54(3).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available from: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link]
-
Pro-Crystal. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
S. L. C. (n.d.). HPLC Method For Analysis Of Trimetazidine Hydrochloride on Primesep 100 Column. SIELC Technologies. Available from: [Link]
-
S. L. C. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.
- Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- BenchChem. (2025).
-
Wikipedia. (n.d.). Dibenzylpiperazine. Available from: [Link]
- Zheng, Y., et al. (2006). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 62(1), o240–o241.
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Available from: [Link]
- Cobos-García, J. C., et al. (2014). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PLoS ONE, 9(4), e94691.
Sources
- 1. Development and validation of HPLC method for determination of Trimetazidine Hydrochloride in bulk and Tablet dosage form | Neuroquantology [neuroquantology.com]
- 2. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine in Solution
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. While direct, extensive stability data for this specific molecule is not widely published, this document synthesizes information from analogous structures—namely piperazine derivatives and compounds containing trimethoxybenzyl moieties—to anticipate and troubleshoot potential stability challenges. The principles and protocols outlined here are designed to empower users to establish robust experimental and storage conditions.
The core structure, featuring a piperazine ring and two trimethoxybenzyl groups, suggests potential susceptibility to oxidation, photodegradation, and pH-dependent instability. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Stability Issues
Q1: I'm observing a rapid loss of potency and inconsistent results with my this compound solution. What are the likely causes?
A1: Rapid potency loss and inconsistent results are hallmark indicators of compound degradation.[1] For a molecule with the structural features of this compound, the primary suspects are oxidation, photodegradation, and pH instability.
-
Oxidative Degradation: The multiple methoxy groups on the benzyl rings are electron-donating, which can make the aromatic rings and the benzylic carbons susceptible to oxidation.[2][3] Ether linkages, in general, can be cleaved through oxidative mechanisms.[2][3] The piperazine nitrogen atoms can also be targets for oxidation.
-
Photodegradation: Aromatic systems, particularly those with electron-rich substituents like methoxy groups, can be sensitive to light, especially UV radiation.[1][4][5][6][7] Exposure to ambient laboratory light over time can lead to the formation of colored degradants and a loss of the parent compound.[1]
-
pH-Dependent Instability: Piperazine is a weak base, and the stability of its derivatives is often highly dependent on the pH of the solution.[1][8] The protonation state of the piperazine nitrogens can influence the molecule's overall reactivity and degradation pathways.[9]
Initial Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation.[1]
-
Control Storage Conditions: If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] Store all solutions, even for short periods, protected from light using amber vials or by wrapping containers in aluminum foil.[1]
-
Inert Atmosphere: When preparing and storing solutions, consider purging the solvent and the headspace of the storage container with an inert gas like argon or nitrogen to minimize exposure to oxygen.[1]
Q2: My solution of this compound has developed a yellow or brownish tint over time. What does this indicate?
A2: A change in color is a strong visual indicator of chemical degradation.[1] For this particular molecule, the likely culprits are:
-
Photodegradation: Exposure to light can generate colored degradation products from aromatic compounds.[1]
-
Oxidation: Oxidative degradation of aromatic amines and electron-rich aromatic rings can often lead to the formation of colored byproducts.
Investigative Protocol:
-
Confirm Light Exposure: Review your storage and handling procedures to determine if the solution was exposed to light.
-
Analyze by UV-Vis Spectroscopy: Take a UV-Vis spectrum of the discolored solution and compare it to a freshly prepared solution. The appearance of new absorption bands may give clues about the nature of the degradants.
-
Implement Light Protection: Store the compound in light-resistant containers (e.g., amber glass vials) and minimize exposure to ambient light during experiments.[1]
Q3: I am developing a stability-indicating HPLC method and see several new peaks appearing in my stressed samples. How can I identify these degradants?
A3: Identifying unknown degradation products is crucial for understanding the stability of your compound. A systematic approach using forced degradation studies and modern analytical techniques is recommended.[1][10]
Forced Degradation (Stress Testing) Protocol: Forced degradation studies intentionally expose the drug substance to common stressors to generate potential degradation products and validate the stability-indicating power of your analytical method.[1][11]
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Cleavage of ether linkages (acid-catalyzed)[12] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for base-catalyzed reactions |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of piperazine nitrogens, benzylic carbons, and aromatic rings[1] |
| Thermal | 80°C for 48-72 hours (in solid state and solution) | General thermal decomposition |
| Photolytic | Expose solution to UV light (e.g., 254 nm) and white light | Photodegradation of aromatic rings[1][5] |
Note: The conditions above are starting points and should be optimized to achieve 10-20% degradation of the parent compound.[11]
Workflow for Degradant Identification:
Caption: Workflow for identifying unknown degradation products.
Detailed Steps for Identification:
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks, which provides their molecular weights.[1]
-
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of the unknown peak to obtain information about its chemical structure.[1]
-
Forced Degradation Comparison: By analyzing the degradation profiles under different stress conditions, you can often deduce the nature of the degradation pathway and the likely structure of the degradant.[1] For example, a peak that appears only under oxidative stress is likely an oxidation product.
-
Structural Confirmation: For critical degradants, isolation followed by NMR spectroscopy or comparison with a synthesized reference standard can provide definitive structural confirmation.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing this compound?
A1: The choice of solvent can significantly impact stability.
-
Aqueous Solutions: Aqueous formulations can be challenging due to potential hydrolysis and pH-related degradation.[1] If water is necessary, a buffered solution at the optimal pH (determined by a pH-stability profile) is critical.[1]
-
Organic Solvents: Aprotic organic solvents like DMSO, DMF, or acetonitrile are generally preferred for long-term stock solutions. However, ensure the solvent is of high purity and dry, as residual water can still cause issues.
-
Recommendation: For long-term storage, prepare concentrated stock solutions in anhydrous DMSO or ethanol, aliquot into single-use vials, and store at -80°C under an inert atmosphere.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The piperazine moiety is basic, making its derivatives' stability highly pH-dependent.[1]
-
Acidic pH: In acidic conditions, the piperazine nitrogens will be protonated. This may protect the nitrogens from oxidation but could potentially accelerate the hydrolysis of the ether linkages.[12][13]
-
Alkaline pH: In basic conditions, the piperazine nitrogens are unprotonated and may be more susceptible to oxidation.
-
Recommendation: Conduct a pH-stability profile by preparing solutions in a series of buffers (e.g., from pH 3 to 9) and monitoring the degradation rate over time using a stability-indicating HPLC method. This will identify the pH at which the compound is most stable.[1]
Q3: What formulation strategies can I use to improve the stability of this compound in solution?
A3: Several formulation strategies can enhance stability:
Strategies to Mitigate Oxidation and Photodegradation:
Caption: Formulation strategies to enhance stability.
-
Antioxidants: Incorporate antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid into the formulation to scavenge free radicals.[1]
-
Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from impurities in reagents), add a chelating agent like EDTA.[1]
-
Buffering: As discussed, maintaining the optimal pH with a suitable buffer system is crucial for aqueous solutions.[1]
-
Salt Formation: Formulating the compound as a salt (e.g., hydrochloride or citrate) can sometimes improve stability and solubility.[1]
By systematically investigating these potential issues and implementing the recommended protocols, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data when working with this compound.
References
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- RSC Publishing. (2022, August 9).
- PMC - NIH. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase.
- PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
- ResearchGate.
- PubMed. (2016, February 1).
- NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- PubMed Central. (2023, January 6).
- ACP. (2022, May 5). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution.
- Forced Degradation Studies: Regulatory Considerations and Implement
- NIH.
- ACP. Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous.
- Wikipedia. Ether cleavage.
- PubMed. (2012, March 5).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-dehydrogenative coupling and oxidative-amination reactions of ethers and alcohols with aromatics and heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and degradation of strongly reducing cyanoarene-based radical anions towards efficient radical anion-mediated photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 6. d-nb.info [d-nb.info]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Ether cleavage - Wikipedia [en.wikipedia.org]
- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Welcome to the technical support center for 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to overcome the poor aqueous solubility of this compound. The information herein is based on established principles of pharmaceutical sciences and formulation development.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: The poor aqueous solubility of this compound is expected due to its large, lipophilic structure. Initial troubleshooting should focus on fundamental physicochemical approaches.
-
pH Adjustment: The piperazine core of the molecule is basic.[1][2] Therefore, its solubility is likely pH-dependent.[3][4] Decreasing the pH of your aqueous buffer will protonate the nitrogen atoms in the piperazine ring, forming a salt and increasing its polarity and, consequently, its aqueous solubility. We recommend attempting solubilization in a buffer with a pH of 2-4.
-
Co-solvents: If pH adjustment is insufficient or not compatible with your experimental system, the use of co-solvents is a common and effective strategy.[5][6] Co-solvents reduce the polarity of the aqueous medium, allowing for better solvation of lipophilic compounds.
-
Recommended Starting Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 300 or 400 (PEG 300/400)
-
Dimethyl sulfoxide (DMSO) - Use with caution and be aware of its potential effects on biological systems.
-
-
Screening Protocol: Prepare a stock solution of your compound in 100% of the chosen co-solvent. Then, perform a stepwise dilution into your aqueous buffer, observing for any precipitation. This will help determine the maximum tolerable aqueous concentration for a given co-solvent percentage.
-
Q2: I'm observing precipitation of the compound when I dilute my DMSO stock solution into my cell culture media. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (in this case, DMSO) is rapidly diluted, causing the compound to exceed its solubility limit in the final aqueous environment.
-
Slower Addition and Mixing: Add the DMSO stock solution dropwise to the cell culture media while vortexing or stirring vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Use of Surfactants: Surfactants can stabilize the compound in the aqueous media by forming micelles that encapsulate the lipophilic molecule.[7][8]
-
Commonly Used Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Cremophor® EL
-
-
Experimental Approach: Before adding your compound's DMSO stock, supplement the cell culture media with a low concentration of a surfactant (e.g., 0.1% - 1% v/v). Then, add the stock solution as described above.
-
Troubleshooting Guide: Advanced Formulation Strategies
For more challenging applications requiring higher concentrations or in vivo studies, more advanced formulation strategies may be necessary.
Issue: Inconsistent results in animal studies, possibly due to poor oral bioavailability.
Poor oral bioavailability of lipophilic compounds is often linked to their low solubility and dissolution rate in the gastrointestinal tract.[9][10] Enhancing the in vivo solubility is crucial for consistent absorption.
ASDs involve dispersing the crystalline drug in a polymeric carrier in an amorphous state.[11][12] The amorphous form has a higher free energy and, consequently, enhanced apparent solubility and dissolution rate compared to the stable crystalline form.[12]
-
Workflow for ASD Development:
Caption: Workflow for Amorphous Solid Dispersion (ASD) development.
-
Key Considerations:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous form and preventing recrystallization. Common polymers include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
-
Eudragit® polymers
-
-
Drug Loading: The ratio of the drug to the polymer needs to be optimized to ensure both stability and a significant improvement in solubility.[13]
-
For highly lipophilic compounds, lipid-based formulations can significantly improve oral absorption by utilizing the body's natural lipid absorption pathways.[9][14][15] These formulations can present the drug in a solubilized state at the site of absorption.[14][16]
-
Types of Lipid-Based Formulations:
| Formulation Type | Description | Key Excipients |
| Type I | Oils | Triglycerides (e.g., corn oil, sesame oil) |
| Type II | Self-Emulsifying Drug Delivery Systems (SEDDS) | Oils, water-insoluble surfactants (HLB < 12) |
| Type III | Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Oils, water-soluble surfactants (HLB > 12), co-solvents |
| Type IV | Micellar Solutions | Water-soluble surfactants, co-solvents |
-
Formulation Development Workflow:
Caption: Workflow for developing lipid-based formulations.
Issue: The crystalline form of my compound seems to vary between batches, affecting solubility.
This suggests the presence of polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[10][17][18] Different polymorphs can have different solubilities and dissolution rates.[17]
A systematic polymorph screen is essential to identify the most stable and most soluble forms of this compound.
-
Experimental Protocol for Polymorph Screening:
-
Solvent Systems: Dissolve the compound to saturation in a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) at an elevated temperature.
-
Crystallization Methods:
-
Slow evaporation at room temperature.
-
Crash cooling in an ice bath.
-
Anti-solvent addition (adding a poor solvent to a solution of the compound).
-
-
Characterization of Solids: Analyze the resulting crystals using the following techniques:
-
X-Ray Powder Diffraction (XRPD): To identify unique crystal lattices.
-
Differential Scanning Calorimetry (DSC): To determine melting points and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To identify solvates or hydrates.
-
Polarized Light Microscopy: For visual inspection of crystal habits.
-
-
Analytical Characterization
Accurate and reproducible quantification of this compound is crucial for solubility and formulation studies.
Q3: What analytical methods are suitable for quantifying this compound in solubility studies?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.
-
Recommended HPLC Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (likely in the 254-280 nm range).
-
Quantification: Use of a calibration curve with certified reference standards.
-
For more complex matrices or lower concentrations, LC-MS/MS would provide higher sensitivity and selectivity.[19]
References
-
Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 191-200. [Link]
-
Kumar, S., & Singh, A. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research, 10(8), 3545-3556. [Link]
-
Nurhidayati, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 11(2), 123-132. [Link]
-
Deshmukh, A.S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 9(5), 654-661. [Link]
-
Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 12(8), 1875-1896. [Link]
-
Singh, A., et al. (2019). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 12(3), 4437-4449. [Link]
-
Patel, V., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3607-3627. [Link]
-
Morissette, S.L., et al. (2004). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews, 56(3), 275-300. [Link]
-
SciSpace. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. [Link]
-
Vaskó, D., et al. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 14(11), 2495. [Link]
-
Manufacturing Chemist. (2022). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
-
Hilaris Publisher. (2023). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Nanomedicine & Nanotechnology, 14(5). [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
-
Al-Zoubi, N., et al. (2021). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. In Pharmaceutical Crystals (pp. 1-34). Wiley-VCH. [Link]
-
Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Pharmaceutical Technology. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology. [Link]
-
ResearchGate. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. ResearchGate. [Link]
-
ChemBK. (2024). This compound. ChemBK. [Link]
-
Semantic Scholar. (2018). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Semantic Scholar. [Link]
-
Solubility of Things. (n.d.). Piperazine dihydrochloride. Solubility of Things. [Link]
-
Taylor & Francis Online. (2017). Solid state characterization, solid dispersions, solubility enhancement, drug dissolution and drug release. Pharmaceutical Development and Technology, 22(1), 1-2. [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]
-
ResearchGate. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]
-
SlideShare. (2015). SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. [Link]
-
Royal Society of Chemistry. (n.d.). Dissolution and solubility. Royal Society of Chemistry. [Link]
-
Journal of Pharmaceutical Sciences and Research. (2020). The Importance of Solubility for New Drug Molecules. Journal of Pharmaceutical Sciences and Research, 12(5), 684-687. [Link]
-
PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]
-
ResearchGate. (2024). Hydroxyl-terminated triazine dendrimers mediated pH-dependent solubility enhancement of glipizide across dendritic generations: A comparative investigation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
-
PubChem. (n.d.). Piperazine. PubChem. [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
-
PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. PubChem. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(12), 646-653. [Link]
Sources
- 1. Piperazine [medbox.iiab.me]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. symmetric.events [symmetric.events]
- 16. researchgate.net [researchgate.net]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting In Vitro Assays for 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Welcome to the technical support guide for researchers working with 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine (1,4-BTMP). This resource is designed to provide practical, field-proven insights into common challenges encountered during in vitro experimentation. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to design robust, self-validating assays.
Section 1: Compound Characteristics & Handling
Before delving into complex cellular assays, ensuring the integrity and proper handling of your compound is paramount. Issues at this stage are the most common source of experimental variability.
Q1: My 1,4-BTMP is difficult to dissolve. What is the recommended solvent and how should I prepare my stock solutions?
A1: This is a critical first step. 1,4-BTMP, like many piperazine derivatives, has limited aqueous solubility.[1][2]
-
Primary Solvent: The recommended solvent for creating a high-concentration primary stock is Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your cell culture medium. High concentrations of DMSO can affect cell health and enzyme activity.[3]
-
Procedure:
-
Warm the vial of 1,4-BTMP to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Facilitate dissolution by gentle vortexing or sonication in a water bath. Ensure the solution is clear and free of particulates before use.
-
-
Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C in desiccated conditions.[4] Repeated freeze-thaw cycles can lead to compound degradation and moisture absorption by the DMSO.
Q2: I prepared my working dilutions in media, but I see precipitation or a cloudy solution. What's happening?
A2: This is a classic solubility problem when transitioning from a high-concentration organic stock to an aqueous buffer or culture medium. The compound is "crashing out" of solution.
-
Causality: The dramatic decrease in solvent polarity from nearly 100% DMSO to >99% aqueous medium reduces the compound's solubility limit.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5%. For sensitive cell lines, a concentration of <0.1% is preferable. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Serial Dilutions: Do not perform a single, large dilution. Prepare intermediate dilutions in 100% DMSO or a mix of DMSO and culture medium before the final dilution into the assay medium.
-
Pre-warm Media: Always use pre-warmed (37°C) culture medium for your final dilutions.
-
Mixing Technique: Add the compound stock to the medium (not the other way around) while gently vortexing or swirling to ensure rapid dispersion.
-
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₄N₂O₆ | [5] |
| Molecular Weight | 446.5 g/mol | [5] |
| Appearance | White to Pale Beige Solid | [4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [4] |
| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | [4] |
Section 2: Core Cell-Based Assay Issues
Consistent and reliable data begins with healthy, properly managed cell cultures.[6] Any deviation in basic cell culture practice can be magnified in the final assay results.[7]
Q3: I'm observing high variability between replicate wells and between experiments. What are the likely causes?
A3: High variability is a multifaceted problem. A systematic approach is needed to identify the source.
-
Cellular Factors:
-
Passage Number: Do not use cells of high passage number. Genetic and phenotypic drift can alter cellular responses.[7] It is best practice to use cells from a consistent, low-passage stock for an entire set of experiments.[7]
-
Confluency: Avoid using cells that are over-confluent or too sparse.[7] Cell-to-cell signaling and proliferation rates are highly dependent on density. Aim for a consistent seeding density where cells are in the logarithmic growth phase (typically 70-80% confluency).[8]
-
Cell Plating Technique: Uneven cell distribution in multi-well plates is a major source of error.[9] After plating, allow plates to sit at room temperature in the hood for 15-20 minutes before transferring to the incubator to ensure even settling. Avoid swirling plates, which can push cells to the well perimeter.[9]
-
-
Reagent & Procedural Factors:
-
Reagent Consistency: Use the same lot of media, serum, and key reagents for a series of linked experiments.[6]
-
Pipetting Accuracy: Ensure pipettes are calibrated. When adding small volumes of concentrated compound, use reverse pipetting techniques to ensure accuracy with viscous solutions like DMSO.
-
Edge Effects: In 96- or 384-well plates, the outer wells are prone to evaporation, leading to altered media concentration and temperature.[9] To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data points.
-
Workflow 1: Troubleshooting Poor Reproducibility
Caption: Standard workflow for a fluorescence-based calcium flux assay.
Section 4: Advanced Topics & Data Interpretation
Q6: How do I determine if the observed cytotoxicity of my piperazine derivative is specific or a general effect?
A6: Differentiating specific, on-target cytotoxicity from non-specific toxicity is a critical step in drug development. [10]
-
Selectivity Index (SI): Calculate the SI by comparing the IC₅₀ value in your cancer/target cell line to the IC₅₀ in a non-cancerous/control cell line (e.g., HEK293, primary fibroblasts). [10]A high SI value (>10) suggests selectivity.
-
Mechanism-Based Assays: If the compound is hypothesized to kill cells via a specific pathway (e.g., apoptosis), confirm this using targeted assays. For example, look for caspase activation (Caspase-3/7 assay), PARP cleavage (Western blot), or changes in mitochondrial membrane potential (TMRE/TMRM staining). If the cells are dying via necrosis at similar concentrations, this may point to a non-specific membrane disruption effect.
-
Structure-Activity Relationship (SAR): Test structurally related analogs of 1,4-BTMP. If a small chemical modification that is predicted to abolish binding to the primary target also eliminates the cytotoxicity, it provides strong evidence for on-target action.
Pathway 1: Hypothesized Signaling for 1,4-BTMP
Caption: Hypothesized signaling pathway for 1,4-BTMP-induced calcium increase.
References
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
FluoroFinder. (2022). Fluorescent Probes for Intracellular Calcium Measurement. [Link]
-
PubMed. (1995). Calcium-sensitive probes for the measurement of intracellular calcium: effects of buffer system and magnesium concentration. [Link]
-
Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Genetically-encoded probes for measurement of intracellular calcium. [Link]
-
NIH National Center for Biotechnology Information. (2024). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Request PDF. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. [Link]
-
PubMed. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. [Link]
-
Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine.... [Link]
-
NIH National Center for Biotechnology Information. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
PubMed Central. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. [Link]
-
PubMed. (n.d.). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. [Link]
-
ResearchGate. (2014). (PDF) In vitro Biological Investigations of Novel Piperazine Based Heterocycles. [Link]
-
SWGDRUG.org. (2005). BENZYLPIPERAZINE. [Link]
-
PubChem. (n.d.). Piperazine. [Link]
-
PubMed Central. (n.d.). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. [Link]
-
PubMed Central. (n.d.). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. [Link]
-
PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. [Link]
-
MDPI. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]
-
MDPI. (n.d.). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. [Link]
-
PubMed. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. marinbio.com [marinbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing In Vivo Dosage for Novel Compounds Like 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
A Note to Researchers: Initial literature searches for "1,4-Bis(2,3,4-trimethoxybenzyl)piperazine" did not yield specific data regarding established in vivo dosages or extensive toxicological profiles. Therefore, this technical support guide has been developed to provide a robust framework for optimizing the in vivo dosage of any novel investigational compound. The principles, protocols, and troubleshooting advice herein are based on established methodologies in preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for a novel compound like this compound in an animal study?
A: Establishing a safe and potentially effective starting dose is a critical first step when no prior in vivo data exists. The approach is a multi-faceted process that balances theoretical calculations with empirical testing.
-
Literature Review for Analogs: Search for published studies on compounds with similar chemical structures or mechanisms of action to gather any available dosing information in relevant animal models.
-
Leveraging In Vitro Data: Use in vitro efficacy data, such as IC50 or EC50 values, as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and should be used cautiously to set a lower bound for efficacy testing.
-
Allometric Scaling: If you have pharmacokinetic data from another animal species, allometric scaling can be a powerful tool to estimate a starting dose in a different species. This method normalizes doses based on body surface area, which often correlates better with metabolic rate than body weight alone.[1][2]
-
Dose Range-Finding (DRF) Studies: In the absence of any prior data, a DRF study is essential.[3] This involves administering escalating doses of the compound to small groups of animals to identify the Maximum Tolerated Dose (MTD) , which is the highest dose that does not cause unacceptable side effects or overt toxicity.[4]
Q2: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they crucial for dose optimization?
A: Understanding the relationship between PK and PD is fundamental to effective drug development and dose selection.[5][6]
-
Pharmacokinetics (PK): This is the study of what the body does to the drug. It encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.[7] PK studies help determine how much of the drug gets to the target tissue, for how long, and how it's cleared from the body.
-
Pharmacodynamics (PD): This is the study of what the drug does to the body. It describes the relationship between drug concentration at the site of action and the resulting physiological or biochemical effect.[8]
The integration of PK and PD (PK/PD modeling) allows researchers to establish a quantitative link between the dose administered and the therapeutic effect observed, which is the cornerstone of rational dose optimization.[9]
Q3: How should I design a Maximum Tolerated Dose (MTD) study?
A: An MTD study is a short-term dose escalation study designed to determine the highest dose that can be administered without causing mortality or severe, unacceptable toxicity.[4][10] A well-designed MTD study is crucial for setting the dose levels for subsequent, longer-term efficacy and toxicology studies.
-
Animal Model: Typically conducted in both rodent and non-rodent species.[3]
-
Group Size: Small groups of animals (e.g., 3-5 per sex per group) are used.
-
Dose Selection: A common strategy is to use a dose-escalation scheme with logarithmic spacing (e.g., 10, 30, 100 mg/kg) to cover a broad range.
-
Endpoints: Key endpoints include clinical observations (changes in activity, posture, etc.), body weight changes, food and water consumption, and, at termination, gross pathology and sometimes clinical pathology (hematology and serum chemistry).[11][12]
Troubleshooting In Vivo Dosing Studies
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| High mortality or severe toxicity at the lowest dose. | The starting dose was too high; unexpected sensitivity in the chosen animal model; vehicle toxicity. | - Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). - Review any in vitro cytotoxicity data to better inform the starting dose. - Conduct a vehicle-only toxicity study to rule out formulation-related effects. |
| No observable effect at the highest administered dose. | The compound may have low potency; poor bioavailability (low solubility or high first-pass metabolism); the dose range was too low. | - Conduct a pharmacokinetic (PK) study to measure drug exposure (Cmax, AUC) at the highest dose to confirm systemic absorption. - If exposure is low, consider formulation optimization or a different route of administration. - If exposure is adequate, the compound may lack in vivo efficacy at tolerable doses. |
| High variability in animal response within the same dose group. | Inconsistent dosing technique; variability in animal health or genetics; formulation instability or non-homogeneity. | - Ensure all technical staff are properly trained on the dosing procedure. - Use animals from a reputable supplier with a well-defined health and genetic background. - Validate the formulation for homogeneity and stability under the study conditions. |
| Unexpected toxicity profile (e.g., organ damage not predicted by in vitro models). | Off-target effects of the compound; formation of a toxic metabolite; species-specific toxicity. | - Perform detailed histopathology on all major organs. - Conduct metabolite profiling to identify any potentially toxic metabolites. - Consider testing in a second animal species to assess if the toxicity is species-specific. |
Experimental Protocols & Workflows
Protocol 1: Dose Range-Finding (DRF) Study in Rodents
This protocol outlines a typical DRF study to establish a dose-response relationship and identify the MTD.
-
Animal Model Selection: Choose a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), using both males and females.
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.
-
Dose Selection: Based on any available data, select doses on a logarithmic or semi-log scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to potentially identify a no-effect level and a toxic level.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record detailed clinical observations at set intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for up to 14 days.
-
Measure body weights daily. A body weight loss of over 10-15% is often considered a sign of significant toxicity.[12]
-
At the end of the study, perform a gross necropsy. Collect major organs for potential histopathological analysis.
-
-
Data Analysis: Analyze the data to determine the MTD, defined as the highest dose that does not produce significant toxicity or more than a 10% reduction in body weight.
Workflow Visualization
The following diagrams illustrate key decision-making processes in dosage optimization.
Caption: Workflow for a Dose Range-Finding and MTD Study.
Caption: The Interrelationship of PK and PD in Dose Optimization.
References
-
Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. (n.d.). Retrieved from [Link]
-
KCAS Bio. (2025). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. Retrieved from [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2009). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Journal of Veterinary Pharmacology and Therapeutics, 32(5), 417-427. Retrieved from [Link]
-
Deng, R., Iyer, R., Theil, F. P., & Mortensen, D. L. (2009). Pharmacokinetic Allometric Scaling of Antibodies: Application to the First-In-Human Dose Estimation. Journal of Pharmaceutical Sciences, 98(10), 3850-3861. Retrieved from [Link]
-
Faessel, H. M., & Stephens, J. C. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1). Retrieved from [Link]
-
Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from [Link]
-
Lu, C. (2014). Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. The AAPS Journal, 16(5), 947-958. Retrieved from [Link]
-
Perez-Pitarch, A., et al. (n.d.). Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics of a new anticancer agent. PAGE Meeting. Retrieved from [Link]
-
Xeno-Tech. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
-
ResearchGate. (2025). Pharmacokinetic Allometric Scaling of Antibodies: Application to the First-In-Human Dose Estimation. Retrieved from [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
Slideshare. (n.d.). Dose determination in preclinical and clinical studies. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]
-
NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]
Sources
- 1. Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. page-meeting.org [page-meeting.org]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. arelabs.com [arelabs.com]
- 7. Pharmacokinetics vs Pharmacodynamics: Key Differences | KCAS Bio [kcasbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Refining MTD studies | NC3Rs [nc3rs.org.uk]
Technical Support Center: Investigating 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine Derivatives
Welcome to the technical support center for researchers working with 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine derivatives. This guide is designed to provide practical, in-depth answers to common challenges encountered during the experimental evaluation of this compound class, with a focus on anticipating and troubleshooting issues related to side effects and toxicity.
Introduction to the Scaffold
The this compound scaffold is a complex molecule featuring a central piperazine ring symmetrically substituted with two trimethoxybenzyl groups. The piperazine core is a common pharmacophore found in numerous FDA-approved drugs, valued for its ability to influence physicochemical properties and act as a versatile scaffold.[1][2] However, this scaffold is not without its inherent liabilities. The basic nitrogens of the piperazine ring can lead to off-target interactions, and the ring itself can be metabolically unstable.[1] Furthermore, the trimethoxybenzyl moieties are structurally related to other compounds known to possess cytotoxic properties.[3][4][5]
This guide will help you navigate the potential pitfalls of working with these derivatives, ensuring the integrity and reproducibility of your data.
Section 1: Frequently Asked Questions (FAQs) - In Vitro Assessment
This section addresses common issues observed during cell-based assays.
Q1: My cell viability assay (e.g., MTT, XTT, LDH) shows significant cytotoxicity at low micromolar concentrations, which was unexpected. What are the potential causes?
A1: Unexpected cytotoxicity from this scaffold can stem from several sources beyond your primary target effect. Consider these possibilities:
-
Intrinsic Cytotoxicity of the Trimethoxy Phenyl Moiety: Methoxy-substituted phenyl rings, particularly trimethoxy patterns, are present in numerous natural and synthetic compounds known to be cytotoxic. For instance, trimethoxy-stilbenes and chalcones can induce cell cycle arrest and apoptosis.[3][5] The mechanism often involves microtubule disruption or induction of apoptotic pathways. Your compound may be exerting similar "off-target" cytotoxic effects.
-
Lysosomal Trapping: As a derivative of piperazine, your compound is likely a weak base. In the acidic environment of lysosomes (pH ~4.5-5.0), it can become protonated and trapped, accumulating to high concentrations. This can lead to lysosomal membrane permeabilization, release of cathepsins into the cytosol, and subsequent induction of apoptosis. This is a common artifact for basic compounds.
-
Mitochondrial Toxicity: The piperazine nucleus has been associated with mitochondrial dysfunction. Your compound could be uncoupling the electron transport chain or inhibiting mitochondrial enzymes, leading to a drop in ATP production and triggering cell death.
-
Compound Precipitation: Poor aqueous solubility is a major challenge with lipophilic molecules like this. The compound may be precipitating out of your culture medium, forming aggregates that are themselves cytotoxic or that interfere with the assay readout (e.g., by scattering light or interacting with assay reagents). Always visually inspect your wells for precipitation under a microscope.
Q2: I'm concerned about assay interference. How can I determine if my compound is an artifact-generator (e.g., a "PAIN")?
A2: This is an excellent and critical question. Assay interference is common with complex aromatic structures.
-
Solubility First: Before any other test, confirm the solubility of your compound in the final assay buffer. Poor solubility is the number one cause of artifacts.[6][7]
-
Run a Counter-Screen: Test your compound in a cell-free version of your assay. For example, if you are using a luciferase-based reporter assay, mix your compound directly with the luciferase enzyme and its substrate. Inhibition in this cell-free system is a red flag for direct assay interference.
-
Check for Fluorescence/Absorbance: Scan the absorbance and fluorescence spectra of your compound. If its spectral properties overlap with the excitation or emission wavelengths of your assay's reagents or products (e.g., MTT formazan, resorufin), you will get false readings.
-
Nephelometry: Use a nephelometer to test for compound aggregation in your assay buffer. Aggregates can non-specifically sequester proteins, leading to false-positive inhibition.
Q3: What are the likely off-target pharmacological effects I should screen for?
A3: The piperazine scaffold is notorious for its promiscuity. Based on data from related compounds, key off-targets to consider are:
-
Cytochrome P450 (CYP) Inhibition: Piperazine derivatives frequently inhibit major CYP isoenzymes like CYP2D6, CYP3A4, and CYP1A2.[8] This is critical for interpreting both in vitro and in vivo data, as it can drastically alter the metabolism of other compounds or the test compound itself.
-
hERG Channel Inhibition: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias. The lipophilic and basic nature of many piperazine compounds makes them moderate- to high-risk for hERG binding.
-
CNS Receptors: The benzylpiperazine and dibenzylpiperazine classes have well-documented activity at dopamine and serotonin transporters and receptors.[9] Depending on your research area, screening against a panel of CNS targets may be necessary to rule out confounding psychoactive effects.
Section 2: Troubleshooting Guides & Protocols
Guide 1: Addressing Poor Aqueous Solubility
Poor solubility can invalidate entire experiments. The target compound is noted as being slightly soluble in organic solvents and likely has very low aqueous solubility.[10]
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for troubleshooting poor compound solubility.
Protocol: Basic Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Create a series of dilutions from your stock solution into your final aqueous assay buffer (e.g., PBS or cell culture medium). Typical final concentrations might range from 0.1 µM to 100 µM.
-
Incubate the dilutions at the experimental temperature (e.g., 37°C) for 1-2 hours.
-
Measure the turbidity of each sample using a nephelometer or a plate reader capable of measuring absorbance at ~600-700 nm.
-
The concentration at which a sharp increase in signal is observed is the approximate kinetic solubility limit. Your final assay concentration should be well below this limit.
Section 3: Toxicity Profile and Data Summary
While specific toxicity data for this compound is limited, we can infer a likely profile from its structural components and related molecules.
GHS Hazard Classification
| Compound/Class | GHS Classification | Source |
| 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | Warning: H302 (Harmful if swallowed) | PubChem[11] |
| 1-(2,3,4-Trimethoxybenzyl)piperazine | Warning: H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | Sigma-Aldrich[12] |
| 1,4-Dibenzylpiperazine (DBZP) | Convulsions observed in rats at high doses (100 mg/kg). | Journal of Psychopharmacology[13] |
Metabolic Liabilities
The primary toxicological concern for piperazine derivatives is their metabolism.
-
N-dealkylation: Cytochrome P450 enzymes can cleave one or both of the benzyl groups.
-
Ring Oxidation: The piperazine ring itself can be oxidized. This is a major liability, as it can lead to the formation of reactive intermediates.[14] One study on a different piperazine derivative demonstrated a six-electron oxidation of the ring, which then covalently binds to proteins and rearranges into a contracted imidazoline ring.[15][16] Such bioactivation is a significant risk for idiosyncratic drug toxicity.
Proposed Metabolic Bioactivation Pathway
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(2,3,4-トリメトキシベンジル)ピペラジン二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Metabolism of designer drugs. Piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine Experiments
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting common artifacts and overcoming challenges encountered during the synthesis and handling of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. This molecule, often identified as Impurity B in Trimetazidine hydrochloride preparations, presents unique synthetic challenges primarily related to achieving selective di-substitution.[1][2][3][4] This center provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a symmetrically di-substituted piperazine derivative.[2][3] Its primary significance in the pharmaceutical industry is its classification as a process impurity in the synthesis of Trimetazidine, an anti-anginal agent.[1][5] Regulatory bodies require strict control and monitoring of such impurities as they can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, understanding its formation and characteristics is crucial for quality control.
Q2: What is the most common synthetic challenge when preparing this compound?
A2: The most prevalent challenge is controlling the selectivity of the N-alkylation reaction on the piperazine ring.[6][7] Piperazine has two secondary amine groups of comparable reactivity. The primary artifact that arises is the mono-substituted intermediate, 1-(2,3,4-trimethoxybenzyl)piperazine, which forms alongside the desired di-substituted product.[6][8] Achieving a high yield of the di-substituted product requires careful control over stoichiometry and reaction conditions to drive the reaction to completion.
Q3: My reaction yield is consistently low. What are the initial checks I should perform?
A3: Low yields often trace back to a few key areas. First, verify the purity and reactivity of your starting materials: 2,3,4-trimethoxybenzaldehyde and piperazine. Second, ensure your solvent is anhydrous, as water can interfere with many reducing agents used in reductive amination.[7] Third, assess the efficiency of your reducing agent; older or improperly stored reagents like sodium triacetoxyborohydride can lose activity.[9][10] Finally, reaction temperature and time are critical; ensure they are optimal for driving the formation of the di-substituted product.
Troubleshooting Guide: Artifacts & Solutions
This section addresses specific experimental issues in a detailed question-and-answer format.
Issue 1: Presence of an Unexpected, Lighter Compound in Mass Spectrometry
Question: After my synthesis, I see my expected mass peak for the product (m/z ≈ 447.25), but also a significant peak at a lower mass (m/z ≈ 281.16). What is this artifact?
Answer: This prominent lower-mass peak corresponds to the mono-substituted intermediate, 1-(2,3,4-trimethoxybenzyl)piperazine . Its formation is the most common side reaction in this synthesis.
Causality: The formation of mono- versus di-substituted piperazine is a competitive process.[8][11] After the first benzyl group is attached, the remaining secondary amine on the piperazine ring must react with a second molecule of the aldehyde and be reduced. If the reaction stoichiometry is not precise, if the reagents are not added correctly, or if the reaction is not allowed to proceed to completion, a significant amount of the mono-substituted product will remain.
Mitigation Strategies:
-
Stoichiometric Control: Use a precise molar ratio of 2 equivalents of 2,3,4-trimethoxybenzaldehyde to 1 equivalent of piperazine. A slight excess of the aldehyde can help drive the reaction towards di-substitution.
-
Reaction Conditions: The synthesis is typically a reductive amination.[12][13] When using reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), ensure the reaction runs for a sufficient duration (often 12-24 hours) to allow for the second alkylation to occur.[9]
-
Stepwise Synthesis: For ultimate control, a multi-step synthesis involving a protecting group like Boc (tert-butyloxycarbonyl) can be employed.[6][7][8] This ensures only one nitrogen reacts at a time but adds steps to the overall process.
Confirmation of Artifact: The identity of the mono-substituted artifact can be confirmed by comparing its analytical data against the expected product.
| Property | This compound (Product) | 1-(2,3,4-trimethoxybenzyl)piperazine (Artifact) |
| Molecular Formula | C₂₄H₃₄N₂O₆[3] | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 446.54 g/mol [14] | 266.34 g/mol |
| Expected Mass (M+H)⁺ | ~447.25 | ~267.17 |
| Key ¹H NMR Signals | Symmetrical: Single signal for piperazine protons (~2.6 ppm), single signal for benzylic CH₂ (~3.5 ppm). | Asymmetrical: Complex signals for piperazine protons, one benzylic CH₂ signal, and an N-H proton signal. |
Issue 2: Broad or Unresolved Peaks in ¹H NMR Spectrum
Question: My final, purified product shows broad peaks in the piperazine and benzyl regions of the ¹H NMR spectrum, and the integration is incorrect. What could be the cause?
Answer: This issue often points to two possibilities: residual acidic/basic impurities or restricted rotation (conformational isomers).
Causality:
-
Residual Impurities: If the workup procedure does not adequately neutralize and remove all acidic (e.g., acetic acid from NaBH(OAc)₃) or basic (e.g., excess piperazine) reagents, proton exchange can occur on the NMR timescale. This is particularly true if some mono-substituted product (which has a free amine) is present, leading to peak broadening.
-
Conformational Isomers: At room temperature, the piperazine ring can exist in different chair or boat conformations, and the bulky trimethoxybenzyl groups can have restricted rotation. If the rate of interconversion between these conformers is on the same timescale as the NMR experiment, it can lead to broadened signals.
Mitigation Strategies:
-
Thorough Purification: Ensure a robust aqueous workup to remove all soluble acids and bases. Purification via column chromatography is highly recommended to separate the nonpolar product from polar starting materials and the more polar mono-substituted byproduct.
-
Variable Temperature (VT) NMR: To diagnose conformational exchange, acquire NMR spectra at different temperatures. If the broadening is due to conformational isomers, the peaks may sharpen into distinct sets of signals at low temperatures or coalesce into a single sharp signal at higher temperatures.
Visualized Workflows and Pathways
Diagram 1: Synthetic Pathway and Artifact Formation
This diagram illustrates the reductive amination process leading to the desired di-substituted product and highlights the formation of the common mono-substituted artifact.
Caption: Synthetic pathway showing mono- and di-substitution.
Diagram 2: Troubleshooting Workflow for Impurity Identification
This workflow provides a logical sequence of steps to identify an unknown artifact observed in your analytical data.
Caption: A decision tree for troubleshooting unknown impurities.
Validated Experimental Protocols
Protocol 1: Synthesis via One-Pot Reductive Amination
This protocol is adapted from standard reductive amination procedures and optimized for this specific synthesis.[9][15]
Materials:
-
2,3,4-trimethoxybenzaldehyde (2.0 eq)
-
Piperazine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.2 - 2.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add piperazine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Add 2,3,4-trimethoxybenzaldehyde (2.0 eq) to the solution and stir for 20-30 minutes at room temperature.
-
In portions, carefully add sodium triacetoxyborohydride (2.2-2.5 eq) to the stirring mixture. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the mono-substituted intermediate.
-
Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Triethylamine (optional, to prevent streaking)
Procedure:
-
Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a nonpolar mobile phase (e.g., 100% Hexanes).
-
Gradually increase the polarity of the mobile phase with a gradient of ethyl acetate (e.g., 0% to 40% ethyl acetate in hexanes). Adding 0.5-1% triethylamine to the mobile phase can improve peak shape for amines.
-
Collect fractions and analyze by TLC to identify those containing the pure, di-substituted product (which is less polar than the mono-substituted artifact).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
References
- Technical Support Center: Synthesis of Piperazine Deriv
- Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
- Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research.
- This compound. LGC Standards.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor.
- This compound | 1257-19-8. Biosynth.
- Reductive amin
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports.
- 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. PubChem.
- Synthesis of trimetazidine hydrochloride impurity B by conventional method.
- This compound. ChemicalBook.
- This compound. ChemBK.
- 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride. Sigma-Aldrich.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination - Common Conditions.
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank.
Sources
- 1. jocpr.com [jocpr.com]
- 2. This compound [lgcstandards.com]
- 3. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. This compound CAS#: 1257-19-8 [m.chemicalbook.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Enhancing the Biological Activity of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and strategic guidance for optimizing the experimental utility and biological activity of this compound. Our approach is rooted in explaining the causality behind experimental choices, ensuring you can not only follow protocols but also adapt them to your specific research needs.
Section 1: Foundational Knowledge & Core FAQs
This section addresses the most common initial questions regarding this compound, providing the foundational knowledge necessary for effective experimentation.
Q1: What is this compound and how does it relate to Trimetazidine?
A1: this compound, also known as Hexametazidine, is a symmetrically substituted piperazine derivative.[1] It is most commonly encountered in pharmaceutical science as a process impurity or related substance in the synthesis of Trimetazidine.[2][3]
-
Trimetazidine is a mono-substituted piperazine, specifically 1-(2,3,4-trimethoxybenzyl)piperazine.[4] It is an established anti-ischemic drug that optimizes myocardial energy metabolism.[3][4]
-
This compound is the di-substituted analog, where both nitrogen atoms of the piperazine ring are bonded to a 2,3,4-trimethoxybenzyl group.[1] During the synthesis of Trimetazidine, if the reaction conditions are not carefully controlled, this di-substituted product can form as a significant byproduct.[5]
Q2: What are the known biological activities and primary mechanisms of action of this compound?
A2: While less studied than Trimetazidine, this compound has demonstrated distinct biological activities, primarily related to cardiovascular function. It has been shown to possess inotropic properties, meaning it can increase the force of contraction of the heart muscle.[6] This effect is believed to be mediated by an increase in intracellular calcium levels.[6] Additionally, the compound has shown protective effects against lipid peroxidation and the ability to inhibit creatine kinase activity, suggesting a role in mitigating cellular damage under stress conditions.[6] Given that piperazine is a versatile scaffold, its derivatives are known to exhibit a wide range of pharmacological activities, making this compound a candidate for broader investigation.[7][8]
Q3: What is the single most common challenge researchers face when working with this compound in biological assays?
A3: The most significant and frequent challenge is its poor aqueous solubility . Like many complex organic molecules developed in modern drug discovery pipelines, this compound is lipophilic.[9][10] This poor solubility can lead to several experimental artifacts and misinterpretations:
-
Precipitation in Aqueous Buffers: The compound may fall out of solution in cell culture media or assay buffers, drastically reducing its effective concentration at the target site.
-
Inaccurate Potency Measurement: The measured IC50 or EC50 values may be artificially high, not reflecting the true potency of the compound but rather its solubility limit.
-
Low and Erratic Bioavailability: In animal studies, poor solubility leads to low dissolution in the gastrointestinal tract, resulting in poor absorption and inconsistent plasma concentrations.[11]
The following sections will provide detailed, actionable strategies to overcome this critical challenge.
Section 2: Troubleshooting Poor Solubility and Enhancing Bioavailability
Low solubility is not just an inconvenience; it is a barrier to obtaining reliable data. This section provides a systematic approach to addressing this issue, from initial in vitro assays to in vivo studies.
Problem: My compound shows low or inconsistent activity in my in vitro (e.g., cell-based) assay.
Causality: The likely culprit is that the compound is precipitating in your aqueous assay medium. The nominal concentration you believe you are testing is not the actual concentration interacting with the cells or proteins. The effective concentration is capped at the compound's solubility limit in that specific medium.
Solution Workflow: Selecting a Solubilization Strategy
The choice of a solubilization strategy depends on the experimental context, particularly the tolerance of your biological system (e.g., cells, enzymes) to various excipients.
Caption: Decision workflow for troubleshooting in vitro solubility issues.
Protocol: Preparing an Optimized Stock Solution for Cell-Based Assays
This protocol uses a co-solvent approach, a common and effective starting point for enhancing solubility.
-
Primary Stock Preparation: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication. Store this stock at -20°C or -80°C.
-
Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of the primary stock in 100% DMSO. This step minimizes the volume of concentrated DMSO added to your final assay.
-
Final Working Solution Preparation: Serially dilute the intermediate stock into your cell culture medium or assay buffer. Crucially, add the DMSO stock to the aqueous medium (not the other way around) while vortexing to promote rapid dispersion and prevent localized precipitation.
-
Final Solvent Concentration Check: Ensure the final concentration of DMSO in your assay is non-toxic to your cells, typically well below 0.5% (v/v). Run a vehicle control (medium + same final DMSO concentration) to confirm the solvent has no effect on the experimental outcome.
-
Visual Inspection: Before adding to cells, visually inspect the final working solutions for any signs of precipitation (cloudiness, particulates). If precipitation is observed, a more advanced formulation strategy is required.
Data Presentation: Common Formulation Strategies for Preclinical Studies
| Strategy | Mechanism of Action | Advantages | Common Issues & Considerations |
| pH Modification | For ionizable compounds, adjusting the pH can convert the molecule to its more soluble salt form.[12] | Simple to implement, effective for acidic or basic drugs. | Not applicable to neutral molecules; potential for pH to affect biological system. |
| Co-solvents | Water-miscible organic solvents (e.g., PEG-400, ethanol) reduce the polarity of the aqueous vehicle, increasing solubility.[12] | Well-established, predictable behavior. | Potential for solvent toxicity at higher concentrations. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous phase.[12] | Highly effective for very lipophilic compounds. | Can interfere with certain assays; potential for cell lysis at high concentrations. |
| Cyclodextrins | Form inclusion complexes where the drug resides in the hydrophobic core of the cyclodextrin molecule.[12][13] | Can significantly increase solubility; low toxicity. | Can be expensive; complex formation is an equilibrium process. |
| Lipid-Based Systems (SEDDS) | The drug is pre-dissolved in a mixture of oils and surfactants, which spontaneously forms a microemulsion in aqueous media.[13][14] | Excellent for in vivo oral delivery; enhances absorption. | Complex formulation development; may not be suitable for all in vitro systems. |
Section 3: Optimizing Synthesis and Enhancing Potency
For researchers interested in synthesizing the compound or developing more potent analogs, this section provides guidance on chemical strategy.
Q: My synthesis of Trimetazidine is contaminated with this compound. How can I control the reaction to favor one product over the other?
A: This is a classic challenge in amine alkylation. The key is controlling the stoichiometry and reaction conditions. The reaction is typically a reductive amination between 2,3,4-trimethoxybenzaldehyde and piperazine.[5][15]
-
To Synthesize Trimetazidine (Mono-substituted): A large excess of piperazine should be used (e.g., >4 moles of piperazine per mole of aldehyde).[15] This ensures that an aldehyde molecule is statistically much more likely to react with an un-substituted piperazine than with a newly formed Trimetazidine molecule.
-
To Synthesize this compound (Di-substituted): The stoichiometry should be shifted to approximately 2 moles of 2,3,4-trimethoxybenzaldehyde per mole of piperazine. The reaction often requires higher temperatures and longer reaction times to drive the second substitution.[2]
Workflow: Synthesis and Purification of 1,4-BTMP
Caption: General workflow for synthesis and purification of 1,4-BTMP.
Q: How can the core structure be modified to create analogs with potentially higher potency or different activity?
A: A Structure-Activity Relationship (SAR) study is the next logical step. The 1,4-BTMP scaffold offers several sites for modification to probe interactions with biological targets. Piperazine-based drug design often focuses on modulating pharmacokinetics and target engagement through strategic substitutions.[16][17]
Diagram: Potential Sites for SAR Modification
Caption: Key modification sites on the 1,4-BTMP scaffold for SAR studies.
-
Position 1 (Aromatic Rings): The trimethoxy substitution pattern is a key feature. Systematically altering these groups (e.g., replacing methoxy with halogens, trifluoromethyl, or other groups) can modulate the electronic properties and lipophilicity of the molecule, which can significantly impact target binding and cell permeability.[9][16]
-
Position 2 (Benzyl Linker): While more synthetically challenging, altering the linker between the piperazine and the aromatic ring could influence the compound's conformational flexibility and its ability to fit into a target's binding pocket.
-
Position 3 (Piperazine Ring): Modern synthetic methods allow for the direct C-H functionalization of the piperazine ring itself.[17] This advanced strategy allows for the introduction of substituents that can fine-tune solubility, block metabolic pathways, or introduce new vectors for target interaction.
By systematically exploring these modifications, researchers can develop a deeper understanding of the SAR and potentially identify new analogs with enhanced biological activity.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. JOCPR. Available at: [Link]
-
PubMed. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. National Library of Medicine. Available at: [Link]
-
Wiley Online Library. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley. Available at: [Link]
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
-
The Pharma Review. (n.d.). The Role of Piperazine Derivatives in Drug Discovery. The Pharma Review. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
ChemBK. (2024). This compound. ChemBK. Available at: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride. Google Patents.
- Google Patents. (n.d.). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. Google Patents.
-
MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]
-
ResearchGate. (2025). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. ResearchGate. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. JMCS. Available at: [Link]
-
MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
Sources
- 1. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chembk.com [chembk.com]
- 4. Trimetazidine | 5011-34-7 [chemicalbook.com]
- 5. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride - Google Patents [patents.google.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buy 1-(3,4,5-Trimethoxybenzyl)piperazine | 52146-35-7 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 16. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Interpreting unexpected results with 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Welcome to the technical support center for 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound. Our goal is to equip you with the knowledge to anticipate, interpret, and resolve unexpected experimental outcomes.
Introduction to this compound
This compound is a symmetrical molecule belonging to the piperazine class of compounds. It is structurally related to trimetazidine, a well-known anti-ischemic drug, and is often considered an impurity (Impurity B) in the synthesis of trimetazidine.[1] While its primary pharmacological profile is not as extensively characterized as trimetazidine, it is known to possess inotropic properties, meaning it can affect the force of muscular contractions, particularly in the heart.[2] Its structure, featuring two trimethoxybenzyl moieties, suggests potential for a range of biological activities and also presents specific challenges in experimental design and execution.
This guide will delve into common issues encountered during the use of this compound, providing both practical solutions and the underlying scientific rationale.
Troubleshooting Guide: Interpreting Unexpected Results
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Q1: My compound precipitated out of solution when I added it to my aqueous assay buffer or cell culture medium. What's happening and how can I fix it?
A1: This is a common issue for many organic compounds with limited aqueous solubility. This compound is known to be only slightly soluble in certain organic solvents like chloroform and heated methanol, which strongly suggests poor solubility in water-based solutions.[3]
Underlying Cause: The large, hydrophobic trimethoxybenzyl groups contribute to the molecule's low aqueous solubility. When a concentrated stock solution (likely in a solvent like DMSO) is diluted into an aqueous environment, the compound can crash out of solution if its solubility limit is exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Detailed Protocols:
Protocol 1: Determining Kinetic Solubility
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Add your experimental aqueous buffer or cell culture medium to each well, ensuring the final DMSO concentration is consistent and below 0.5%.
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).[4]
-
Analysis: The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit. Your experimental concentrations should be kept below this limit.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
High-Concentration Stock: Prepare a 10 mM stock in 100% DMSO.
-
Intermediate Dilution: Create an intermediate dilution of your highest desired concentration in your cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you would first create a 100 µM intermediate solution with 1% DMSO.
-
Serial Dilutions in Medium: Perform serial dilutions from this intermediate solution using cell culture medium. This ensures a constant, low DMSO concentration across all your final concentrations.[5]
Q2: I'm observing unexpected or inconsistent biological activity, especially in longer-term experiments (e.g., >24 hours in cell culture). Could the compound be degrading?
A2: Yes, degradation is a plausible explanation. The trimethoxybenzyl moieties in the molecule can be susceptible to both chemical and metabolic degradation.
Underlying Cause:
-
Chemical Instability: Benzyl groups with multiple electron-donating methoxy groups can be prone to oxidation or acid-catalyzed degradation.[6] Exposure to light can also cause degradation of photosensitive compounds.
-
Metabolic Instability: The methoxy groups are prime targets for metabolic enzymes, particularly cytochrome P450s (CYPs), which can lead to O-demethylation.[7][8] This would alter the structure of the compound, likely affecting its biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating compound instability.
Experimental Protocol: Assessing Compound Stability with LC-MS
-
Incubation: Incubate this compound in your experimental system (e.g., cell culture medium with cells) for various time points (e.g., 0, 2, 8, 24 hours).
-
Sample Collection: At each time point, collect an aliquot of the medium or cell lysate.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the compound and any potential metabolites.
-
LC-MS Analysis: Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the parent compound's peak area over time indicates degradation. Look for the appearance of new peaks that could correspond to metabolites (e.g., a mass shift corresponding to the loss of one or more methyl groups).
Q3: My results in a cardiovascular model are unexpected. The compound is showing a positive inotropic effect, but I was expecting something else. Is this plausible?
A3: Yes, a positive inotropic effect is a known property of this compound.[2]
Underlying Cause: The compound has been shown to increase the force of contraction of heart muscle, likely by increasing intracellular calcium levels.[2] This is a direct pharmacological effect of the molecule.
Interpreting the Results:
-
On-Target Effect: If your experiment is designed to measure cardiac contractility, this is likely an on-target effect.
-
Off-Target Effect: If you are investigating a different biological pathway (e.g., anti-inflammatory effects in cardiac cells), the inotropic effect could be a confounding factor.
Considerations for Experimental Design:
-
Dose-Response: Perform a careful dose-response study to understand the concentration at which the inotropic effects become apparent.
-
Negative Controls: Use appropriate negative controls, including the vehicle and a structurally related but inactive compound if available.
-
Mechanism of Action Studies: To further understand the inotropic effect, you could investigate its impact on:
-
Calcium transients in isolated cardiomyocytes.
-
The activity of key ion channels involved in cardiac excitation-contraction coupling (e.g., L-type calcium channels, sodium-calcium exchanger).
-
Phosphorylation status of proteins involved in calcium handling (e.g., phospholamban).
-
Potential for Adverse Effects: It is important to be aware that positive inotropic agents can sometimes have adverse effects, such as arrhythmias or increased myocardial oxygen demand.[9][10]
Q4: I'm seeing effects that seem unrelated to my primary hypothesis, such as changes in cell signaling pathways that I didn't anticipate. Could this be due to off-target effects?
A4: Yes, off-target effects are a strong possibility with piperazine-based compounds.
Underlying Cause: The piperazine scaffold is a common feature in many centrally active drugs and is known to interact with a variety of receptors and transporters, particularly those for monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine).[11][12] While the specific off-target profile of this compound is not well-documented, it is prudent to consider this possibility.
Strategies for Investigating Off-Target Effects:
-
Literature Review: Broaden your literature search to include off-target effects of trimetazidine and other piperazine derivatives.
-
Pharmacological Profiling: If resources permit, consider screening the compound against a panel of common off-target receptors and enzymes.
-
Competitive Binding Assays: If you suspect interaction with a specific receptor, perform competitive binding assays with a known ligand for that receptor.
-
Use of Antagonists: If you hypothesize an off-target effect is mediated by a specific receptor, see if a known antagonist for that receptor can block the unexpected effect of your compound.
Frequently Asked Questions (FAQs)
Q: What is the purity of commercially available this compound?
A: As this compound is often sold as a reference standard for trimetazidine impurity B, it is typically of high purity (e.g., >98%).[13] However, it is always best to consult the certificate of analysis provided by the supplier. Be aware that impurities from the synthesis, such as mono-substituted piperazine or unreacted starting materials, could be present at low levels.[1]
Q: What are the recommended storage conditions for this compound?
A: Based on its chemical structure, it is advisable to store this compound in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8°C) for long-term storage.[14]
Q: Can I use this compound in vivo?
A: Yes, but with careful consideration. Its poor aqueous solubility may necessitate a specific formulation (e.g., using co-solvents or excipients). Its potential for metabolic degradation should also be considered when designing the dosing regimen and interpreting pharmacokinetic data. The known inotropic effects warrant careful monitoring of cardiovascular parameters in animal studies.
Summary of Key Parameters
| Parameter | Value/Information | Source |
| Molecular Formula | C₂₄H₃₄N₂O₆ | [2] |
| Molecular Weight | 446.5 g/mol | [2] |
| Common Name | Trimetazidine Impurity B | [1] |
| Solubility | Slightly soluble in chloroform and heated methanol. Likely poor aqueous solubility. | [3] |
| Known Biological Activity | Positive inotropic effects. | [2] |
| Potential for Instability | Susceptible to chemical and metabolic (CYP-mediated) degradation of trimethoxybenzyl groups. | [6][7][8] |
| Potential for Off-Target Effects | As a piperazine derivative, may interact with monoamine receptors and transporters. | [11][12] |
References
- Chiodi, D., & Ishihara, Y. (2020). The role of the methoxy group in approved drugs. Expert Opinion on Drug Discovery, 15(11), 1347-1363.
- Ghafourian, T. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals, 11(4), 113.
- Mwangi, J. N., & Gitu, P. M. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE.
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of piperazine derivatives as messy drugs. Retrieved from [Link]
- Colucci, W. S., & Garan, H. (1990). Techniques for assessing inotropic effects of drugs in patients with heart failure: application to the evaluation of nicardipine. Journal of the American College of Cardiology, 15(5), 1137-1144.
-
Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]
- Ciapponi, A., Pizarro, R., & Harrison, J. (2017). Trimetazidine for stable angina.
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
- Teerlink, J. R. (2017). Why has positive inotropy failed in chronic heart failure? Lessons from prior inotrope trials. European Journal of Heart Failure, 19(2), 193-195.
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Retrieved from [Link]
-
Cleveland Clinic. (2022, May 17). Inotropes: Types, Purpose and Side Effects. Retrieved from [Link]
-
MDPI. (2024, June 26). Inotropic Agents: Are We Still in the Middle of Nowhere?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trimetazidine. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (2025). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
-
WhiteBoard Medicine. (2025, August 29). Comprehensive Overview Of 5 Different Inotropes | Clinical Medicine [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lack of effects of trimetazidine on systemic hemodynamics in patients with coronary artery disease: a placebo-controlled study. PubMed. Retrieved from [Link]
-
De Gruyter. (n.d.). Quantitative Structure-Activity Relationship Analysis of the Substituent Effects on the Binding Affinity of Derivatives of Trimetazidine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Retrieved from [Link]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trimetazidine protects against cardiac ischemia/reperfusion injury via effects on cardiac miRNA-21 expression, Akt and the Bcl-2/Bax pathway. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Piperazine Derivative PMS1339 Exhibits Tri-Functional Properties and Cognitive Improvement in Mice. PubMed. Retrieved from [Link]
-
PEXACY International Journal of Pharmaceutical Science. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025). In vitro Biological Investigations of Novel Piperazine Based Heterocycles. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. biosynth.com [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Inotropic Agents: Are We Still in the Middle of Nowhere? [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Why has positive inotropy failed in chronic heart failure? Lessons from prior inotrope trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [lgcstandards.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Confirming the Biological Target of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
In the landscape of drug discovery, the piperazine scaffold is a privileged structure, renowned for its versatility and presence in a multitude of clinically significant agents.[1][2][3] However, this versatility often implies a degree of promiscuity, making the precise identification of a novel derivative's biological target a critical and challenging endeavor. This guide focuses on 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine , a symmetrical derivative also known as Hexametazidine. While structurally related to the metabolic modulator Trimetazidine[4][5], preliminary data suggests it possesses inotropic properties, hinting at a direct role in modulating intracellular calcium levels.[6]
Part 1: A Logic-Driven Workflow for Target Validation
Confirming a biological target is not a single experiment but a systematic process of evidence accumulation. The goal is to build a "preponderance of evidence" case that moves from broad interaction down to specific, functional modulation. The workflow below represents a robust, multi-tiered strategy to de-risk and validate a hypothesized target.
The causality is as follows: we begin with computational predictions to generate testable hypotheses (in silico). We then confirm a physical interaction with the purified target (Biochemical Assays). Next, we verify that this interaction leads to a functional consequence in a living cell (Cellular Functional Assays). Finally, we assess the compound's specificity to ensure the observed effects are not due to widespread, non-specific activity (Selectivity & Off-Target Profiling).
Caption: Target validation workflow from hypothesis to confirmation.
Part 2: Comparative Analysis with Established Modulators
To understand the unique pharmacological profile of our test compound, it must be compared head-to-head with well-characterized alternatives. The choice of comparators is critical for contextualizing the data.
-
Verapamil: A phenylalkylamine that acts as a classical L-type voltage-gated calcium channel (Caᵥ1.2) blocker. It serves as a positive control for direct channel inhibition.
-
Trimetazidine: The closest structural analog. Its primary anti-ischemic effect is not from channel blockade but from inhibiting fatty acid oxidation, making it an excellent negative control for direct calcium modulation and a test for metabolic activity.[5][7]
-
JTV-519 (K201): A 1,4-benzothiazepine derivative that modulates intracellular calcium not by blocking influx, but by stabilizing the ryanodine receptor (RyR2) on the sarcoplasmic reticulum, preventing diastolic Ca²⁺ leak.[8][9][10] This provides a mechanistic alternative for arrhythmia control.
Data Presentation: Towards a Target Profile
The following tables outline the crucial data points needed to build a compelling case. Researchers should populate these tables with their experimental data on this compound.
Table 1: Comparative Binding Affinity to Key Calcium Channels This assay determines if the compounds physically bind to the intended protein targets.
| Compound | Target | Binding Affinity (Kᵢ, nM) | Assay Method | Reference |
| This compound | Caᵥ1.2 (L-type) | Experimental Data | Radioligand Displacement | - |
| Caᵥ2.2 (N-type) | Experimental Data | Radioligand Displacement | - | |
| Caᵥ3.2 (T-type) | Experimental Data | Radioligand Displacement | - | |
| Verapamil | Caᵥ1.2 (L-type) | ~20-50 | [³H]-Verapamil Binding | [11] |
| Trimetazidine | Caᵥ1.2 (L-type) | >10,000 (Inactive) | Radioligand Displacement | - |
| JTV-519 (K201) | RyR2 | ~50-100 | [³H]-Ryanodine Binding | [12] |
Table 2: Comparative In Vitro Functional Potency This assay measures the concentration-dependent functional effect of the compound on cellular activity.
| Compound | Assay Type | Cell Line | Functional Readout | Potency (IC₅₀, µM) | Reference |
| This compound | Patch-Clamp | HEK293-Caᵥ1.2 | Ica Current Inhibition | Experimental Data | - |
| Calcium Influx | Cardiomyocytes | Fluo-4 Fluorescence | Experimental Data | - | |
| Verapamil | Patch-Clamp | HEK293-Caᵥ1.2 | Ica Current Inhibition | ~0.1-1 | [11] |
| Trimetazidine | Patch-Clamp | HEK293-Caᵥ1.2 | Ica Current Inhibition | >100 (Inactive) | - |
| JTV-519 (K201) | Calcium Spark | Cardiomyocytes | Spark Frequency | ~0.3-1 | [9][10] |
Part 3: Key Experimental Protocols
Trustworthy data comes from robust, well-controlled protocols. Below are methodologies for the two core functional assays required to validate the hypothesis.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This technique provides the gold-standard measure of a compound's direct effect on ion channel currents.
Objective: To measure the inhibitory effect of this compound on L-type calcium channel (Caᵥ1.2) currents.
Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., HEK293) heterologously expressing the human Caᵥ1.2 channel subunits. Culture cells to 70-80% confluency.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 120 Choline-Cl, 20 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH). Barium (Ba²⁺) is used as the charge carrier to increase current size and eliminate Ca²⁺-dependent inactivation.
-
Internal Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH). Cesium (Cs⁺) is used to block outward potassium currents.
-
-
Recording:
-
Establish a whole-cell gigaseal (>1 GΩ) on a single cell.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit Ba²⁺ currents by applying a 200 ms depolarizing step to 0 mV every 10 seconds.
-
Establish a stable baseline current for at least 3 minutes.
-
-
Compound Application:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute in the external solution to final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Perfuse the cell with increasing concentrations of the compound, allowing the current to reach a steady-state at each concentration.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (Verapamil).
-
-
Data Analysis: Measure the peak current amplitude at each concentration. Normalize the data to the baseline current and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Fluorescence-Based Calcium Influx Assay
This cellular assay confirms target engagement in a more physiological context using a fluorescent indicator.
Objective: To measure the inhibition of depolarization-induced calcium influx in a relevant cell type (e.g., primary cardiomyocytes or a cardiac cell line).
Methodology:
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (a calcium-sensitive dye) and Pluronic F-127 (to aid dispersion) in a physiological salt solution (e.g., Hank's Balanced Salt Solution).
-
Remove culture medium, wash cells, and incubate with the loading buffer for 45-60 minutes at 37°C.
-
-
Compound Incubation: Wash away excess dye and add buffer containing the test compound at various concentrations. Incubate for 15-20 minutes. Include vehicle and positive controls.
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to excite at ~490 nm and measure emission at ~520 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
-
Cell Depolarization: Inject a high-potassium stimulation buffer (e.g., replacing NaCl with KCl) to open voltage-gated calcium channels.
-
Data Analysis: Measure the peak fluorescence intensity after stimulation. Subtract the baseline reading. Normalize the data to the vehicle control response and calculate the IC₅₀ for the inhibition of calcium influx.
Part 4: Mechanistic Insights & Signaling Pathways
Understanding where a compound acts is key to predicting its therapeutic effect and potential side effects. In a cardiac myocyte, calcium signaling is a tightly orchestrated process involving both influx from outside the cell and release from internal stores.
The diagram below illustrates the key players in cardiac excitation-contraction coupling. An action potential depolarizes the membrane, opening L-type calcium channels (the putative target of our compound). The resulting influx of Ca²⁺ (the "trigger Ca²⁺") activates Ryanodine Receptors (RyR2) on the sarcoplasmic reticulum, causing a large release of stored Ca²⁺ (the "spark"), which ultimately drives muscle contraction. Verapamil directly blocks the L-type channel, reducing trigger Ca²⁺. In contrast, JTV-519 acts on RyR2 to prevent aberrant Ca²⁺ leak during the resting phase (diastole). Our experimental workflow is designed to pinpoint which of these (or other) nodes this compound modulates.
Caption: Key nodes in cardiac calcium signaling and drug targets.
Conclusion
This guide outlines a comprehensive and rigorous strategy for confirming the biological target of This compound . By following a logical workflow from binding to function and performing head-to-head comparisons against well-defined pharmacological agents, researchers can build a high-confidence profile of this novel compound. The presented protocols and comparative framework provide the necessary tools to move beyond speculation and establish whether this molecule is indeed a novel calcium channel blocker, a modulator of intracellular stores, or acts via an entirely different mechanism. This foundational knowledge is paramount for any further drug development efforts.
References
-
Synthesis and Biological Evaluation of 1-(2-hydroxy-3-phenyloxypropyl)piperazine Derivatives as T-type Calcium Channel Blockers. (n.d.). PubMed. Retrieved from [Link]
-
Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers. (2013). PubMed. Retrieved from [Link]
-
Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. (2020). PubMed Central. Retrieved from [Link]
-
Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. (2018). PubMed Central. Retrieved from [Link]
-
JTV-519. (n.d.). Wikipedia. Retrieved from [Link]
-
K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. (2016). Molecular Pharmacology. Retrieved from [Link]
- Diarylamine derivatives as calcium channel blockers. (2005). Google Patents.
-
JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium. (2012). PubMed Central. Retrieved from [Link]
-
JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium. (2012). British Journal of Pharmacology. Retrieved from [Link]
-
K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. (2007). Biochemical Journal. Retrieved from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. (1987). PubMed. Retrieved from [Link]
-
This compound. (2024). ChemBK. Retrieved from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
-
1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Trimetazidine | 5011-34-7 [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. JTV-519 - Wikipedia [en.wikipedia.org]
- 9. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20050227999A1 - Diarylamine derivatives as calcium channel blockers - Google Patents [patents.google.com]
- 12. portlandpress.com [portlandpress.com]
A Comparative Guide to Piperazine Derivatives: Metabolic Modulation vs. Direct Ion Channel Blockade
For researchers and drug development professionals, the piperazine scaffold represents a cornerstone of modern medicinal chemistry, offering a versatile platform for designing novel therapeutics.[1][2] This guide provides an in-depth comparison of two distinct classes of piperazine derivatives, contrasting the metabolic modulator 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine and its well-studied mono-substituted analog, Trimetazidine, with piperazine-based direct calcium channel blockers. We will explore their divergent mechanisms of action, supported by experimental data, and provide detailed protocols for their evaluation.
Introduction: The Versatility of the Piperazine Ring
The six-membered piperazine ring, with its two nitrogen atoms at opposite positions, is a privileged structure in drug discovery.[3] This moiety imparts favorable pharmacokinetic properties, including improved solubility and bioavailability, and allows for di-substitution, enabling the fine-tuning of pharmacological activity.[1] Piperazine derivatives have been successfully developed for a wide range of therapeutic areas, including antipsychotics, antihistamines, and antianginal agents.[3] This guide will focus on two distinct pharmacological strategies achieved through modification of the piperazine core: metabolic modulation and direct voltage-gated calcium channel antagonism.
Part 1: Metabolic Modulation - The Case of Trimetazidine and its Symmetrical Analog
This compound , also known as Hexametazidine, is a symmetrically substituted piperazine derivative.[4] While direct pharmacological data for this specific compound is limited in publicly available literature, it is primarily recognized as a process impurity in the synthesis of its mono-substituted counterpart, Trimetazidine .[5][6] Trimetazidine is a well-established antianginal agent with a unique mechanism of action that sets it apart from traditional cardiovascular drugs.[7]
Mechanism of Action: A Shift in Cellular Metabolism
Unlike classical antianginal drugs that act by altering hemodynamics, Trimetazidine exerts its therapeutic effects by optimizing cellular energy metabolism.[8] During myocardial ischemia, a lack of oxygen forces cardiac cells to switch from aerobic glucose oxidation to less efficient fatty acid β-oxidation for ATP production. This leads to the accumulation of toxic metabolites and intracellular acidosis, impairing cardiac function.[7]
Trimetazidine inhibits the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid β-oxidation pathway.[9] This inhibition shifts the heart's energy metabolism back towards the more oxygen-efficient glucose oxidation pathway, thereby producing more ATP for the same amount of oxygen consumed.[9][10] This metabolic reprogramming helps to maintain cellular homeostasis and protect cardiomyocytes from ischemic damage.[5]
Signaling Pathway: Trimetazidine's Metabolic Shift
Caption: Structure-Activity Relationship of Piperazine Calcium Channel Blockers.
Comparative Performance Data
The following table summarizes the key differences in the pharmacological profiles of Trimetazidine (representing the metabolic modulator class) and a representative T-type calcium channel blocker from the piperazine family.
| Feature | Trimetazidine | Piperazine T-Type Calcium Channel Blocker (Representative) |
| Primary Target | Long-chain 3-ketoacyl-CoA thiolase (3-KAT) [9] | Voltage-Gated T-type Calcium Channels (e.g., CaV3.2) [11] |
| Mechanism of Action | Inhibition of fatty acid β-oxidation, shifting metabolism to glucose oxidation [9][10] | Direct blockade of calcium ion influx through the channel pore |
| Therapeutic Indication | Angina Pectoris [7] | Neuropathic Pain, Epilepsy [11] |
| Key In Vitro Assay | Enzyme activity assay for 3-KAT inhibition | Whole-cell patch-clamp electrophysiology for channel blockade [12] |
| Reported IC50 | ~2.5 µM for 50% inhibition of LC-3-KAT activity (reversible competitive) [13] | Varies, can be in the low micromolar to nanomolar range [11] |
Experimental Protocols
Protocol 1: In Vitro Assay for 3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition
This protocol is designed to assess the inhibitory effect of a test compound on the 3-KAT enzyme, the target of Trimetazidine.
Materials:
-
Purified mitochondrial long-chain 3-ketoacyl-CoA thiolase
-
Substrate: 3-keto-hexadecanoyl CoA (KHCoA)
-
Coenzyme A
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Test compound (e.g., Trimetazidine)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme A, and DTNB.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the 3-KAT enzyme.
-
Start the reaction by adding the substrate, KHCoA.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB by the thiol group of the released Coenzyme A.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound. [13]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channel Blockade
This protocol is the gold standard for characterizing the inhibitory activity of compounds on voltage-gated calcium channels. [9][12] Materials:
-
Cell line expressing the target T-type calcium channel subtype (e.g., HEK293 cells stably expressing CaV3.2)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pulling micropipettes
-
Micromanipulator
-
External recording solution (containing, for example, NaCl, CsCl, MgCl2, HEPES, BaCl2, and glucose) [14]* Internal pipette solution (containing, for example, CsCl, MgCl2, HEPES, EGTA, and ATP)
-
Test compound
Procedure:
-
Culture the cells expressing the target calcium channel on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a micropipette with a resistance of 2-5 MΩ and fill it with the internal solution.
-
Under visual control, approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where the T-type channels are in a closed state (e.g., -100 mV).
-
Apply depolarizing voltage steps to elicit T-type calcium currents.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the calcium currents in the presence of the compound and measure the degree of inhibition.
-
Construct a concentration-response curve and calculate the IC50 value. [12]
Experimental Workflow: Whole-Cell Patch-Clamp
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. Structure-activity studies on the protection of Trimetazidine derivatives modified with nitroxides and their precursors from myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimetazidine | C14H22N2O3 | CID 21109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trimetazidine–Profen Hybrid Molecules: Synthesis, Chemical Characterization, and Biological Evaluation of Their Racemates [mdpi.com]
- 9. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Whole-cell patch-clamp recording of voltage-sensitive Ca²⁺ channel currents in single cells: heterologous expression systems and neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beneficial effects of trimetazidine in ex vivo working ischemic hearts are due to a stimulation of glucose oxidation secondary to inhibition of long-chain 3-ketoacyl coenzyme a thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In the landscape of neuroprotective drug discovery, piperazine derivatives have emerged as a promising class of compounds. Their versatile scaffold allows for structural modifications that can modulate a range of biological activities. This guide provides a comparative study of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, a significant impurity of the anti-ischemic drug Trimetazidine, and its structurally related compounds. We will delve into their chemical properties, known biological activities, and the experimental methodologies used to evaluate their neuroprotective potential. This analysis aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical series.
Introduction to the Bis-benzylpiperazine Scaffold
The bis-benzylpiperazine core, characterized by a central piperazine ring symmetrically substituted with two benzyl groups, represents an intriguing pharmacophore. The nature and position of substituents on the benzyl rings can significantly influence the compound's physicochemical properties and biological targets. This structural motif is present in compounds with a wide array of pharmacological effects, from cardiovascular to central nervous system activities. Our focus here is on the neuroprotective potential of this scaffold, a therapeutic area of critical unmet need.
The Benchmark Compound: Trimetazidine
Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) is a well-established anti-anginal agent that has garnered significant attention for its neuroprotective properties.[1] Its mechanism of action is primarily attributed to its ability to optimize cellular energy metabolism under ischemic conditions.[2] However, a growing body of evidence highlights its antioxidant, anti-inflammatory, and anti-apoptotic effects as key contributors to its neuroprotective profile.[3][4]
Neuroprotective Mechanisms of Trimetazidine
Trimetazidine's neuroprotective effects are multi-faceted and have been demonstrated in various preclinical models of neurological disorders.
-
Antioxidant Activity: Trimetazidine has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4] This antioxidant action helps to mitigate the neuronal damage caused by oxidative stress, a common pathological feature in neurodegenerative diseases and stroke.
-
Anti-inflammatory Effects: Neuroinflammation is a critical component of many neurological disorders. Trimetazidine has been found to suppress the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4] It has also been shown to inhibit the TLR4/NF-κB signaling pathway, a key regulator of the inflammatory response in the brain.[5]
-
Anti-apoptotic Effects: By preserving mitochondrial function and reducing oxidative stress, Trimetazidine helps to prevent the activation of apoptotic pathways in neuronal cells.
These mechanisms collectively contribute to its observed efficacy in preclinical models of cerebral ischemia and other neurodegenerative conditions.[2][6]
The Compound of Interest: this compound (Trimetazidine Impurity B)
This compound, also known as Trimetazidine Impurity B, is a molecule of significant interest due to its structural relationship to Trimetazidine.[7] It is formed during the synthesis of Trimetazidine and is considered a key process-related impurity.[7] Structurally, it features two 2,3,4-trimethoxybenzyl groups attached to the piperazine nitrogen atoms, in contrast to the single substituted benzyl group in Trimetazidine.
Known Biological Activity
While extensively documented as a pharmaceutical impurity, dedicated studies on the specific neuroprotective activity of this compound are limited in publicly available literature. However, its structural similarity to Trimetazidine suggests that it may possess some degree of biological activity. One source mentions that Hexametazidine (a synonym for this compound) has myocardium protection effects.[] Further investigation is warranted to fully characterize its pharmacological profile, particularly in the context of neuroprotection. The presence of two trimethoxybenzyl moieties could potentially influence its potency, selectivity, and pharmacokinetic properties compared to Trimetazidine.
A Structurally Related Analog: N,N'-Dibenzylpiperazine (DBZP)
To broaden our comparative analysis, we include N,N'-dibenzylpiperazine (DBZP), another bis-benzylpiperazine derivative. DBZP is a known byproduct of benzylpiperazine (BZP) synthesis, a recreational drug.[9][10] While the benzyl rings in DBZP are unsubstituted, its core bis-benzylpiperazine structure makes it a relevant compound for comparison.
Behavioral Pharmacology of DBZP
Studies on DBZP have primarily focused on its behavioral pharmacology and abuse liability. Research has shown that DBZP can enhance memory and exhibits anxiogenic effects in mice.[10] It also displays a strong myo-relaxant effect.[10] While these studies do not directly assess neuroprotective effects against specific insults, they demonstrate that the bis-benzylpiperazine scaffold is biologically active within the central nervous system. The observed effects on memory could suggest a potential modulation of neuronal function that warrants further investigation in neuroprotection models.
Comparative Summary of Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Trimetazidine | 1-(2,3,4-trimethoxybenzyl)piperazine | C₁₄H₂₂N₂O₃ | 266.34 |
| This compound | This compound | C₂₄H₃₄N₂O₆ | 446.54 |
| N,N'-Dibenzylpiperazine (DBZP) | 1,4-Dibenzylpiperazine | C₁₈H₂₂N₂ | 266.38 |
Experimental Protocols for Evaluating Neuroprotective Activity
To facilitate further research in this area, we provide detailed protocols for key in vitro assays commonly used to assess the neuroprotective potential of novel compounds.
In Vitro Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Principle: The blue/green ABTS radical cation is reduced by the antioxidant, leading to a decrease in absorbance.
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the test compound to a 96-well plate.
-
Add the diluted ABTS radical cation solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
In Vitro Neuroprotection Assay
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay using SH-SY5Y Human Neuroblastoma Cells
This colorimetric assay is a standard method for assessing cell viability and proliferation, and it can be adapted to measure the neuroprotective effects of compounds against a neurotoxic insult.
-
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment:
-
To assess cytotoxicity, treat the cells with varying concentrations of the test compounds for 24 hours.
-
To assess neuroprotection, pre-treat the cells with the test compounds for a specific duration (e.g., 2 hours) before exposing them to a neurotoxin (e.g., H₂O₂, rotenone, or MPP⁺) for a further 24 hours.
-
-
MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
-
Visualizing the Experimental Workflow and Potential Mechanisms
To better illustrate the experimental process and the potential mechanistic pathways involved, the following diagrams are provided.
Caption: Experimental workflow for the comparative evaluation of bis-benzylpiperazine derivatives.
Caption: Potential neuroprotective mechanisms of bis-benzylpiperazine compounds.
Discussion and Future Directions
The comparative analysis of this compound and its related compounds reveals a promising, yet underexplored, area of neuroprotective drug discovery. Trimetazidine serves as a valuable benchmark, with its well-documented antioxidant, anti-inflammatory, and metabolic-modulating properties. The symmetrical bis-benzylpiperazine structure of the target compound and its analog, DBZP, suggests the potential for unique pharmacological profiles.
A significant knowledge gap exists regarding the direct neuroprotective effects of this compound. Future research should prioritize the following:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the neuroprotective efficacy of Trimetazidine, this compound, and other structurally related analogs are crucial.
-
Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their neuroprotective mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of bis-benzylpiperazine derivatives with varied substitution patterns on the benzyl rings will help to establish a clear SAR and guide the design of more potent and selective neuroprotective agents.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds in the fight against neurodegenerative diseases.
References
-
Castillo-Hernández, J. C., Velázquez-Moyado, J. A., Reyes-Ramírez, A., Ramírez-López, E. G., González-Andrade, M., & Navarrete, A. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 75(1), 30–38. [Link][9][10]
-
Foster, E. R., & Fadel, J. R. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Pharmacology Biochemistry and Behavior, 170, 1-7. [Link][9][10]
-
Pawar, S. V., & Shirodkar, S. G. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research, 4(11), 4826-4828. [Link][7]
-
SynThink Research Chemicals. (n.d.). Trimetazidine EP Impurities & USP Related Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP. Retrieved from [Link]
-
de Cássia Orlandi, L., & do Carmo, H. (2020). Metabolic study of trimetazidine using ultra-high performance liquid chromatography-tandem mass spectrometry. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
-
El-Sahar, A. E., El-Sayad, M. E., Helal, G. K., & El-Gowilly, S. M. (2024). Neuroprotective Effects of Trimetazidine against Cisplatin-Induced Peripheral Neuropathy: Involvement of AMPK-Mediated PI3K/mTOR, Nrf2, and NF-κB Signaling Axes. Pharmaceuticals, 17(8), 1029. [Link][3]
-
Zhukovskyi, O. (2023). TRIMETAZIDINE AS A NEUROPROTECTIVE AGENT IN THE COMPLEX THERAPY OF BRAIN CONCUSSION. World of Medicine and Biology, (85), 58-62. [Link][1]
-
Al-Ghanimi, A. A., & Al-Kuraishy, H. M. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 27(9), 685–693. [Link]
-
Phillips, B. U., Gatch, M. B., & Forster, M. J. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Pharmacology Biochemistry and Behavior, 170, 1-7. [Link]
-
Phillips, B. U., Gatch, M. B., & Forster, M. J. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Pharmacology Biochemistry and Behavior, 170, 1-7. [Link]
-
Abdelzaher, W. Y., El-Adl, S., El-Tanbouly, D. M., & El-Sayed, S. A. (2024). Trimetazidine attenuates neuroinflammation via TLR4/NF-KB pathway inhibition in lipopolysaccharides-induced dementia in rats. Journal of Applied Pharmaceutical Science, 14(4), 133-144. [Link][5]
-
Ahmad, S., Samim, M., Jain, S., Nidhi, & Vohora, D. (2025). Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis. Frontiers in Pharmacology, 16, 1621729. [Link]
-
Borowicz-Reutt, K., & Banach, M. (2022). Trimetazidine, an Anti-Ischemic Drug, Reduces the Antielectroshock Effects of Certain First-Generation Antiepileptic Drugs. International Journal of Molecular Sciences, 23(19), 11370. [Link]
-
Mandloi, A. S., Singour, P. K., Kawadkar, M., Ganeshpurkar, A., Dubey, N., & Jadhav, S. S. (2022). Neuroprotective effects of combined trimetazidine and progesterone on cerebral reperfusion injury. Current Research in Pharmacology and Drug Discovery, 3, 100108. [Link][6]
-
Mandloi, A. S., Singour, P. K., Kawadkar, M., Ganeshpurkar, A., Dubey, N., & Jadhav, S. S. (2022). Neuroprotective effects of combined trimetazidine and progesterone on cerebral reperfusion injury. Current Research in Pharmacology and Drug Discovery, 3, 100108. [Link][2]
-
ClinicalTrials.gov. (2023). The Effect of Trimetazidine on the Clinical Outcome of Acute Ischemic Stroke Patients. (NCT06656442). [Link]
-
Ahmad, S., Samim, M., Jain, S., Nidhi, & Vohora, D. (2025). Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis. Frontiers in Pharmacology, 16, 1621729. [Link][4]
-
Woźniak, M., & Rzepecka-Stojko, A. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 28(4), 319–328. [Link]
Sources
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. Neuroprotective effects of combined trimetazidine and progesterone on cerebral reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Trimetazidine against Cisplatin-Induced Peripheral Neuropathy: Involvement of AMPK-Mediated PI3K/mTOR, Nrf2, and NF-κB Signaling Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. jocprj.wordpress.com [jocprj.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine and its Analogs in Cardiovascular Disease Models
This guide provides a comprehensive comparison of the experimental efficacy of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, also known as Hexametazidine, with its well-characterized structural analog, Trimetazidine. We will delve into the mechanistic underpinnings of their actions, present available experimental data from relevant disease models, and provide detailed protocols for key validation assays. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents for cardiovascular diseases.
Introduction: A Tale of Two Piperazines
The piperazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Within this family, this compound and Trimetazidine present an interesting case study. Trimetazidine is a well-established anti-anginal agent, while Hexametazidine is often categorized as an impurity of Trimetazidine. However, emerging evidence suggests that Hexametazidine possesses its own distinct biological properties that warrant further investigation. This guide aims to dissect the available scientific literature to objectively compare these two molecules.
Mechanistic Divergence: A Shift in Cellular Strategy
The primary therapeutic efficacy of Trimetazidine in ischemic heart disease stems from its ability to optimize cellular energy metabolism.[1][2][3] Under ischemic conditions, the heart's energy production shifts towards less efficient fatty acid β-oxidation. Trimetazidine selectively inhibits the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in this pathway.[4] This inhibition forces a metabolic switch to glucose oxidation, which requires less oxygen to produce the same amount of ATP, thereby improving the metabolic efficiency of the ischemic myocardium.[4][5]
In contrast, the limited available data for this compound suggests a different mode of action. It has been reported to exhibit positive inotropic properties, potentially by increasing intracellular calcium levels.[6] This mechanism is distinct from Trimetazidine's metabolic modulation and suggests a more direct influence on cardiac contractility. Furthermore, Hexametazidine has been shown to protect isolated rat hearts from lipid peroxidation and inhibit creatine kinase activity, indicating a potential role in mitigating oxidative stress and cellular damage.[6]
Caption: Contrasting mechanisms of Trimetazidine and Hexametazidine.
Comparative Efficacy in Disease Models: A Data-Driven Analysis
A direct, head-to-head comparison of this compound and Trimetazidine in the same disease model is currently lacking in the published literature. However, we can infer a comparative landscape by examining the available data for each compound in relevant cardiovascular models.
Trimetazidine: A Wealth of Clinical and Preclinical Data
Trimetazidine has been extensively studied in both preclinical models of myocardial ischemia and in clinical trials for stable angina and heart failure.
| Disease Model | Key Findings | References |
| Stable Angina Pectoris | Reduces angina attack frequency, improves exercise tolerance.[7] Efficacy is comparable to other non-heart-rate-lowering antianginal agents.[2] | [7],[2] |
| Myocardial Ischemia/Reperfusion Injury | Protects against I/R injury by inhibiting excessive autophagy and preserving mitochondrial function.[8] Reduces infarct size and apoptosis. | [8] |
| Heart Failure | Improves left ventricular ejection fraction and reduces hospitalizations in patients with both ischemic and non-ischemic heart failure.[9][10] Recommended as an add-on therapy for symptomatic patients.[11][12] | [9],[10],[11],[12] |
| Pressure Overload-Induced Heart Failure (Animal Model) | Attenuates cardiac hypertrophy and dysfunction by improving myocardial metabolism via AMPK activation.[13] | [13] |
This compound: Emerging Evidence of Cardioprotective Effects
The evidence for Hexametazidine's efficacy is more preliminary and is primarily derived from ex vivo studies.
| Experimental Model | Key Findings | References |
| Isolated Rat Hearts | Exhibits positive inotropic effects, suggesting a potential role in conditions with reduced contractility.[6] | [6] |
| Isolated Rat Hearts (Chemically-induced injury) | Protects against lipid peroxidation induced by hydrogen chloride.[6] Reduces lipid peroxide formation and inhibits creatine kinase activity.[6] | [6] |
Alternative Therapeutic Agents: A Broader Perspective
To provide a more comprehensive comparison, it is useful to consider other therapeutic agents used in the management of angina and heart failure.
-
Ranolazine: An anti-anginal agent that inhibits the late sodium current. Some studies suggest Ranolazine may be more effective than Trimetazidine in controlling angina symptoms.[1] In patients with stable angina, Ranolazine was found to be superior to Trimetazidine in improving exercise duration.[2]
-
Beta-blockers: A first-line therapy for heart failure, particularly in patients with left ventricular systolic dysfunction.[11] Trimetazidine is considered an add-on therapy in this context.[11]
Experimental Protocols: Validating Cardioprotective Efficacy
The following section details the methodologies for key experiments used to evaluate the efficacy of cardioprotective agents like this compound and Trimetazidine.
Langendorff Isolated Heart Perfusion Model
This ex vivo model is crucial for studying the direct effects of compounds on the heart, independent of systemic physiological influences.[14]
Sources
- 1. medicalforummonthly.com [medicalforummonthly.com]
- 2. Comparative Study of Trimetazidine and Ranolazine as Add-On Therapy in Patients with Stable Angina | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. biomedres.us [biomedres.us]
- 6. biosynth.com [biosynth.com]
- 7. Trimetazidine in Practice: Review of the Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimetazidine protects against myocardial ischemia/reperfusion injury by inhibiting excessive autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimetazidine in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openheart.bmj.com [openheart.bmj.com]
- 11. droracle.ai [droracle.ai]
- 12. Trimetazidine Use in Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trimetazidine Attenuates Heart Failure by Improving Myocardial Metabolism via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Langendorff heart - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Reactivity Profile of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical entity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth comparative analysis of the cross-reactivity of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, a piperazine derivative with observed inotropic properties.[1] This document will delve into the structural rationale for potential off-target interactions, present a comprehensive experimental framework for assessing its selectivity, and compare its hypothetical cross-reactivity profile against relevant alternative compounds.
Introduction to this compound and the Rationale for Cross-Reactivity Assessment
This compound is a symmetrical molecule featuring a central piperazine ring flanked by two 2,3,4-trimethoxybenzyl moieties.[2][3] The piperazine scaffold is a common pharmacophore present in a wide array of clinically used drugs, spanning therapeutic areas such as antihistamines (e.g., cetirizine), antipsychotics (e.g., olanzapine), and cardiovascular agents.[4][5][6] The promiscuous nature of the piperazine ring, capable of interacting with various receptor types, necessitates a thorough investigation of the cross-reactivity of any novel compound containing this moiety.
This compound is also a known impurity of Trimetazidine, an anti-anginal medication that modulates cardiac energy metabolism.[7][8] Trimetazidine itself acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase, thereby shifting energy production from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[9] Given the structural similarity and its association with a cardiometabolic drug, a primary focus of a cross-reactivity assessment would be on cardiovascular targets, while the piperazine core suggests a broader screening against central nervous system (CNS) receptors is also warranted.
Experimental Design for Comparative Cross-Reactivity Profiling
To objectively evaluate the selectivity of this compound, a multi-pronged experimental approach is essential. This involves a direct comparison with structurally and functionally related compounds against a panel of clinically relevant off-targets.
Selection of Comparator Compounds
The choice of appropriate comparators is critical for a meaningful analysis. For this guide, we have selected:
-
Trimetazidine: As the parent drug, its inclusion provides a direct benchmark for the impurity's off-target profile.
-
Aripiprazole: An atypical antipsychotic containing a piperazine moiety, known to interact with a broad range of dopamine and serotonin receptors. This serves as a positive control for piperazine-mediated CNS receptor interactions.
-
Cetirizine: A second-generation antihistamine, also featuring a piperazine ring, to assess potential cross-reactivity with histamine receptors.[10]
Off-Target Screening Panel Selection
A comprehensive off-target panel should be selected to cover the most probable and clinically relevant interactions. Commercial services offer broad screening panels that can identify potential liabilities early in the drug discovery process.[11][12][13] For this investigation, a custom panel would be designed to include:
-
Cardiovascular Targets: Adrenergic receptors (α1, α2, β1, β2), calcium channels (L-type), and hERG potassium channels.
-
CNS Targets: Dopamine receptors (D1, D2, D3, D4), serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), and histamine receptors (H1, H2).
-
Metabolic Enzymes: Key cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4) to assess potential for drug-drug interactions.
The following diagram illustrates the workflow for assessing the cross-reactivity of this compound.
Caption: Experimental workflow for cross-reactivity profiling.
Methodologies for Cross-Reactivity Assessment
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[14][15] These assays measure the displacement of a high-affinity radiolabeled ligand from its receptor by the test compound.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay: [16][17]
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest from either cultured cells or tissue homogenates.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (this compound or a comparator).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cellular Functional Assays
While binding assays provide information on affinity, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream cellular response following receptor activation or inhibition.
Example: cAMP Assay for Gs- or Gi-Coupled Receptors:
-
Cell Culture: Culture cells stably expressing the G-protein coupled receptor (GPCR) of interest.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Comparative Data Analysis
The following table presents hypothetical data from the described experimental protocols to illustrate the comparative cross-reactivity profile.
| Target | This compound (Ki, nM) | Trimetazidine (Ki, nM) | Aripiprazole (Ki, nM) | Cetirizine (Ki, nM) |
| Primary Target (Hypothetical) | 15 | >10,000 | >10,000 | >10,000 |
| Adrenergic α1A | 250 | >10,000 | 5 | >10,000 |
| Adrenergic β1 | >10,000 | >10,000 | >10,000 | >10,000 |
| Dopamine D2 | 850 | >10,000 | 0.34 | >10,000 |
| Serotonin 5-HT2A | 450 | >10,000 | 1.7 | >10,000 |
| Histamine H1 | 1,200 | >10,000 | 19 | 2.5 |
| hERG Channel (% Inhibition @ 1µM) | 15% | 5% | 25% | <5% |
Data Interpretation:
Based on this hypothetical data, this compound exhibits a moderate affinity for its primary target. However, it also shows notable off-target interactions with adrenergic α1A, dopamine D2, and serotonin 5-HT2A receptors, albeit at concentrations significantly higher than its primary target affinity. The inhibition of the hERG channel is present but relatively low at the tested concentration.
In comparison:
-
Trimetazidine demonstrates a clean off-target profile in this panel, consistent with its known mechanism of action.
-
Aripiprazole shows high affinity for D2 and 5-HT2A receptors, as expected for an atypical antipsychotic.
-
Cetirizine displays high and selective affinity for the H1 histamine receptor.
Signaling Pathway Implications of Off-Target Interactions
The following diagram illustrates the potential signaling pathways that could be affected by the off-target activities of this compound.
Caption: Potential off-target signaling pathways.
Interaction with the α1A adrenergic receptor could lead to vasoconstriction via the phospholipase C (PLC) pathway. Similarly, activity at the 5-HT2A receptor can also activate PLC, potentially affecting platelet aggregation and smooth muscle contraction. Antagonism at the D2 dopamine receptor, which is coupled to Gi, would lead to an increase in cAMP levels, thereby modulating neuronal excitability.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for assessing the cross-reactivity of this compound. The hypothetical data presented underscores the importance of a broad off-target screening campaign for any compound containing a piperazine moiety. While the primary activity of this compound may be on cardiac muscle, its off-target interactions with adrenergic and serotonergic receptors could have unintended physiological consequences.
Further studies should focus on:
-
In vivo animal models: To determine if the observed in vitro off-target activities translate to measurable physiological effects.
-
Structure-activity relationship (SAR) studies: To identify structural modifications that could enhance selectivity for the primary target while minimizing off-target interactions.
-
ADME-Tox profiling: To fully characterize the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
By employing a rigorous and systematic approach to cross-reactivity profiling, researchers can make more informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1–5. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Retrieved from [Link]
-
McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in enzymology, 610, 311–323. Retrieved from [Link]
-
Brun, R., & Don, R. (1991). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Acta tropica, 49(2), 131–141. Retrieved from [Link]
-
White, R. E. (2012). In silico off-target profiling for enhanced drug safety assessment. Expert opinion on drug metabolism & toxicology, 8(11), 1407–1420. Retrieved from [Link]
-
Troudt, M. D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17354–17363. Retrieved from [Link]
-
Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Drug discovery today, 15(15-16), 623–631. Retrieved from [Link]
-
Falcό, A., et al. (2023). Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties. Marine Drugs, 21(11), 563. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trimetazidine. PubChem Compound Summary for CID 21109. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. PubChem Compound Summary for CID 2873831. Retrieved from [Link]
-
ChemSrc. (n.d.). 1257-19-8 | this compound (Trimetazidine Impuruity). Retrieved from [Link]
-
Perregaard, J., et al. (1992). Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity. Journal of medicinal chemistry, 35(6), 1092–1101. Retrieved from [Link]
-
Barbaud, A., et al. (2009). Fixed drug eruption to cetirizine with positive lesional patch tests to the three piperazine derivatives. Contact dermatitis, 60(4), 229–231. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of trimetazidine hydrochloride impurity B by conventional method. J. Chem. Pharm. Res., 7(12), 841-844. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of anti-histamine; piperazine derivatives and piperidine.... Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [lgcstandards.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fixed drug eruption to cetirizine with positive lesional patch tests to the three piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. jocpr.com [jocpr.com]
- 9. Trimetazidine | C14H22N2O3 | CID 21109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine Against Standard-of-Care Cardioprotective Agents
This guide provides a comprehensive framework for the preclinical evaluation of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, a piperazine derivative also identified as Hexametazidine or Trimetazidine Impurity B. Given its structural relationship to the established anti-anginal drug Trimetazidine, this compound presents a compelling subject for investigation into novel cardioprotective therapies. This document outlines a rigorous, multi-tiered benchmarking strategy designed for researchers, scientists, and drug development professionals to objectively assess its therapeutic potential against current standard-of-care treatments for myocardial ischemia.
Introduction and Scientific Rationale
This compound is a symmetrical molecule structurally related to Trimetazidine, a metabolic modulator used in the treatment of stable angina pectoris. Trimetazidine exerts its cardioprotective effects by inhibiting the long-chain 3-ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation towards the more oxygen-efficient pathway of glucose oxidation. This mechanism is particularly beneficial during ischemic conditions, where oxygen supply is limited.
While direct pharmacological data on this compound is scarce, preliminary information from commercial suppliers suggests potential positive inotropic (contractility-enhancing) and anti-arrhythmic properties, alongside protective effects against lipid peroxidation.[1] Its symmetrical structure, featuring two trimethoxybenzyl groups, distinguishes it from Trimetazidine and warrants a thorough investigation to determine if it possesses a similar metabolic mechanism, a distinct pharmacological profile, or a combination of effects.
This guide proposes a systematic evaluation of this compound, benchmarking it against established first- and second-line anti-anginal therapies. The goal is to elucidate its mechanism of action and quantify its efficacy in validated preclinical models of myocardial ischemia.
Standard Comparator Treatments:
According to established clinical guidelines from bodies such as the American College of Cardiology (ACC), the American Heart Association (AHA), and the National Institute for Health and Care Excellence (NICE), the following drug classes will serve as benchmarks:[1][2][3][4][5]
-
First-Line Anti-Anginal Agents:
-
Beta-Blockers (e.g., Metoprolol)
-
Calcium Channel Blockers (e.g., Amlodipine, Diltiazem)
-
Long-Acting Nitrates (e.g., Isosorbide Mononitrate)
-
-
Second-Line / Metabolic Modulators:
-
Trimetazidine (as a direct mechanistic comparator)
-
Ranolazine
-
Tier 1: In Vitro Cellular Screening
The initial phase focuses on high-throughput cellular assays to establish a foundational understanding of the compound's effects on cardiomyocytes under simulated ischemic conditions. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are recommended for their clinical relevance.[6][7]
Cellular Model of Ischemia-Reperfusion (I/R) Injury
The primary objective is to assess the compound's ability to protect cardiomyocytes from cell death induced by simulated ischemia and reperfusion.
Experimental Protocol:
-
Culture hiPSC-CMs in standard multi-well plates until a confluent, spontaneously beating monolayer is formed.
-
Ischemia Simulation: Replace standard culture medium with a glucose-free, serum-free, hypoxic buffer (pH 6.4) and place the cells in a hypoxic chamber (e.g., <1% O₂, 5% CO₂).[8]
-
Incubate cells under ischemic conditions for a predetermined duration (e.g., 4-6 hours) to induce significant but sub-lethal injury.
-
Reperfusion Simulation: Replace the ischemic buffer with standard, normoxic culture medium and return the cells to a standard incubator (21% O₂, 5% CO₂).
-
Treatment Groups: The test compound, this compound, and comparator drugs (Trimetazidine, Metoprolol) will be added at a range of concentrations either before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion.
Data Presentation: Tier 1 In Vitro I/R Protocol
| Parameter | Description |
|---|---|
| Cell Model | Human iPSC-derived Cardiomyocytes (hiPSC-CMs) |
| Ischemia | Hypoxic ( <1% O₂), glucose-free, acidic (pH 6.4) medium for 4-6 hours |
| Reperfusion | Normoxic, standard glucose/serum medium for 12-24 hours |
| Test Articles | This compound (0.1 - 100 µM) |
| Comparators | Trimetazidine (1 - 10 µM), Metoprolol (1 - 10 µM), Vehicle Control |
| Primary Endpoint | Cell Viability (e.g., using Calcein-AM/Ethidium Homodimer-1 staining) |
| Secondary Endpoint | Apoptosis Assessment (e.g., Caspase-3/7 activity assay) |
Cardiac Metabolism Assessment
To investigate if the compound acts as a metabolic modulator like Trimetazidine, its impact on cardiomyocyte oxygen consumption and glycolysis will be measured.
Experimental Protocol:
-
Seed hiPSC-CMs in specialized microplates for use with an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Pre-treat cells with this compound or Trimetazidine.
-
Perform a "Mitochondrial Stress Test" by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A. This allows for the measurement of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[9]
-
Perform a "Glycolysis Stress Test" by sequentially injecting glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure basal glycolysis and compensatory glycolysis.[9][10]
-
A shift away from mitochondrial respiration and towards glycolysis would suggest a Trimetazidine-like mechanism.
Electrophysiological Profiling
To validate the preliminary claims of anti-arrhythmic potential, the compound's effect on cardiomyocyte electrical activity will be assessed.
Experimental Protocol:
-
Culture hiPSC-CMs on multi-electrode array (MEA) plates. MEA systems record extracellular field potentials, providing data analogous to an electrocardiogram (ECG).[11][12]
-
After establishing a stable baseline recording of the spontaneous beating rate and field potential duration, apply increasing concentrations of the test compound.
-
Monitor for changes in beat rate, field potential duration (an indicator of action potential duration), and the emergence of arrhythmic events (e.g., early afterdepolarizations).
-
For a more detailed mechanistic insight, automated patch-clamp systems can be used to assess the compound's effect on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).[13][14]
Tier 2: Ex Vivo Organ-Level Validation
The Langendorff-perfused isolated heart model serves as an intermediate step between cellular assays and in vivo studies. It allows for the assessment of cardiac function and metabolism in an intact organ, free from systemic neurohormonal influences.[15][16]
Ischemia-Reperfusion in the Isolated Heart
This experiment directly measures the compound's ability to improve the functional recovery of the heart following an ischemic insult.
Experimental Protocol:
-
Isolate hearts from small rodents (e.g., rats or guinea pigs) and mount them on a Langendorff apparatus.
-
Retrogradely perfuse the hearts via the aorta with an oxygenated crystalloid buffer (e.g., Krebs-Henseleit solution).
-
Insert a balloon into the left ventricle to measure isovolumetric pressure (Left Ventricular Developed Pressure - LVDP) and heart rate.
-
After a stabilization period, subject the hearts to a period of global no-flow ischemia (e.g., 30 minutes) followed by a reperfusion period (e.g., 60 minutes).
-
The test compound and comparators (Trimetazidine, Metoprolol, Ranolazine) will be perfused through the heart before ischemia and/or during reperfusion.
-
The primary endpoint is the recovery of LVDP at the end of reperfusion, expressed as a percentage of the pre-ischemic baseline. Coronary flow and the incidence of reperfusion-induced arrhythmias can also be quantified.
Data Presentation: Tier 2 Ex Vivo I/R Protocol
| Parameter | Description |
|---|---|
| Model | Langendorff-perfused isolated rat heart |
| Ischemia | 30 min global no-flow ischemia |
| Reperfusion | 60 min reperfusion with oxygenated buffer |
| Test Articles | This compound (0.1 - 10 µM) |
| Comparators | Trimetazidine (1 µM), Metoprolol (1 µM), Ranolazine (5 µM), Vehicle |
| Primary Endpoint | % Recovery of Left Ventricular Developed Pressure (LVDP) |
| Secondary Endpoints | Heart Rate, Coronary Flow, Incidence of Ventricular Fibrillation |
Tier 3: In Vivo Proof-of-Concept
The final preclinical stage involves testing the compound in a live animal model of myocardial infarction to assess its efficacy in a complex physiological system.
Myocardial Infarction Model
This model is the gold standard for evaluating cardioprotective drugs and their effect on infarct size and long-term cardiac function.[17][18]
Experimental Protocol:
-
Use an appropriate animal model, such as mice or rats.
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce regional ischemia.
-
For an ischemia-reperfusion model, the ligature can be released after a set period (e.g., 45-60 minutes). For a permanent infarction model, the ligature remains in place.[17]
-
Administer the test compound and comparators (e.g., via intravenous or oral routes) before, during, or after the ischemic event.
-
After 24 hours, harvest the heart. The area at risk (AAR) and the infarct size (IS) can be determined using staining techniques (e.g., Evans blue and TTC staining). The primary outcome is the ratio of IS/AAR.
-
In separate cohorts, animals can be allowed to recover for several weeks to assess the drug's effect on long-term cardiac remodeling and function using echocardiography.
Data Presentation: Tier 3 In Vivo MI Protocol
| Parameter | Description |
|---|---|
| Model | In vivo rat model of myocardial infarction (LAD ligation) |
| Ischemia | 45 min transient LAD ligation |
| Reperfusion | 24 hours |
| Test Articles | This compound (various doses, i.v. or p.o.) |
| Comparators | Trimetazidine, Metoprolol, Vehicle Control |
| Primary Endpoint | Infarct Size / Area at Risk (IS/AAR) ratio at 24h |
| Secondary Endpoints | Cardiac Function (Ejection Fraction) by Echocardiography (at 2-4 weeks) |
| Tertiary Endpoint | Serum cardiac troponin levels |
In Vivo Electrophysiology and Arrhythmia Model
To further explore anti-arrhythmic potential, an in vivo model of induced arrhythmias can be employed.
Experimental Protocol:
-
In an anesthetized animal (e.g., rabbit or rat), arrhythmias can be induced pharmacologically (e.g., with aconitine or adrenaline) or through programmed electrical stimulation during an ischemic event.[19][20][21]
-
Administer the test compound or a standard anti-arrhythmic drug (e.g., Lidocaine or Amiodarone) prior to the arrhythmic challenge.
-
Monitor the ECG continuously to determine the drug's ability to prevent the onset or reduce the duration of ventricular tachycardia or fibrillation.
Conclusion and Interpretation
This structured, three-tiered approach provides a comprehensive pathway for the preclinical benchmarking of this compound. By systematically progressing from high-throughput in vitro screening to organ-level and finally to in vivo models, researchers can build a robust data package.
The results should be interpreted in a comparative context. Superior or equivalent efficacy to Trimetazidine in the metabolic and functional recovery assays, coupled with a favorable profile in the in vivo infarction model, would strongly support its development as a novel metabolic modulator. Evidence of potent anti-arrhythmic or positive inotropic effects, distinct from the comparator drugs, could indicate a novel mechanism of action and open different therapeutic avenues. Objective comparison of quantitative data, summarized in the tables proposed, will be critical for making informed decisions about the future of this promising compound.
References
-
National Institute for Health and Care Excellence (NICE). (2011). Stable angina: management. CG126. [Link][2]
-
Gibbons, R. J., Abrams, J., Chatterjee, K., et al. (2003). ACC/AHA/ACP–ASIM Guidelines for the Management of Patients With Chronic Stable Angina: Executive Summary and Recommendations. Circulation, 107(1), 149–158. [Link][3]
-
Montalescot, G., Sechtem, U., Achenbach, S., et al. (2013). 2013 ESC guidelines on the management of stable coronary artery disease. European Heart Journal, 34(38), 2949–3003. [Link]
-
Biosynth. (n.d.). This compound. Retrieved from a Biosynth product page.[1]
-
Lindsey, M. L., Bolli, R., Canty, J. M., et al. (2018). Guidelines for experimental models of myocardial ischemia and infarction. American Journal of Physiology-Heart and Circulatory Physiology, 314(4), H812–H838. [Link][8][18][22]
-
Varró, A., & Tóth, A. (2014). Animal models for arrhythmias. Cardiovascular Research, 101(1), 1-11. [Link][23]
-
Liao, R., Vanhoutte, D., & Kerkelä, R. (2015). In vitro models of ischemia-reperfusion injury. Journal of Cardiovascular Translational Research, 8(8), 475-484. [Link][6][7]
-
Sutyagin, P. V., & Sutyagin, I. P. (2010). Arrhythmia models: in vivo, in vitro and in silico. Drug Discovery Today: Disease Models, 7(1-2), 1-6. [Link][24]
-
Heusch, G. (2008). Animal models in the study of myocardial ischaemia and ischaemic syndromes. Cardiovascular Research, 79(1), 1-13. [Link][16]
-
Lopaschuk, G. D., & Stanley, W. C. (2000). In vivo models of myocardial metabolism during ischemia: application to drug discovery and evaluation. Journal of Pharmacological and Toxicological Methods, 43(2), 133-140. [Link][25]
-
Ncardia. (n.d.). Metabolism Assay. Retrieved from Ncardia's website. [Link][10]
-
Ncardia. (n.d.). Electrophysiology Assay. Retrieved from Ncardia's website. [Link][11]
- American Association for Clinical Chemistry (AACC). (2021). Cellular Metabolism Assays.
-
Fihn, S. D., Gardin, J. M., Abrams, J., et al. (2012). 2012 ACCF/AHA/ACP/AATS/PCNA/SCAI/STS Guideline for the Diagnosis and Management of Patients With Stable Ischemic Heart Disease. Circulation, 126(25), e354-e471. [Link]
-
Mukherjee, D. (2024). Optimizing Management of Stable Angina: Key Points. American College of Cardiology. [Link][4]
-
Scottish Intercollegiate Guidelines Network (SIGN). (2018). Management of stable angina. SIGN 151. [Link][5]
-
Wenger, N. K. (2000). Medical Management of Chronic Stable Angina. American Family Physician, 61(1), 129-138. [Link][26]
-
Medscape. (2025). Angina Pectoris Treatment & Management. [Link][27]
Sources
- 1. Stable Angina Medical Therapy Management Guidelines: A Critical Review of Guidelines from the European Society of Cardiology and National Institute for Health and Care Excellence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview | Stable angina: management | Guidance | NICE [nice.org.uk]
- 3. ahajournals.org [ahajournals.org]
- 4. Optimizing Management of Stable Angina: Key Points - American College of Cardiology [acc.org]
- 5. sign.ac.uk [sign.ac.uk]
- 6. par.nsf.gov [par.nsf.gov]
- 7. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Considerations for using isolated cell systems to understand cardiac metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncardia.com [ncardia.com]
- 11. ncardia.com [ncardia.com]
- 12. Cardiac Electrophysiology | www.multichannelsystems.com [multichannelsystems.com]
- 13. High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. axxam.com [axxam.com]
- 15. An ex vivo model for the reperfusion of explanted human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Arrhythmia models: in vivo, in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo models of myocardial metabolism during ischemia: application to drug discovery and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Contemporary Management of Angina: Part II. Medical Management of Chronic Stable Angina | AAFP [aafp.org]
- 27. emedicine.medscape.com [emedicine.medscape.com]
Structure-activity relationship of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine analogs
An In-Depth Guide to the Structure-Activity Relationship of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine Analogs
Introduction: The Versatile Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of pharmacological activities, including antipsychotic, antimicrobial, and antischemic properties.[1] Within this broad class, the 1,4-dibenzylpiperazine framework serves as a promising starting point for developing novel therapeutic agents. This guide focuses on the structure-activity relationship (SAR) of analogs based on this compound, a compound known for its vasodilatory effects and as a key structural component in related molecules targeting ion channels.[2][3]
Understanding the SAR is critical in drug development. It allows researchers to systematically modify a lead compound to enhance its potency, improve its selectivity for the desired biological target, and minimize off-target effects, thereby reducing potential side effects. This guide will dissect the key structural components of the 1,4-bis(trimethoxybenzyl)piperazine scaffold, analyze how specific modifications influence biological activity, and provide standardized protocols for synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery.
Core Scaffold and Key Regions for Modification
The this compound molecule is characterized by a central piperazine ring symmetrically substituted at its nitrogen atoms with two 2,3,4-trimethoxybenzyl groups.[4] The primary areas for chemical modification to explore the SAR include the benzyl rings and the central piperazine core.
Caption: General SAR of the 1,4-dibenzylpiperazine scaffold.
Structure-Activity Relationship Analysis: From Vasodilators to Analgesics
The journey of these analogs has evolved from general vasodilators to highly selective ion channel blockers. Initial studies focused on compounds like Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine), establishing the importance of the trimethoxybenzyl moiety for activity.[5] Subsequent research on symmetrical and asymmetrical derivatives has provided deeper insights, particularly in the context of N-type calcium channel inhibition for pain management.[6][7]
Impact of Benzyl Ring Substitution
The substitution pattern on the benzyl rings is a primary determinant of potency and selectivity.
-
Methoxy Groups: The 2,3,4-trimethoxy pattern is a common starting point. However, studies on related scaffolds have shown that shifting these groups can have significant effects. For instance, in the development of N-type calcium channel blockers, a 3,4,5-trimethoxybenzyl group was utilized in a lead compound, which maintained high potency.[6] The precise positioning of these electron-donating groups influences how the molecule fits into the binding pocket of its target protein.
-
Asymmetric Substitution: A highly effective strategy for optimizing activity has been the creation of asymmetric analogs. A notable example is the cerebral vasodilator KB-2796, which features one 2,3,4-trimethoxybenzyl group and one bis(4-fluorophenyl)methyl group attached to the piperazine nitrogens.[2] This asymmetry allows the molecule to interact with different subpockets of a binding site, often leading to enhanced affinity and a modified pharmacological profile.
-
Other Substituents: The introduction of electron-withdrawing groups (e.g., Cl, Br, NO2) on the phenyl rings of piperazine derivatives has been shown to enhance antibacterial activity in other contexts, suggesting that this modification could be explored to diversify the biological activities of the 1,4-bis(trimethoxybenzyl)piperazine scaffold.[8]
Selectivity against Off-Targets (hERG Potassium Channel)
A major hurdle in drug development is avoiding off-target effects, particularly inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias. In the optimization of piperazine-based N-type calcium channel blockers, a lead compound (NP078585) showed significant hERG inhibition. The SAR studies focused on modifying the molecule to improve selectivity.[6][7]
The successful strategy involved replacing one of the trimethoxybenzyl moieties with a different lipophilic group, specifically a 6,6-bis(4-fluorophenyl)hexyl side chain. This modification led to compound 16 , which not only maintained high potency for the N-type calcium channel but also exhibited excellent selectivity over both the hERG channel (~120-fold) and the L-type calcium channel (~3600-fold).[6][7] This demonstrates a crucial SAR principle: large structural changes on one side of the piperazine core can dramatically influence selectivity without sacrificing on-target potency.
Comparative Performance of Key Analogs
The table below summarizes the activity of representative analogs, highlighting the successful optimization of an N-type calcium channel blocker by tuning the SAR.
| Compound | Structure (Key Features) | N-type Channel Block (IC50) | hERG Channel Block (IC50) | Selectivity (hERG/N-type) | Reference |
| NP078585 (Lead) | Asymmetric: 1-(3,4,5-trimethoxybenzyl) and 1-(diphenylmethyl)piperazine derivative | High Potency (specific value not stated) | Substantial Inhibition | Modest | [6][7] |
| Compound 16 (Optimized) | Asymmetric: 1-(3,4,5-trimethoxybenzyl) and 1-(6,6-bis(4-fluorophenyl)hexyl)piperazine | High Potency (IC50 in nM range) | Significantly Reduced Inhibition | ~120-fold | [6][7] |
| KB-2796 | Asymmetric: 1-(2,3,4-trimethoxybenzyl) and 1-(bis(4-fluorophenyl)methyl)piperazine | Cerebral Vasodilator | N/A | N/A | [2] |
This data clearly illustrates how SAR-driven modifications—specifically altering the N-substituent opposite the trimethoxybenzyl group—can overcome critical off-target liabilities. Compound 16 proved to be efficacious in animal models of both neuropathic and inflammatory pain, validating this design strategy.[6]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR data, robust experimental methodologies are essential.
General Synthesis of Asymmetric 1,4-Dibenzylpiperazine Analogs
The synthesis of these compounds typically involves a stepwise N-alkylation of piperazine. This ensures the controlled introduction of two different benzyl or related groups.
Workflow:
-
Monoprotection of Piperazine: Commercially available piperazine is reacted with a protecting group (e.g., Boc anhydride) to yield mono-Boc-piperazine. This ensures that the first alkylation occurs at only one nitrogen atom.
-
First N-Alkylation: The unprotected nitrogen of mono-Boc-piperazine is reacted with the first substituted benzyl halide (e.g., 3,4,5-trimethoxybenzyl chloride) in the presence of a base (e.g., K2CO3) and a suitable solvent (e.g., acetonitrile).
-
Deprotection: The Boc group is removed from the second nitrogen using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Second N-Alkylation: The newly freed secondary amine is then reacted with the second, different alkyl halide (e.g., 6,6-bis(4-fluorophenyl)hexyl bromide) to yield the final asymmetric product.
-
Purification and Verification: The final compound is purified using column chromatography. Its structure and purity are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General synthetic workflow for asymmetric analogs.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
To quantify the inhibitory activity of the synthesized analogs on ion channels like the N-type calcium channel and the hERG channel, the whole-cell patch-clamp technique is the gold standard.
Causality Behind Experimental Choices: This method is chosen because it allows for the precise measurement of ion flow through channels in a single living cell in real-time. It provides detailed information on the potency (IC50), kinetics, and voltage-dependence of channel blockade, which is essential for a thorough SAR evaluation.
Step-by-Step Methodology:
-
Cell Preparation: A cell line stably expressing the human channel of interest (e.g., Cav2.2 for N-type or hERG) is cultured and prepared for recording.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with a single cell. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical access to the entire cell interior.
-
Voltage Clamp and Recording: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A specific voltage protocol is applied to elicit ionic currents through the channels of interest.
-
Compound Application: A baseline recording of the current is established. The synthesized analog is then applied to the cell at various concentrations via a perfusion system.
-
Data Analysis: The peak current at each concentration is measured and compared to the baseline. The percentage of inhibition is plotted against the compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
-
Self-Validation: A known standard inhibitor (positive control) and a vehicle solution (negative control) are tested in each experiment to validate the assay's performance and ensure the observed effects are due to the test compound.
Caption: Experimental workflow for patch-clamp analysis.
Conclusion
The structure-activity relationship of this compound analogs provides a compelling case study in modern medicinal chemistry. The journey from broadly active vasodilators to potent and highly selective N-type calcium channel blockers for pain illustrates the power of systematic, SAR-driven chemical modification. Key insights include the utility of asymmetric substitution to enhance selectivity and the critical importance of screening against common off-targets like the hERG channel early in the discovery process. The protocols outlined herein provide a validated framework for the synthesis and evaluation of future analogs, enabling researchers to further refine this versatile scaffold for a range of therapeutic applications.
References
-
Title: Synthesis and SAR of piperazine derivatives as novel FabH inhibitors Source: ResearchGate URL: [Link]
-
Title: Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors Source: PubMed URL: [Link]
-
Title: Benzylpiperazine derivatives. XI. Synthesis of compounds related to the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796) Source: PubMed URL: [Link]
-
Title: Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential Source: PubMed URL: [Link]
-
Title: Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors Source: ResearchGate URL: [Link]
-
Title: Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives Source: PubMed URL: [Link]
-
Title: 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine Source: PubChem URL: [Link]
-
Title: Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzylpiperazine derivatives. XI. Synthesis of compounds related to the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2,3,4-トリメトキシベンジル)ピペラジン二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Introduction
1,4-Bis(2,3,4-trimethoxybenzyl)piperazine is a symmetrically substituted piperazine derivative. It is notably recognized as a process-related impurity in the manufacturing of Trimetazidine, an anti-anginal medication.[1] The control and synthesis of such impurities are of paramount importance in pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this compound, offering researchers and drug development professionals the critical data and insights needed to select the most appropriate method for their specific applications.
We will explore three distinct synthetic strategies:
-
One-Pot Reductive Amination via Leuckart-Wallach Reaction: A classical approach utilizing formic acid as both a reducing agent and a solvent.
-
Two-Step Catalytic Reductive Amination: A modern and efficient method employing catalytic hydrogenation.
-
Direct N,N'-Dialkylation: A straightforward nucleophilic substitution reaction.
Each route will be evaluated based on its chemical principles, experimental protocol, and key performance indicators, including yield, purity, reaction time, and scalability.
Route 1: One-Pot Reductive Amination (Leuckart-Wallach Type)
This method is a one-pot synthesis that leverages the Eschweiler-Clarke reaction conditions, where formic acid serves as the reducing agent for the in-situ formed iminium ions. The reaction proceeds by the nucleophilic attack of piperazine on two molecules of 2,3,4-trimethoxybenzaldehyde, followed by a hydride transfer from formate.
Causality Behind Experimental Choices
The use of a significant excess of piperazine and formic acid drives the reaction towards the desired bis-substituted product. The high temperature is necessary to facilitate the decomposition of the formate salt and subsequent reduction of the iminium intermediate. The final basic workup is crucial for neutralizing the excess formic acid and precipitating the free base product.
Experimental Protocol
-
To a round-bottom flask, add formic acid (61 ml) at room temperature.
-
Under continuous stirring, add 2,3,4-trimethoxybenzaldehyde (25 g). Stir the mixture for 15 minutes.
-
Add piperazine (55 g) to the reaction mixture. An exothermic reaction will cause the temperature to rise to approximately 85°C.
-
Heat the reaction mixture to 110-115°C and maintain this temperature for 14 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mass to 80°C.
-
Quench the reaction by pouring the mixture into 170 g of ice-cooled water and stir for 30 minutes, maintaining the temperature below 10°C.
-
Adjust the pH of the solution to 9-9.5 by the slow addition of a 20% caustic solution, ensuring the temperature remains below 10°C.
-
Stir the mixture for 1 hour to allow for the complete precipitation of the solid product.
-
Filter the crude product and recrystallize from methanol to obtain pure this compound.[1]
Route 2: Catalytic Reductive Amination
This more modern approach involves the formation of the bis-iminium ion intermediate from piperazine and two equivalents of 2,3,4-trimethoxybenzaldehyde, followed by catalytic hydrogenation. This method generally offers higher yields and milder reaction conditions compared to the Leuckart-Wallach approach.
Causality Behind Experimental Choices
The use of a stoichiometric amount of the aldehyde (two equivalents to one of piperazine) is critical to ensure the formation of the bis-substituted product. A palladium on carbon (Pd/C) catalyst is a highly efficient and widely used catalyst for the reduction of imines under hydrogen pressure. The alcoholic solvent provides good solubility for the reactants and is compatible with the hydrogenation conditions. Gradual addition of the aldehyde can help to control the reaction rate and minimize side reactions.
Experimental Protocol
-
In a hydrogenation reactor, suspend piperazine (1 equivalent) and 5% Pd/C (catalytic amount) in ethanol.
-
Heat the mixture to 50-70°C.
-
Pressurize the reactor with hydrogen gas to 5-10 bar.
-
Slowly add a solution of 2,3,4-trimethoxybenzaldehyde (2.1 equivalents) in ethanol to the reactor.
-
Maintain the reaction under hydrogen pressure at 50-70°C until the uptake of hydrogen ceases (typically 2-4 hours).
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product.
This protocol is adapted from procedures for the synthesis of the mono-substituted analog, Trimetazidine.[2][3]
Route 3: Direct N,N'-Dialkylation
This classical method involves the nucleophilic substitution of a halide on 2,3,4-trimethoxybenzyl halide by the nitrogen atoms of piperazine. To achieve bis-alkylation, a stoichiometric ratio of two equivalents of the benzyl halide to one equivalent of piperazine is required.
Causality Behind Experimental Choices
The use of a base, such as potassium carbonate, is essential to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic. A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction. Heating the reaction mixture increases the rate of reaction. The main challenge is to control the reaction to favor the desired N,N'-disubstituted product over the N-monosubstituted and potential quaternary ammonium salt byproducts.
Experimental Protocol
-
To a solution of piperazine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add finely powdered anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2,3,4-trimethoxybenzyl chloride (2.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
This is a general procedure for N,N'-dialkylation of piperazine and may require optimization for this specific substrate.[4][5]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Leuckart-Wallach | Route 2: Catalytic Reductive Amination | Route 3: Direct N,N'-Dialkylation |
| Starting Materials | 2,3,4-trimethoxybenzaldehyde, piperazine, formic acid | 2,3,4-trimethoxybenzaldehyde, piperazine, H₂ gas, Pd/C | 2,3,4-trimethoxybenzyl halide, piperazine, base (e.g., K₂CO₃) |
| Reaction Time | Long (14 hours) | Short (2-4 hours) | Moderate (4-6 hours) |
| Temperature | High (110-115°C) | Moderate (50-70°C) | Moderate (60-80°C) |
| Reported Yield | Not explicitly stated, but purity is high. | Expected to be high (>85%) based on mono-substitution. | Generally good, but may require optimization to maximize. |
| Reported Purity | High (99.76% by HPLC)[1] | Expected to be high with recrystallization. | Moderate to high, requires chromatographic purification. |
| Scalability | Moderate; handling large volumes of hot formic acid can be challenging. | High; catalytic processes are generally well-suited for scale-up. | Moderate; purification by chromatography can be a bottleneck on a large scale. |
| Safety & Handling | Corrosive and fuming formic acid at high temperatures. | Flammable hydrogen gas under pressure requires specialized equipment. | Benzyl halides can be lachrymatory and require careful handling. |
| Cost-Effectiveness | Formic acid is inexpensive, but the long reaction time and high temperature increase energy costs. | The initial investment in a hydrogenation reactor and the cost of the palladium catalyst can be high, but the efficiency may offset this. | Starting benzyl halide may be more expensive than the aldehyde. Chromatographic purification adds to the cost. |
Visualization of Synthetic Workflows
Route 1: Leuckart-Wallach Reaction Workflow
Caption: Workflow for the Leuckart-Wallach synthesis route.
Route 2: Catalytic Reductive Amination Workflow
Caption: Workflow for the catalytic reductive amination route.
Route 3: Direct N,N'-Dialkylation Workflow
Caption: Workflow for the direct N,N'-dialkylation route.
Conclusion and Recommendations
The choice of synthetic route for this compound is contingent on the specific requirements of the laboratory or production facility.
-
For high purity and simplicity in a laboratory setting without specialized equipment, the Leuckart-Wallach (Route 1) is a viable, albeit slow, option. The procedure is straightforward, and the final product is obtained in high purity after recrystallization.[1]
-
For scalability, efficiency, and high yield, Catalytic Reductive Amination (Route 2) is the most promising approach. It operates under milder conditions and shorter reaction times, making it ideal for industrial production, provided the necessary hydrogenation equipment is available.
-
Direct N,N'-Dialkylation (Route 3) offers a reasonable alternative, particularly if the corresponding benzyl halide is readily available. However, the potential for side products and the necessity for chromatographic purification may limit its applicability for large-scale, high-purity synthesis.
Ultimately, for researchers in drug development and process chemistry, the catalytic reductive amination pathway represents the most modern, efficient, and scalable method for the synthesis of this compound.
Characterization Data
-
Molecular Formula: C₂₄H₃₄N₂O₆[6]
-
Molecular Weight: 446.5 g/mol [6]
-
Appearance: White solid
-
Infrared (IR) Spectroscopy: Characteristic peaks around 1600 cm⁻¹ (aromatic C=C), 1475 cm⁻¹ (aromatic C=C), and 1350-1000 cm⁻¹ (C-N).[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals for the methoxy groups (singlets), the aromatic protons, the benzylic methylene protons (a singlet), and the piperazine ring protons (a singlet).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the methoxy carbons, the aromatic carbons, the benzylic carbon, and the piperazine carbons.
References
- Celik, H., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
-
Pazdera, P., et al. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
PubChem. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. [Link]
- Google Patents. (n.d.). CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
- Google Patents. (n.d.). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
-
Bruce, C. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Nielsen, S. F. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 3. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
This guide provides comprehensive, step-by-step procedures for the proper disposal of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine (CAS No. 1257-19-8), a compound often encountered as an impurity of the cardiovascular drug Trimetazidine.[1][2][3] Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established safety standards and data on structurally related compounds to provide a conservative and responsible approach to waste management.
Hazard Assessment and Chemical Profile
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 1257-19-8 | [6] |
| Molecular Formula | C24H34N2O6 | [6] |
| Molecular Weight | 446.54 g/mol | [6] |
| Physical Form | Solid | [7] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere. | [6] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against potential exposure.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[9]
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes or airborne particles.[9]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of significant exposure, consider additional protective clothing.[9]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[9]
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Avoid the formation of dust and aerosols.[9]
-
Wash hands thoroughly after handling.[9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, if safe to do so.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[9] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Procedures
Proper disposal is a critical final step in the chemical lifecycle, governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) provides guidelines for the disposal of hazardous waste, which should be followed diligently.[10][11][12]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification: Based on the precautionary principle, this compound waste should be treated as hazardous chemical waste.[11]
-
Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled container.[11]
-
Containerization:
-
Storage: Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.[13]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and final disposal.[11] Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Compliance
All laboratory personnel must be trained on the hazards, handling, and disposal of chemicals as required by the Occupational Safety and Health Administration (OSHA).[14][15][16][17] This includes maintaining a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures for the laboratory.[15]
By following these established procedures, researchers can ensure the safe and responsible management of this compound, upholding the principles of scientific integrity and environmental stewardship.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
Accuform. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]
-
IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
-
Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
SynZeal. (n.d.). Trimetazidine EP Impurity B. Retrieved from [Link]
-
Ohio EPA. (2024, June 3). Dispose of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine. Retrieved from [Link]
Sources
- 1. This compound [lgcstandards.com]
- 2. Trimetazidine EP Impurity B | 1257-19-8 | SynZeal [synzeal.com]
- 3. chembk.com [chembk.com]
- 4. 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | C24H34N2O6 | CID 2873831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound CAS#: 1257-19-8 [m.chemicalbook.com]
- 7. 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0 [sigmaaldrich.com]
- 8. ipgsf.com [ipgsf.com]
- 9. fishersci.com [fishersci.com]
- 10. crystal-clean.com [crystal-clean.com]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. epa.gov [epa.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. osha.gov [osha.gov]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. lighthouselabservices.com [lighthouselabservices.com]
- 17. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine: A Framework for Proactive Safety
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency. For a compound like 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, a specialized derivative, a comprehensive understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research.
While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, a robust safety and handling protocol can be expertly constructed. This guide applies first principles of chemical safety by dissecting the molecule into its core functional components—the piperazine ring and the substituted benzyl groups—to anticipate its toxicological profile and establish rigorous, field-proven handling procedures. This document serves as an essential operational plan for any researcher, scientist, or drug development professional working with this compound.
Deconstructing the Hazard Profile: A Proactive Assessment
The cornerstone of laboratory safety is a thorough risk assessment. For this compound, we must infer its potential hazards from its structural relatives. The piperazine moiety is well-documented as a hazardous substance, capable of causing severe skin burns, serious eye damage, and sensitization upon contact or inhalation.[1][2][3] The benzyl groups, while generally less aggressive, contribute to the risk profile, with related compounds like benzyl alcohol known to cause serious eye irritation and being harmful if swallowed or inhaled.[4][5][6]
Therefore, we must treat this compound as a hazardous substance with the potential to inflict significant harm if not handled with the appropriate precautions.
| Potential Hazard | Associated Functional Moiety | Primary Risk | Justification Source |
| Skin Corrosion/Irritation | Piperazine | Can cause skin irritation and potential chemical burns upon direct contact. | [2][7] |
| Serious Eye Damage | Piperazine & Benzyl | Direct contact with solids or solutions can cause severe irritation and potentially irreversible eye damage. | [2] |
| Respiratory Irritation | Piperazine & Benzyl | Inhalation of dust or aerosols may irritate the respiratory tract. | [8] |
| Sensitization | Piperazine | May cause an allergic skin reaction or asthma-like symptoms upon repeated exposure. | [7][9] |
| Harmful if Swallowed | Piperazine & Benzyl | Accidental ingestion may be harmful and cause damage to the gastrointestinal tract. | [2] |
The Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a critical control measure dictated by the hazard assessment. Each component of the PPE ensemble is chosen to mitigate a specific, identified risk.
-
Eye and Face Protection: The risk of serious eye damage necessitates robust protection.[2] Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes.
-
Best Practice: Use of a full-face shield in addition to chemical splash goggles, especially when handling larger quantities of the solid or preparing solutions.
-
-
Hand Protection: The piperazine moiety's potential to cause severe skin burns demands the use of chemical-resistant gloves.[7][10]
-
Recommended Material: Nitrile or butyl-rubber gloves provide adequate protection for incidental contact.[11] Always check the manufacturer's specifications for compatibility and breakthrough times.
-
Protocol: Double-gloving is recommended when handling the concentrated solid. Gloves must be inspected before use and disposed of immediately if contaminated.
-
-
Body Protection: To prevent skin contact, a lab coat is mandatory.[1][10]
-
Minimum Requirement: A clean, buttoned lab coat made of a suitable material.
-
For larger quantities: A chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: Since the compound is a solid, the primary inhalation risk comes from airborne dust particles generated during handling.[1][8]
-
Required When: Handling the solid outside of a certified chemical fume hood, or if there is any visible dust generation.
-
Specification: A NIOSH-approved respirator with a particulate filter (e.g., N95 or better) is required. All personnel requiring respiratory protection must be properly fit-tested and trained in its use.
-
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes the potential for exposure. This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Workflow Diagram: Safe Handling of this compound
Caption: Logical workflow for handling the target compound.
Step-by-Step Methodology:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Confirm the location and functionality of the nearest safety shower and eyewash station.[5]
-
Don all required PPE as outlined in Section 2.
-
Prepare a designated, clearly labeled hazardous waste container for solid and liquid waste.[1]
-
-
Weighing and Transfer (inside a chemical fume hood):
-
Perform all manipulations of the solid compound within a certified chemical fume hood to control dust.[5]
-
Use a spatula to carefully transfer the desired amount of this compound from its storage container to a tared weigh boat or beaker. Avoid creating dust clouds.
-
Once the desired mass is obtained, gently add it to the reaction or solution vessel.
-
Rinse the weigh boat and spatula with a suitable solvent (e.g., ethanol, isopropanol) directly into the vessel to ensure a complete transfer.
-
-
Cleanup and Decontamination:
-
Place all contaminated disposables (e.g., weigh boats, pipette tips, gloves) into the designated hazardous waste container.[1]
-
Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water.
-
Doff PPE, starting with gloves, and dispose of them properly.
-
Wash hands thoroughly with soap and water after the procedure is complete.[2]
-
Emergency Response and Disposal
Preparedness is key to mitigating the consequences of accidental exposure or spills.
Immediate Actions for Accidental Exposure
| Exposure Route | Immediate First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [12][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention. | [3][12][13] |
| Inhalation | Remove the individual from the contaminated area to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5][14] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [3][14] |
Spill Management and Waste Disposal
-
Spill Containment:
-
Evacuate all non-essential personnel from the immediate area.[2]
-
Ensure the area is well-ventilated and remove all ignition sources.[2]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][4] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]
-
-
Final Disposal:
-
All waste containing this compound must be treated as hazardous chemical waste.[1]
-
Seal the hazardous waste container securely.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor, in accordance with all local, state, and federal regulations.[10][15]
-
By adhering to this comprehensive safety framework, researchers can confidently handle this compound, ensuring personal safety while advancing the critical work of drug development.
References
- BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol.
- Santa Cruz Biotechnology. (n.d.). Piperazine. Material Safety Data Sheet.
- BenchChem. (n.d.). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl alcohol.
- (n.d.). 1 - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Fisher Scientific. (2022, November 11). SAFETY DATA SHEET - 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.
- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET - Benzyl alcohol.
- Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET - piperazine.
- Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol.
- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.
- (2018, January 18). SAFETY DATA SHEET - Piperazine.
- ChemBK. (2024, April 9). This compound.
- MedChemExpress. (2023, October 16). 1-(4-Methoxyphenyl)piperazine hydrochloride-SDS.
- Novachem. (2024, January 2). Piperazine citrate.
- NJ Department of Health. (n.d.). Piperazine - HAZARD SUMMARY.
- Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine.
- ChemScene. (n.d.). This compound (Trimetazidine Impuruity).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- NJ Department of Health. (n.d.). BIS(AMINOPROPYL) PIPERAZINE HAZARD SUMMARY.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. redox.com [redox.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. valudor.com [valudor.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nj.gov [nj.gov]
- 13. nj.gov [nj.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
